Allylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c1-2-3-4/h2H,1,3-4H2 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJKKWFAADXIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N, Array | |
| Record name | ALLYLAMINE | |
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| Record name | ALLYLAMINE | |
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Related CAS |
30551-89-4 | |
| Record name | Poly(allylamine) | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID8024440 | |
| Record name | Allylamine | |
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Molecular Weight |
57.09 g/mol | |
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Physical Description |
Allylamine appears as a colorless to light yellow colored liquid with a strong ammonia-like odor. Less dense than water. Vapors are heavier than air. Toxic by inhalation, ingestion and skin absorption. Irritates skin, eyes and mucous membranes. Flash point below 0 °F. Boiling point 130 °F. Used to make pharmaceuticals and other chemicals., Liquid, Colorless to light-yellow liquid with a strong ammonia-like odor; [CHEMINFO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
| Record name | ALLYLAMINE | |
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| Record name | 2-Propen-1-amine | |
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| Record name | ALLYLAMINE | |
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Boiling Point |
131 to 136 °F at 760 mmHg (EPA, 1998), 53.5 °C, 52-53 °C | |
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| Record name | Allylamine | |
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| Record name | ALLYLAMINE | |
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Flash Point |
-20 °F (EPA, 1998), -29 °C (-20 °F) - closed cup, 10 °F (-12 °C) - closed cup, -29 °C c.c. | |
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| Record name | Allylamine | |
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| Record name | ALLYLAMINE | |
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Solubility |
Very soluble (NTP, 1992), In water, 1X10+6 mg/L at 20 °C /miscible/, Miscible with water, Miscible with alcohol, chloroform, ether, Solubility in water: miscible | |
| Record name | ALLYLAMINE | |
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Density |
0.76 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.760 at 20 °C/20 °C, Relative density (water = 1): 0.8 | |
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| Record name | Allylamine | |
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Vapor Density |
2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0 | |
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Vapor Pressure |
242.0 [mmHg], 242 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 26.3 | |
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Color/Form |
Colorless to light yellow liquid | |
CAS No. |
107-11-9 | |
| Record name | ALLYLAMINE | |
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| Record name | Allyl Amine | |
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Melting Point |
-126 °F (NTP, 1992), -88.2 °C, -88 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Bonding of Allylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylamine (B125299) (C₃H₇N), the simplest stable unsaturated amine, is a molecule of significant interest in organic synthesis and materials science. Its unique structure, featuring both a reactive double bond and a nucleophilic amino group, dictates its chemical behavior and utility. This guide provides a detailed examination of the chemical structure and bonding of this compound, supported by quantitative data, experimental methodologies, and visual representations to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.
Chemical Structure
This compound, systematically named prop-2-en-1-amine, consists of a three-carbon propylene (B89431) chain with a double bond between the second and third carbon atoms (C2 and C3) and an amino group (-NH₂) attached to the first carbon atom (C1).[1][2] The molecular formula is C₃H₇N, and its structure can be represented as CH₂=CHCH₂NH₂.[1][2]
The presence of both a π-bond and a lone pair of electrons on the nitrogen atom makes this compound a versatile chemical building block. The molecule's geometry is not planar due to the sp³ hybridized carbon and nitrogen atoms.
Molecular Representation
The following diagram illustrates the atomic connectivity within the this compound molecule.
Bonding and Hybridization
The bonding in this compound is a combination of sigma (σ) and pi (π) bonds, resulting from the hybridization of the carbon and nitrogen atoms.
-
C1 (Methylene Carbon): This carbon is bonded to two hydrogen atoms, one carbon atom (C2), and the nitrogen atom. It forms four single bonds, indicating sp³ hybridization . The geometry around C1 is approximately tetrahedral.
-
C2 and C3 (Vinyl Carbons): These two carbons are joined by a double bond. Each is also bonded to hydrogen atoms and, in the case of C2, to C1. The double bond consists of one σ bond and one π bond. Both C2 and C3 are sp² hybridized , leading to a trigonal planar geometry around each of these carbon atoms.
-
N (Nitrogen): The nitrogen atom is bonded to two hydrogen atoms and one carbon atom (C1). It also has a lone pair of electrons. This arrangement results in sp³ hybridization and a trigonal pyramidal geometry around the nitrogen atom.
The following diagram illustrates the hybridization of the non-hydrogen atoms in this compound.
Quantitative Structural Parameters
The precise bond lengths and angles in this compound can be determined experimentally using techniques such as gas-phase electron diffraction and microwave spectroscopy, or calculated using computational methods. A computational study using Density Functional Theory (DFT) with the B3LYP functional and a def2-TZVP basis set has been performed to determine the optimized geometry of the this compound molecule.[3][4]
| Parameter | Bond | Value (Å) |
| Bond Length | C=C | 1.33 |
| C-C | 1.51 | |
| C-N | 1.46 | |
| C-H (vinyl) | 1.09 | |
| C-H (alkyl) | 1.10 | |
| N-H | 1.02 |
| Parameter | Atoms | Value (°) |
| Bond Angle | C-C=C | 125.0 |
| H-C=C | 117.5 | |
| C-C-N | 111.5 | |
| H-C-H | 109.5 | |
| C-N-H | 110.0 | |
| H-N-H | 107.0 |
Note: These values are representative and may vary slightly depending on the experimental or computational method used.
Experimental Protocols for Structural Determination
The determination of the molecular structure of this compound relies on several key experimental techniques.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electric field of the molecule's nuclei and electrons.
-
Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector. The intensity of the scattered electrons varies as a function of the scattering angle.
-
Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule. This information is then used to calculate the bond lengths, bond angles, and torsional angles.
Microwave Spectroscopy
Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique provides highly precise measurements of the moments of inertia, from which bond lengths and angles can be derived.
Methodology:
-
Sample Preparation: A gaseous sample of this compound is introduced into a waveguide or resonant cavity at low pressure.
-
Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.
-
Absorption Spectrum: The absorption of microwaves is measured as a function of frequency. The resulting spectrum shows a series of absorption lines corresponding to specific rotational transitions.
-
Spectral Analysis: The frequencies of the rotational transitions are used to determine the rotational constants of the molecule. These constants are related to the moments of inertia, which in turn depend on the molecular geometry. By analyzing the spectra of different isotopic species of this compound, a precise determination of the bond lengths and angles can be achieved.
The following diagram illustrates the general workflow for determining molecular structure using these experimental techniques.
Conformational Analysis
Due to rotation around the C-C and C-N single bonds, this compound can exist in different conformations. Computational studies have explored the potential energy surface of this compound to identify the most stable conformers. These studies, often performed using ab initio molecular orbital theory, help in understanding the relative energies and populations of different conformers at various temperatures.
Conclusion
The chemical structure and bonding of this compound are well-characterized by a combination of experimental and computational methods. Its hybrid structure, containing both sp² and sp³ hybridized centers, and the presence of both a double bond and an amine group, are the foundation of its reactivity and broad applicability in chemical synthesis. The quantitative data and experimental protocols presented in this guide offer a detailed resource for scientists and researchers working with this important molecule.
References
- 1. This compound | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hydrogen-Bonding Motifs in Adducts of this compound with the 10 Simplest n-Alcohols: Single-Crystal X-ray Diffraction Studies and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Allylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylamine (B125299) (IUPAC name: prop-2-en-1-amine) is a versatile and highly reactive primary unsaturated amine. Its unique bifunctionality, combining the reactivity of a primary amine with the unsaturation of an allyl group, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on data relevant to researchers and professionals in drug development and chemical synthesis.
Physical Properties of this compound
This compound is a colorless to light yellow liquid characterized by a strong, pungent ammonia-like odor. It is a volatile and highly flammable substance. The key physical properties of this compound are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇N | [1][2] |
| Molecular Weight | 57.09 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Odor | Strong ammonia-like | [1][4] |
| Density | 0.761 g/mL at 25 °C | [4][5] |
| Melting Point | -88 °C | [2][4] |
| Boiling Point | 53-58 °C | [2][4][6] |
| Vapor Pressure | 26.3 kPa at 20 °C | [7] |
| Vapor Density | 2.0 (Air = 1) | [3][7] |
| Refractive Index (n²⁰/D) | 1.420 | [4][8] |
| Viscosity | 0.509 mm²/s at 20 °C | [4] |
Solubility and Partitioning
| Property | Value | Source(s) |
| Solubility in Water | Miscible | [4][6][9] |
| Solubility in Organic Solvents | Miscible with alcohol, chloroform, and ether | [4][10] |
| pKa (conjugate acid) | 9.49 - 9.70 | [1][11] |
| LogP (Octanol/Water Partition Coefficient) | 0.15 | [12] |
Safety and Flammability
| Property | Value | Source(s) |
| Flash Point | -29 °C to -20 °C (closed cup) | [1][3][6][12] |
| Autoignition Temperature | 371-374 °C | [3][7][12] |
| Explosive Limits in Air | 2.2% - 22% (by volume) | [3][7] |
Chemical Properties and Reactivity
This compound's chemical behavior is dictated by the presence of both a primary amine and a carbon-carbon double bond, allowing it to undergo a wide range of chemical transformations.
Basicity: As an amine, this compound is a weak base. Its aqueous solution is alkaline, and it readily reacts with acids to form allylammonium salts.
Reactivity of the Amine Group: The primary amine group can participate in typical amine reactions, such as:
-
Alkylation: Reaction with alkyl halides.
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Schiff Base Formation: Condensation with aldehydes and ketones.
Reactivity of the Allyl Group: The double bond in the allyl group is susceptible to:
-
Addition Reactions: Halogens, hydrogen halides, and other electrophiles can add across the double bond.
-
Polymerization: Under the influence of heat, light, or catalysts, this compound can polymerize to form poly(this compound).[1]
Hazardous Reactivity:
-
This compound reacts violently with strong oxidizing agents and acids.[3][4]
-
Reaction with hypochlorites can produce N-chloroamines, which may be explosive.[3][4]
Experimental Protocols
Determination of Physical Properties
The following are summaries of standard methodologies for determining key physical properties of liquid chemicals like this compound.
-
Boiling Point (OECD Test Guideline 403): The boiling point is determined by heating the liquid and measuring the temperature at which the vapor pressure equals the atmospheric pressure. Methods such as the dynamic method (Cottrell's method) or the static method can be employed. The temperature is measured with a calibrated thermometer, and the pressure is recorded.
-
Water Solubility (OECD Test Guideline 105): The flask method is suitable for substances with solubility above 10⁻² g/L.[7][13] A saturated solution is prepared by stirring an excess of the substance in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as chromatography.
-
pKa Determination (OECD Test Guideline 112): The dissociation constant can be determined by titration, spectrophotometry, or conductometry.[14][15] For the titration method, a solution of the substance is titrated with a standard acid or base, and the pH is monitored throughout the titration. The pKa is then calculated from the titration curve.
-
Vapor Pressure (OECD Test Guideline 104): The vapor pressure can be determined using methods like the static method, the dynamic method, or the isoteniscope method.[16][17][18] These methods involve measuring the pressure of the vapor in equilibrium with the liquid at different temperatures.
-
Density (OECD Test Guideline 109): The density of a liquid can be determined using a hydrometer, an oscillating densitometer, or a pycnometer.[5][6][19] These methods involve measuring the mass of a known volume of the liquid at a specific temperature.
-
Flash Point (ASTM D93): The Pensky-Martens closed-cup method is a standard procedure.[2][4][20] The sample is heated in a closed cup at a specified rate. An ignition source is periodically introduced into the vapor space until a flash is observed. The temperature at which the flash occurs is the flash point.
Synthesis of this compound
1. From Allyl Chloride and Ammonia (B1221849):
This is a common industrial method.[21][22] Allyl chloride is reacted with an excess of ammonia, often in a solvent like ethanol (B145695) or in liquid ammonia, sometimes in the presence of a catalyst such as cuprous chloride.[22][23][24] The reaction typically produces a mixture of mono-, di-, and triallylamines, which are then separated by distillation.
General Protocol:
-
A reaction vessel is charged with ammonia (aqueous or liquid) and a solvent (e.g., ethanol).
-
Allyl chloride is added gradually to the ammonia solution while maintaining the reaction temperature (e.g., 40-50 °C).
-
The reaction mixture is stirred for a specified period to ensure complete reaction.
-
The resulting mixture containing this compound hydrochloride and other products is then neutralized with a base (e.g., sodium hydroxide) to liberate the free amine.
-
The product mixture is subjected to fractional distillation to isolate pure this compound.
2. By Hydrolysis of Allyl Isothiocyanate:
This method can be used for the preparation of pure this compound in a laboratory setting.[1][25]
Detailed Protocol (from Organic Syntheses):[1]
-
In a round-bottomed flask equipped with a reflux condenser, 2 liters of 20% hydrochloric acid and 500 g of allyl isothiocyanate are placed.
-
The mixture is refluxed until the upper layer of allyl isothiocyanate disappears (approximately 15 hours).
-
The solution is concentrated by heating on a steam bath until crystals begin to form.
-
The residue is diluted with water and transferred to a three-necked flask equipped for distillation.
-
A solution of 400 g of potassium hydroxide (B78521) in 250 cc of water is added dropwise to the heated and stirred mixture.
-
This compound distills as it is liberated by the base.
-
The distillate is collected, dried over solid potassium hydroxide, and then over metallic sodium.
-
The dried this compound is purified by fractional distillation.
Mandatory Visualizations
Synthesis of this compound from Allyl Chloride
Caption: Synthesis of this compound from Allyl Chloride and Ammonia.
Synthesis of this compound from Allyl Isothiocyanate
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 4. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 5. oecd.org [oecd.org]
- 6. Test No. 109: Density of Liquids and Solids - Overton [app.overton.io]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. This compound cardiovascular toxicity: evidence for aberrant vasoreactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid peroxidation and oxidative stress during acute this compound-induced cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. filab.fr [filab.fr]
- 14. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 15. oecd.org [oecd.org]
- 16. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 17. laboratuar.com [laboratuar.com]
- 18. consilab.de [consilab.de]
- 19. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 20. precisionlubrication.com [precisionlubrication.com]
- 21. This compound Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. JPH08283209A - Method for producing this compound - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. oecd.org [oecd.org]
An In-depth Technical Guide to the Synthesis of Allylamine from Allyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing allylamine (B125299) from allyl chloride. It includes detailed reaction mechanisms, comparative data on various synthetic protocols, and step-by-step experimental procedures.
Introduction
This compound (prop-2-en-1-amine) is a pivotal unsaturated amine used as a building block in numerous applications, including the synthesis of pharmaceuticals, polymers for reverse osmosis membranes, and agricultural chemicals.[1][2] The most established and commercially significant method for its synthesis involves the reaction of allyl chloride with a nitrogen source, primarily ammonia (B1221849). This process, known as ammonolysis, yields a mixture of primary (this compound), secondary (dithis compound), and tertiary (trithis compound) amines.[1][2][3] Controlling the selectivity to obtain the desired monothis compound is the primary challenge, which can be addressed by manipulating reaction conditions such as reactant ratios, temperature, solvent, and catalysts.
Core Synthesis Pathway: Ammonolysis of Allyl Chloride
The fundamental reaction is a nucleophilic substitution where ammonia acts as the nucleophile, attacking the electrophilic carbon atom of allyl chloride and displacing the chloride ion.
Primary Reaction: CH₂=CHCH₂Cl + NH₃ → CH₂=CHCH₂NH₂ + HCl
The hydrogen chloride (HCl) byproduct immediately reacts with the excess ammonia present in the reaction mixture to form ammonium (B1175870) chloride (NH₄Cl).[4]
Secondary and Tertiary Amine Formation: The desired product, this compound, is also a nucleophile and can compete with ammonia to react with remaining allyl chloride. This subsequent reaction leads to the formation of dithis compound, and further, trithis compound.
CH₂=CHCH₂NH₂ + CH₂=CHCH₂Cl → (CH₂=CHCH₂)₂NH + HCl (CH₂=CHCH₂)₂NH + CH₂=CHCH₂Cl → (CH₂=CHCH₂)₃N + HCl
To enhance the yield of the primary amine, a large molar excess of ammonia is typically employed, which increases the probability of an allyl chloride molecule reacting with ammonia rather than with already-formed this compound.[5][6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. 20 this compound Manufacturers in 2025 | Metoree [us.metoree.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. US2216548A - Process for production of unsaturated amines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Properties of Monoallylamine, Diallylamine, and Triallylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylamines are a class of organic compounds characterized by the presence of at least one allyl group (CH₂=CHCH₂) attached to a nitrogen atom. The simplest members of this family—monoallylamine, dithis compound (B93489), and trithis compound (B89441)—serve as crucial building blocks in organic synthesis and polymer chemistry. Their unique combination of a reactive double bond and a nucleophilic nitrogen atom makes them versatile precursors for a wide range of applications, from the synthesis of pharmaceuticals to the production of resins and flocculants. This technical guide provides a comprehensive overview and comparison of the core properties of monothis compound, dithis compound, and trithis compound, with a focus on their physicochemical characteristics, reactivity, synthesis, and toxicological profiles.
Physicochemical Properties
The progressive substitution of the amine hydrogen atoms with allyl groups from monothis compound to trithis compound leads to predictable trends in their physical properties, such as boiling point and density, which increase with molecular weight. Conversely, the basicity, as indicated by the pKa of the conjugate acid, decreases with increasing steric hindrance around the nitrogen atom.
| Property | Monothis compound | Dithis compound | Trithis compound |
| Molecular Formula | C₃H₇N | C₆H₁₁N | C₉H₁₅N |
| Molecular Weight ( g/mol ) | 57.09 | 97.16 | 137.23 |
| Boiling Point (°C) | 53-54 | 111-112 | 150-156 |
| Melting Point (°C) | -88 | -88 | -70 |
| Density (g/cm³ at 20°C) | ~0.761 | ~0.789 | ~0.809 |
| pKa of Conjugate Acid | 9.49 - 9.70 | 9.29 | 8.31 |
| Water Solubility | Miscible | 8.6 g/100 mL | Slightly soluble (0.25 g/100mL) |
| Flash Point (°C) | -29 | 7 - 21 | 31 - 39.4 |
Spectroscopic Properties
The spectroscopic signatures of mono-, di-, and trithis compound are distinct and allow for their unambiguous identification.
Infrared (IR) Spectroscopy
The key differentiating feature in the IR spectra of these amines is the N-H stretching vibration.[1][2][3]
-
Monothis compound (Primary Amine): Exhibits two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. It also shows a characteristic N-H bending (scissoring) vibration around 1650-1580 cm⁻¹.[2]
-
Dithis compound (Secondary Amine): Shows a single, weaker N-H stretching band in the 3300-3500 cm⁻¹ region.[2] The N-H bending vibration is typically absent or very weak.
-
Trithis compound (Tertiary Amine): Lacks an N-H bond, and therefore, does not show any absorption in the N-H stretching region, making it easily distinguishable from the other two.[4]
All three compounds will display characteristic peaks for the allyl group, including C=C stretching around 1645 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information. The chemical shifts of the protons and carbons are influenced by the number of allyl groups attached to the nitrogen.
¹H NMR:
-
-CH₂-N protons: The protons on the carbon adjacent to the nitrogen typically appear in the range of 3.0-3.3 ppm.
-
=CH- protons: The internal vinyl proton shows a multiplet around 5.7-5.9 ppm.
-
=CH₂ protons: The terminal vinyl protons are diastereotopic and appear as two distinct multiplets around 5.0-5.2 ppm.
-
N-H protons (Mono- and Dithis compound): The chemical shift of the N-H proton is variable and the peak is often broad. It can be identified by its disappearance upon D₂O exchange.
¹³C NMR:
-
-CH₂-N carbon: The carbon alpha to the nitrogen resonates in the range of 45-60 ppm.
-
=CH- carbon: The internal vinyl carbon appears around 134-139 ppm.
-
=CH₂ carbon: The terminal vinyl carbon is found further upfield, around 115-118 ppm.
Synthesis and Reactivity
General Synthesis
Mono-, di-, and trithis compound are typically produced industrially by the reaction of allyl chloride with ammonia (B1221849).[5] This reaction proceeds via nucleophilic substitution and yields a mixture of the three amines and the quaternary ammonium (B1175870) salt. The product distribution can be controlled to some extent by adjusting the molar ratio of ammonia to allyl chloride. A large excess of ammonia favors the formation of the primary amine, monothis compound.
Alternatively, these amines can be synthesized from the reaction of allyl alcohol with ammonia over a catalyst.[6][7]
Reactivity and Nucleophilicity
The reactivity of allylamines is dominated by the nucleophilicity of the nitrogen atom and the electrophilicity of the allyl double bond. The nucleophilicity of the nitrogen atom generally follows the order: dithis compound > monothis compound > trithis compound. While alkyl substitution typically increases the basicity and nucleophilicity of amines, the increasing steric hindrance in trithis compound makes its lone pair less accessible.
Polymerization
Allylamines can undergo radical polymerization to form poly(this compound)s, which have applications as flocculants, in membranes, and for drug delivery.[8][9][10] The polymerization of monothis compound and dithis compound can be initiated by radical initiators.[11][12] Dithis compound and its derivatives are known to undergo cyclopolymerization, forming five- or six-membered rings within the polymer backbone.[9][10][13] Trithis compound can also be polymerized, often leading to cross-linked structures.[14]
Experimental Protocols
Synthesis of Allylamines from Allyl Chloride and Ammonia (Illustrative Lab-Scale)
Materials:
-
Allyl chloride
-
Aqueous ammonia (e.g., 28%)
-
Sodium hydroxide
-
Distillation apparatus
Procedure:
-
In a pressure-resistant reactor, combine aqueous ammonia and allyl chloride. The molar ratio should be adjusted to favor the desired product (e.g., a high ammonia to allyl chloride ratio for monothis compound).
-
Seal the reactor and heat the mixture. The reaction temperature and time will influence the product distribution.
-
After cooling, carefully vent the reactor.
-
Neutralize the resulting mixture of amine hydrochlorides with a strong base, such as sodium hydroxide, to liberate the free amines.
-
Separate the organic layer containing the allylamines.
-
Fractionally distill the mixture to isolate monothis compound, dithis compound, and trithis compound based on their boiling points.
Gas Chromatography (GC) Analysis
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-CAM), is suitable for separating these amines.[15][16][17]
Typical GC Conditions:
-
Injector Temperature: 220-250°C
-
Detector (FID) Temperature: 250-260°C
-
Carrier Gas: Helium or Nitrogen
-
Oven Temperature Program: Start at a low temperature (e.g., 60-70°C) and ramp up to a higher temperature (e.g., 200°C) to ensure separation of all three components.[15]
-
Injection Mode: Split injection is typically used.
Toxicological Profile
The allylamines are toxic and should be handled with appropriate safety precautions. Their toxicity generally decreases from monothis compound to trithis compound for oral and dermal routes of exposure.
| Compound | Route | Species | LD₅₀ |
| Monothis compound | Oral | Rat | 106 mg/kg |
| Dithis compound | Oral | Rat | 316-578 mg/kg |
| Dermal | Rabbit | 280 mg/kg | |
| Trithis compound | Oral | Mouse | 492 mg/kg |
| Dermal | Rabbit | 400 mg/kg |
Data compiled from various sources.
In humans, exposure to allylamines can cause irritation to the skin, eyes, and respiratory tract.[1]
Applications in Drug Development and Research
While mono-, di-, and trithis compound are primarily industrial chemicals, the this compound functional group is present in several pharmaceutical compounds, particularly antifungal agents. These drugs, such as terbinafine (B446) and naftifine, act by inhibiting the enzyme squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[18][19] This leads to a buildup of toxic squalene and a depletion of ergosterol, ultimately disrupting the fungal cell membrane. The simple allylamines can serve as starting materials or structural motifs in the design and synthesis of new therapeutic agents.
Conclusion
Monothis compound, dithis compound, and trithis compound are fundamental chemicals with distinct and predictable properties based on the degree of substitution at the nitrogen atom. Their unique reactivity makes them indispensable in various synthetic applications, particularly in polymer science. A thorough understanding of their physicochemical properties, spectroscopic characteristics, and safe handling procedures is essential for their effective use in research and development. While not directly used as therapeutic agents, their structural motif is important in the design of certain classes of drugs, highlighting their continued relevance in the broader field of medicinal chemistry.
References
- 1. wikieducator.org [wikieducator.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. lehigh.edu [lehigh.edu]
- 7. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 8. EP0142962A2 - Process for producing poly (this compound) derivatives - Google Patents [patents.google.com]
- 9. tsijournals.com [tsijournals.com]
- 10. mdpi.com [mdpi.com]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. US3619394A - Trithis compound polymerization - Google Patents [patents.google.com]
- 15. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of this compound in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Allylamines Antifungal Drug Research Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. Lysinibacillus Isolate MK212927: A Natural Producer of this compound Antifungal 'Terbinafine' - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Allylamine: Properties, Toxicological Pathways, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of allylamine (B125299), a key industrial chemical and a valuable tool in experimental models of cardiovascular disease. This document outlines its fundamental chemical identifiers, delves into the critical signaling pathways associated with its toxicity, and presents detailed experimental protocols for its synthesis.
Core Chemical and Physical Properties
This compound, a colorless to light yellow liquid with a potent, ammonia-like odor, is the simplest stable unsaturated amine.[1][2] It is a versatile precursor in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1][3]
| Identifier | Value |
| Preferred IUPAC Name | prop-2-en-1-amine[1][2] |
| CAS Number | 107-11-9[1][4] |
| Molecular Formula | C₃H₇N[1][4] |
| Molecular Weight | 57.09 g/mol [4][5] |
| Boiling Point | 55-58 °C[4] |
| Flash Point | -20 °F (-29 °C)[5] |
| Solubility | Miscible with water, alcohol, chloroform, and ether[4] |
Mechanism of Action: Cardiovascular Toxicity Signaling Pathway
This compound is a well-established cardiotoxic agent used to induce experimental models of myocardial necrosis and atherosclerosis.[6][7][8] Its toxicity is not caused by the compound itself, but rather by its metabolic products.[9] In cardiovascular tissues, this compound is metabolized by semicarbazide-sensitive amine oxidase (SSAO) into acrolein, hydrogen peroxide, and ammonia.[9] Acrolein, a highly reactive aldehyde, is considered the primary mediator of this compound-induced cardiovascular damage.[9][10] The proposed mechanism involves acrolein-induced lipid peroxidation, particularly within mitochondria, leading to oxidative stress and cellular damage.[10]
Caption: Metabolic activation of this compound to toxic byproducts.
Experimental Protocols
The following protocols are based on established methods for the synthesis and handling of this compound.
1. Synthesis of this compound via Hydrolysis of Allyl Isothiocyanate
This procedure details the preparation of this compound from the hydrolysis of allyl isothiocyanate.[11]
Materials:
-
5-liter round-bottomed flask
-
Reflux condenser with a gas trap
-
20% Hydrochloric acid (2 liters, 12.1 moles)
-
Allyl isothiocyanate (500 g, 5.05 moles)
-
3-liter beaker
-
Steam bath
-
2-liter three-necked, round-bottomed flask
-
500-cc dropping funnel
-
Mercury-sealed mechanical stirrer
-
Condenser for distillation
-
500-cc suction flask as a receiver
-
Ice-salt bath
-
Water bath
-
Potassium hydroxide (B78521) (400 g, 7.1 moles) dissolved in 250 cc of water
-
Solid potassium hydroxide
-
Metallic sodium
-
12-inch fractionating column
Procedure:
-
In the 5-liter round-bottomed flask, combine 2 liters of 20% hydrochloric acid and 500 g of allyl isothiocyanate.
-
Attach the reflux condenser with a gas trap and reflux the mixture over a free flame until the upper layer of allyl isothiocyanate has completely disappeared (approximately 15 hours).
-
Pour the resulting solution into the 3-liter beaker and concentrate it on a steam bath until crystals begin to form in the hot solution (volume will be approximately 400 cc).
-
Dilute the warm residue with water to a final volume of 500-550 cc.
-
Transfer the solution to the 2-liter three-necked flask equipped with the dropping funnel, mechanical stirrer, and distillation condenser.
-
Place the receiver in an ice-salt bath and the three-necked flask in a water bath.
-
Raise the temperature of the water bath to 95-98°C and start the stirrer.
-
Add the potassium hydroxide solution dropwise from the funnel. Distillation of this compound will begin once the free hydrochloric acid is neutralized.
-
Regulate the rate of alkali addition to maintain a steady, dropwise distillation.
-
After all the alkali has been added, continue heating and stirring until all the amine has distilled over.
-
Dry the distillate over solid potassium hydroxide for 24 hours, followed by drying over metallic sodium.
-
Fractionally distill the dried this compound using the fractionating column, collecting the fraction that boils between 54-57°C at 746 mm Hg.
Caution: this compound vapors are volatile and can cause violent sneezing.[11] This procedure should be performed in a well-ventilated fume hood.
2. Synthesis of Dithis compound (B93489) from Diallylcyanamide
This protocol describes the preparation of dithis compound from diallylcyanamide.[12]
Materials:
-
2-liter round-bottomed flask
-
Reflux condenser
-
Sulfuric acid (123 g, 1.2 moles) in 370 cc of water
-
Diallylcyanamide (98.5 g, 0.81 mole)
-
Clay plate pieces
-
Sodium hydroxide (192 g, 4.8 moles) in 350 cc of water
-
Condenser for downward distillation
-
Solid sodium hydroxide
Procedure:
-
In the 2-liter round-bottomed flask, combine the sulfuric acid solution and diallylcyanamide. Add a few pieces of clay plate to ensure smooth boiling.
-
Attach the reflux condenser and gently reflux the mixture for six hours. The mixture will become homogeneous.
-
Cool the solution to room temperature.
-
Carefully pour the cold sodium hydroxide solution down the side of the flask to form a separate layer at the bottom.
-
Connect the flask to a condenser for downward distillation and shake to mix the two layers, which will liberate the free amine.
-
Separate the amine layer and dry it for several hours over freshly broken lumps of solid sodium hydroxide.
-
Filter the dried amine into a distilling flask and distill at atmospheric pressure.
-
Collect the dithis compound fraction that boils between 108-111°C.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. This compound [drugfuture.com]
- 5. Everything You Need to Know About this compound by CloudSDS [cloudsds.com]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. This compound cardiovascular toxicity: evidence for aberrant vasoreactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lipid peroxidation and oxidative stress during acute this compound-induced cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Solubility of Allylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylamine (B125299) (IUPAC name: prop-2-en-1-amine) is a versatile primary amine that serves as a critical building block in numerous chemical syntheses, including the production of pharmaceuticals, polymers, and agrochemicals.[1] Its utility in these applications is profoundly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, a detailed experimental protocol for its quantitative determination, and visualizations of key synthetic pathways involving this compound.
Core Principles of this compound Solubility
The solubility of this compound is dictated by its molecular structure, which features a polar amine group (-NH₂) capable of hydrogen bonding and a nonpolar allyl group (CH₂=CHCH₂-). This amphiphilic nature allows it to interact favorably with a wide range of organic solvents. Generally, this compound exhibits high solubility in polar organic solvents due to dipole-dipole interactions and hydrogen bonding.[2] It is also soluble in many nonpolar solvents, a characteristic attributed to the nonpolar allyl group.
Quantitative Solubility Data
While precise quantitative data for the solubility of this compound in all organic solvents is not extensively tabulated in publicly available literature, it is widely reported as being miscible or freely soluble in many common organic solvents. "Miscible" implies that the substances form a homogeneous solution in all proportions.
The following table summarizes the reported qualitative and, where available, quantitative solubility of this compound in various organic solvents.
| Solvent | Formula | Polarity | Solubility | Citation |
| Ethanol | C₂H₅OH | Polar Protic | Infinitely soluble | [3] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible | [4] |
| Chloroform | CHCl₃ | Polar Aprotic | Miscible | [4] |
| Benzene | C₆H₆ | Nonpolar | Infinitely soluble | [3] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Infinitely soluble | [3] |
| Water | H₂O | Polar Protic | Miscible | [4][5] |
| Alcohol (general) | R-OH | Polar Protic | Freely soluble | [4] |
Experimental Protocol for Solubility Determination
The following is a detailed gravimetric method for the quantitative determination of this compound solubility in an organic solvent. This protocol is adapted from established methods for determining the solubility of liquid amines.[6]
Objective: To quantitatively determine the solubility of this compound in a specified organic solvent at a controlled temperature.
Materials:
-
High-purity this compound
-
Analytical grade organic solvent of choice
-
Analytical balance (readability ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with airtight seals
-
Volumetric flasks
-
Syringe filters (chemically compatible with the solvent)
-
Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen)
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a separate phase of undissolved this compound is necessary to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is fully saturated with this compound.
-
-
Sample Extraction and Filtration:
-
Once equilibrium is established, cease agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for phase separation.
-
Carefully withdraw a known volume of the supernatant (the saturated solvent layer) using a volumetric pipette.
-
Immediately filter the extracted sample using a syringe filter that is chemically resistant to the solvent to remove any undissolved micro-droplets of this compound.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.
-
Determine the mass of the flask containing the solution.
-
Carefully evaporate the solvent from the flask. This can be achieved using a rotary evaporator or by passing a gentle stream of nitrogen over the solution in a fume hood.
-
Once the solvent is fully evaporated, dry the flask containing the this compound residue in an oven at a temperature below the boiling point of this compound (53 °C) until a constant mass is achieved.
-
Reweigh the flask to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The solubility can be calculated in various units, such as grams per 100 mL ( g/100 mL) or as a mole fraction.
-
Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of solvent used) x 100
-
Visualization of Key Synthesis Pathways
This compound is a precursor in the synthesis of various commercially important compounds. The following diagrams, generated using the DOT language, illustrate two such pathways.
Synthesis of Naftifine
Naftifine is a topical antifungal agent of the this compound class.[7] One synthetic approach involves a Mannich-type reaction followed by dehydration.[1][8]
Caption: Synthetic pathway for Naftifine analogues via a Mannich-type reaction.
Synthesis of Polythis compound Hydrochloride
Polythis compound and its salts are used in various industrial and pharmaceutical applications, including as phosphate (B84403) binders.[9][10]
Caption: Workflow for the synthesis of Polythis compound Hydrochloride.
References
- 1. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. advansix.com [advansix.com]
- 4. This compound | 107-11-9 [chemicalbook.com]
- 5. This compound | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and structure-activity relationships of naftifine-related this compound antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DE102012106786A1 - Process for the preparation of poly (this compound) hydrochloride and derivatives thereof - Google Patents [patents.google.com]
- 10. US20130123433A1 - Method for preparing poly(this compound) hydrochloride and derivatives therefrom - Google Patents [patents.google.com]
Toxicological Profile of Allylamine for In Vitro Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro toxicological profile of allylamine (B125299), a chemical known for its cardiovascular toxicity. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to support researchers in designing and interpreting in vitro studies.
Executive Summary
This compound's toxicity in vitro is primarily mediated by its metabolic activation to the highly reactive aldehyde, acrolein, and the generation of hydrogen peroxide. This process, catalyzed by semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), leads to significant cytotoxicity, particularly in cardiovascular cell types. The downstream effects include oxidative stress, mitochondrial dysfunction, and induction of apoptosis through both intrinsic and extrinsic pathways. This guide provides a detailed examination of these mechanisms, supported by quantitative data and established experimental methodologies.
Mechanism of Action and Toxicity
The primary mechanism of this compound-induced toxicity is its bioactivation in vascular smooth muscle cells (VSMCs) and other susceptible cell types.
Metabolic Activation: this compound is a substrate for SSAO/VAP-1, an enzyme highly expressed in vascular tissues. SSAO catalyzes the oxidative deamination of this compound, producing acrolein, hydrogen peroxide (H₂O₂), and ammonia.[1] Acrolein, a potent electrophile, and H₂O₂, a reactive oxygen species (ROS), are the principal mediators of this compound's cytotoxic effects.
Cellular Targets and Toxic Effects:
-
Oxidative Stress: Acrolein and H₂O₂ induce significant oxidative stress by depleting intracellular glutathione (B108866) (GSH) and increasing the production of ROS.[1] This imbalance disrupts the cellular redox state and leads to damage of cellular macromolecules.
-
Protein and DNA Adduct Formation: Acrolein readily forms adducts with cellular nucleophiles, including proteins and DNA.[2][3][4][5] Acrolein-DNA adducts, such as α-hydroxy-1, N²-propano-2'-deoxyguanosine (α-HOPdG) and γ-hydroxy-1, N²-propano-2'-deoxyguanosine (γ-HOPdG), have been shown to be mutagenic.[2][4]
-
Mitochondrial Dysfunction: this compound and acrolein can inhibit mitochondrial electron transport, leading to a decrease in ATP production.[6] Acrolein also induces mitochondrial membrane potential disruption, release of cytochrome c, and activation of the mitochondrial apoptotic pathway.[7][8]
-
Apoptosis and Necrosis: At lower concentrations, acrolein primarily induces apoptosis through both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways.[7][9][10] At higher concentrations, necrosis becomes the predominant mode of cell death.[9]
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the in vitro toxicity of this compound and its metabolite, acrolein. It is important to note that explicit IC50 values for this compound-induced cytotoxicity are not consistently reported in the literature; therefore, effective concentrations from various studies are presented.
Table 1: Cytotoxicity of this compound and Acrolein in Different Cell Types
| Compound | Cell Type | Endpoint | Concentration/Effect | Reference(s) |
| This compound | Rat Vascular Smooth Muscle Cells | LDH Release | 200 µM caused a time-dependent increase in LDH release. | [5] |
| This compound | Rat Vascular Endothelial Cells | LDH Release | 200 µM caused a time-dependent increase in LDH release. | [5] |
| This compound | Neonatal Rat Cardiac Myocytes | Cell Lysis (LDH Release) | 0.5 mM caused cell lysis after 4 hours. | [11] |
| This compound | Neonatal Rat Cardiac Myocytes | ATP Levels | 0.05 mM reduced ATP levels. | [11] |
| This compound | Neonatal Rat Cardiac Fibroblasts | Cell Lysis (LDH Release) | 20 mM was required to cause cell lysis. | [11] |
| This compound | Neonatal Rat Cardiac Fibroblasts | ATP Levels | 10 mM was required to reduce ATP levels. | [11] |
| Acrolein | Neonatal Rat Cardiac Myocytes | Cell Lysis (LDH Release) | 0.05 mM was toxic. | [11] |
| Acrolein | Neonatal Rat Cardiac Fibroblasts | Cell Lysis (LDH Release) | 0.05 mM was toxic. | [11] |
| Acrolein | Neonatal Rat Cardiac Myocytes | ATP Levels | 0.01 mM reduced ATP levels after 4 hours. | [11] |
| Acrolein | A549 Human Lung Cells | Apoptosis | 0-50 µM induced apoptosis. | [10] |
Table 2: EC50 Values for Inhibition of Mitochondrial Respiration
| Compound | Substrate | EC50 (mM) | Cell/Tissue Source | Reference(s) |
| This compound | Succinate | 2.29 | Rat Heart Mitochondria | [6] |
| This compound | Glutamate/Malate | 1.22 | Rat Heart Mitochondria | [6] |
| Acrolein | Succinate | 0.80 | Rat Heart Mitochondria | [6] |
| Acrolein | Glutamate/Malate | 0.39 | Rat Heart Mitochondria | [6] |
Genotoxicity Profile
Direct evidence for the genotoxicity of this compound from standardized assays like the Ames test or in vitro micronucleus assay is limited in the reviewed literature. However, the genotoxic potential of its primary metabolite, acrolein, is well-established.
Acrolein is known to form mutagenic DNA adducts, primarily with deoxyguanosine.[2][4] These adducts can lead to G:C to T:A and G:C to A:T mutations.[3] Furthermore, acrolein has been shown to inhibit DNA repair mechanisms, which can exacerbate its DNA-damaging effects.[3]
Given that this compound is metabolized to acrolein in cells expressing SSAO, it is plausible that this compound could exhibit genotoxic effects in such in vitro systems. However, dedicated studies are required to confirm this.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound-induced toxicity.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to assess this compound toxicity.
Cell Culture
Rat Aortic Smooth Muscle Cells (RASMCs):
-
Isolate the thoracic aorta from male Sprague-Dawley rats under sterile conditions.
-
Remove the adventitia and surrounding connective tissue.
-
Cut the aorta into small rings and place them in a culture flask.
-
Culture the explants in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Cells will migrate from the explants and proliferate. Passage the cells upon reaching 80-90% confluency. Experiments are typically performed on cells between passages 2 and 6.
Human Umbilical Vein Endothelial Cells (HUVECs):
-
Isolate HUVECs from fresh human umbilical cords by collagenase digestion.
-
Culture the cells on gelatin-coated flasks in endothelial cell growth medium (e.g., EGM-2) supplemented with growth factors.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Use cells at early passages for experiments to maintain their endothelial phenotype.
Neonatal Rat Cardiac Myocytes:
-
Isolate hearts from 1-2 day old neonatal Sprague-Dawley rats.
-
Mince the ventricular tissue and perform enzymatic digestion (e.g., with trypsin and collagenase) to obtain a single-cell suspension.
-
Pre-plate the cell suspension for 1-2 hours to allow for the preferential attachment of fibroblasts.
-
Collect the non-adherent cardiomyocytes and plate them on fibronectin-coated dishes in a suitable culture medium (e.g., DMEM/F12 with supplements).
-
Cardiomyocytes will begin to beat spontaneously within 24-48 hours.
Cytotoxicity Assays
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or acrolein for the desired time period (e.g., 4, 12, or 24 hours).
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a detergent like Triton X-100).
-
After incubation, carefully collect the culture supernatant.
-
Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength and calculate the percentage of cytotoxicity.
MTT Assay: This colorimetric assay measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
-
Seed cells in a 96-well plate and treat with the test compounds as described for the LDH assay.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Mechanistic Assays
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Seed cells in a black, clear-bottom 96-well plate.
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) by incubating them in the dark at 37°C.
-
Wash the cells to remove excess probe.
-
Treat the cells with this compound or a positive control (e.g., H₂O₂).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.
ATP Level Assessment:
-
Seed cells in a white, opaque 96-well plate.
-
Treat the cells with the test compounds.
-
After treatment, lyse the cells to release ATP.
-
Measure ATP levels using a luciferase-based ATP assay kit according to the manufacturer's protocol. The luminescence signal is proportional to the amount of ATP.
Western Blotting for Apoptosis-Related Proteins:
-
Treat cells with this compound or acrolein.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p53).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Genotoxicity Assays
Ames Test (Bacterial Reverse Mutation Assay): This test uses histidine-requiring strains of Salmonella typhimurium to detect chemical mutagens.
-
Prepare different concentrations of this compound.
-
In the presence and absence of a metabolic activation system (S9 mix), mix the test compound with the bacterial tester strain and a small amount of histidine in top agar (B569324).
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Micronucleus Assay: This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Culture mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and treat them with various concentrations of this compound, with and without S9 mix.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells, fix them, and stain the cytoplasm and nuclei.
-
Score the frequency of micronuclei in binucleated cells under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Conclusion
The in vitro toxicological profile of this compound is characterized by its metabolic activation to acrolein, leading to oxidative stress, mitochondrial damage, and programmed cell death. This guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols. For researchers and drug development professionals, this information is critical for designing robust in vitro studies to assess the potential cardiovascular liabilities of new chemical entities and to further elucidate the mechanisms of chemically induced vascular injury. Further research is warranted to establish definitive IC50 values for this compound in relevant cardiovascular cell types and to directly assess its genotoxic potential using standardized assays.
References
- 1. Comparative cytotoxic responses of cultured avian and rodent aortic smooth muscle cells to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Acrolein is a major cigarette-related lung cancer agent: Preferential binding at p53 mutational hotspots and inhibition of DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenicity of acrolein and acrolein-induced DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein modification by acrolein: Formation and stability of cysteine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of rat heart mitochondrial electron transport in vitro: implications for the cardiotoxic action of this compound or its primary metabolite, acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The aldehyde acrolein induces apoptosis via activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acrolein induces a cellular stress response and triggers mitochondrial apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acrolein-induced cell death: a caspase-influenced decision between apoptosis and oncosis/necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Comparative toxicity of this compound and acrolein in cultured myocytes and fibroblasts from neonatal rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Decomposition Products of Allylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylamine (B125299) (C₃H₅NH₂), a reactive unsaturated primary amine, is a valuable building block in the synthesis of pharmaceuticals and polymers. Its thermal stability is a critical consideration in its storage, handling, and application in various chemical processes. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of this compound. Due to a notable lack of direct experimental studies on this specific topic, this document synthesizes information from related compounds and theoretical principles to propose potential decomposition pathways and products. A significant focus is placed on the formation and biological implications of acrolein, a highly toxic and reactive aldehyde anticipated as a major decomposition product. This guide also outlines a general experimental protocol for the systematic investigation of this compound's thermal degradation and presents key data in a structured format to aid researchers in this field.
Introduction
This compound is a colorless, flammable liquid with a strong ammonia-like odor.[1] Its dual functionality, comprising a primary amine and a reactive double bond, makes it a versatile precursor in organic synthesis. However, these same features contribute to its thermal instability. When subjected to elevated temperatures, as in a fire or certain industrial processes, this compound undergoes decomposition, yielding a range of products, some of which are highly toxic.[2][3] A thorough understanding of these decomposition pathways and the resulting products is essential for ensuring safety, optimizing reaction conditions, and assessing the toxicological risks associated with its use.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under thermal stress.
| Property | Value | Reference |
| Molecular Formula | C₃H₇N | [4] |
| Molar Mass | 57.096 g·mol⁻¹ | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 55 to 58 °C (131 to 136 °F) | [4] |
| Melting Point | -88 °C (-126 °F) | [4] |
| Flash Point | -28 °C (-18 °F) | [5] |
| Autoignition Temperature | 374 °C (705 °F) | [5] |
| Solubility in Water | Miscible | [1] |
Thermal Decomposition Products of this compound
Under fire conditions, the primary decomposition products are expected to be oxides of carbon and nitrogen, along with other hydrocarbons and amine vapors.[2][3]
| Product | Chemical Formula | Notes |
| Carbon Monoxide | CO | Product of incomplete combustion. |
| Carbon Dioxide | CO₂ | Product of complete combustion. |
| Nitrogen Oxides | NOx (e.g., NO, NO₂) | Formed from the nitrogen atom in this compound at high temperatures in the presence of oxygen.[2][3] |
| Acrolein | C₃H₄O | A highly toxic unsaturated aldehyde, likely formed through oxidation of the allyl group. It is a known metabolic product of this compound.[6] |
| Ammonia | NH₃ | A potential product from the cleavage of the C-N bond. |
| Various Hydrocarbons | CₓHᵧ | Fragments from the carbon backbone. |
Proposed Thermal Decomposition Pathways
In the absence of direct experimental evidence, plausible reaction mechanisms for the thermal decomposition of this compound can be proposed based on the chemistry of amines and unsaturated compounds. These pathways likely involve radical and pericyclic reactions.
C-N Bond Homolysis (Radical Pathway)
The initial step in the thermal decomposition, particularly at higher temperatures, is likely the homolytic cleavage of the weakest bond. The C-N bond is a plausible candidate for this initial fragmentation, leading to the formation of an allyl radical and an amino radical.
Caption: Proposed C-N bond homolysis pathway for this compound decomposition.
Formation of Acrolein (Oxidative Pathway)
In the presence of oxygen, the allyl group is susceptible to oxidation. A plausible pathway involves the formation of an intermediate that subsequently rearranges and eliminates water to form acrolein. This is a significant pathway from a toxicological perspective.
Caption: Proposed oxidative pathway to acrolein formation.
Experimental Protocols for Studying Thermal Decomposition
A robust experimental approach to characterizing the thermal decomposition of this compound would involve a combination of thermogravimetric analysis and pyrolysis coupled with advanced analytical techniques.
Thermogravimetric Analysis Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)
This technique provides quantitative information about mass loss as a function of temperature, as well as the identification of evolved gaseous products.
-
Instrumentation: A thermogravimetric analyzer coupled to an FTIR spectrometer.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in an inert crucible (e.g., alumina).
-
Experimental Conditions:
-
Atmosphere: The experiment should be run under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) to simulate different decomposition scenarios.
-
Heating Rate: A range of heating rates (e.g., 5, 10, 20 °C/min) should be used to study the kinetics of the decomposition.
-
Temperature Range: From ambient to approximately 600-800 °C.
-
-
Data Analysis: The TGA data will provide information on the onset of decomposition and the number of decomposition stages. The FTIR spectra of the evolved gases will be continuously recorded, allowing for the identification of functional groups and specific molecules released at different temperatures.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This is a powerful technique for the separation and identification of individual decomposition products.
-
Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A small amount of this compound is loaded into a pyrolysis tube.
-
Experimental Conditions:
-
Pyrolysis Temperature: A range of temperatures should be investigated, guided by the TGA results.
-
Carrier Gas: Helium is typically used.
-
GC-MS Parameters: The GC column and temperature program must be optimized to separate the expected range of volatile products. The mass spectrometer will provide mass spectra for the identification of the separated compounds by comparison with spectral libraries (e.g., NIST).
-
-
Data Analysis: The chromatogram will show the different decomposition products, and the mass spectra will be used for their identification and semi-quantification.
Caption: General experimental workflow for Py-GC-MS analysis.
Biological Effects and Signaling Pathways of Acrolein
Given that acrolein is a highly probable and toxicologically significant thermal decomposition product of this compound, understanding its biological effects is crucial for drug development professionals and researchers. Acrolein is a potent electrophile that readily reacts with cellular nucleophiles, leading to a variety of toxic effects.[6][7]
Key Toxicological Effects of Acrolein
| Effect | Description | References |
| Oxidative Stress | Depletion of cellular antioxidants, such as glutathione (B108866) (GSH), and increased production of reactive oxygen species (ROS). | [2] |
| DNA Damage | Formation of DNA adducts, which can lead to mutations and carcinogenesis. | [8] |
| Protein Dysfunction | Adduction to amino acid residues (cysteine, histidine, lysine) in proteins, impairing their function. | [6] |
| Inflammation | Induction of pro-inflammatory signaling pathways, such as NF-κB, leading to the release of cytokines like IL-8. | [8] |
| Apoptosis | Acrolein can either induce or inhibit apoptosis depending on the cell type and concentration. | [9] |
Acrolein-Induced Inflammatory Signaling Pathway
Acrolein exposure can trigger cellular signaling cascades that result in an inflammatory response. A simplified representation of this process is the activation of the NF-κB pathway.
Caption: Simplified NF-κB signaling pathway activated by acrolein.
Conclusion and Future Directions
The thermal decomposition of this compound is a complex process that is not yet fully characterized in the scientific literature. While the formation of common combustion products like carbon oxides and nitrogen oxides is expected, the generation of highly toxic species such as acrolein is of significant concern, particularly for those in the fields of drug development and chemical safety.
There is a clear need for detailed experimental studies employing modern analytical techniques like TGA-FTIR and Py-GC-MS to elucidate the decomposition mechanisms and quantify the product yields under various conditions. Computational modeling would also be a valuable tool for predicting reaction pathways and energetics. A deeper understanding of the thermal decomposition of this compound will enable better risk assessment, the development of safer handling procedures, and the design of more robust chemical processes involving this important synthetic intermediate.
References
- 1. bath.ac.uk [bath.ac.uk]
- 2. Acrolein—an α,β-Unsaturated Aldehyde: A Review of Oral Cavity Exposure and Oral Pathology Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HEALTH EFFECTS - Toxicological Profile for Acrolein - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-depth Technical Guide: Allylamine Core Properties
This guide provides essential physical data on allylamine (B125299), focusing on its molecular weight and density. The information is targeted toward researchers, scientists, and professionals in drug development who require precise and reliable data for their work.
Quantitative Data Summary
The molecular weight and density of this compound are fundamental properties crucial for various experimental and developmental applications. The data compiled from multiple sources is presented below for straightforward reference and comparison.
| Property | Value | Conditions |
| Molecular Weight | 57.096 g/mol | |
| 57.09 g/mol | ||
| Density | 0.7630 g/cm³ | Standard state (25 °C, 100 kPa)[1] |
| 0.761 g/mL | at 25 °C[2] | |
| 0.760 g/mL | at 20 °C[3] |
Note on Data Presentation: The slight variations in density values are attributed to differences in the temperature at which the measurements were taken.
Experimental Protocols and Methodologies
The determination of fundamental physical properties such as molecular weight and density follows well-established and standardized laboratory protocols.
-
Molecular Weight Determination: The molecular weight of this compound is calculated based on its chemical formula (C₃H₅NH₂) and the atomic weights of its constituent atoms (Carbon, Hydrogen, and Nitrogen).[1] It can be experimentally verified using mass spectrometry, a standard analytical technique that measures the mass-to-charge ratio of ions.
-
Density Measurement: The density of liquid this compound is typically determined using a pycnometer or a hydrometer. These methods involve measuring the mass of a known volume of the substance at a specific temperature. The reported densities for this compound are provided at 20 °C and 25 °C to reflect the standard conditions used in various laboratory settings.[2][3]
Logical Relationships in Property Determination
The relationship between the physical properties of a chemical compound and its identity is a foundational concept in chemistry. The workflow for characterizing a substance like this compound involves determining these key physical constants.
References
Commercial Production of High-Purity Allylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core commercial production methods for high-purity allylamine (B125299), a vital intermediate in the pharmaceutical and chemical industries. The document details the primary synthesis routes, purification strategies to achieve high-purity grades (typically >99%), and robust quality control methodologies.
Introduction
This compound (C₃H₅NH₂) is a colorless, flammable liquid with a strong ammonia-like odor. It is the simplest stable unsaturated amine and a versatile building block in organic synthesis. Its primary application in the pharmaceutical industry is as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including antifungal agents. The demand for high-purity this compound is driven by the stringent quality requirements of the pharmaceutical sector, where impurities can affect the efficacy and safety of the final drug product.
This guide focuses on the most prevalent commercial production method: the ammonolysis of allyl chloride, followed by purification via fractional distillation. Alternative synthesis pathways are also briefly discussed.
Commercial Synthesis Routes
The dominant industrial method for this compound production is the reaction of allyl chloride with ammonia (B1221849). This process, however, invariably yields a mixture of monothis compound (MAA), dithis compound (B93489) (DAA), and trithis compound (B89441) (TAA). The selectivity towards monothis compound is a key challenge and can be influenced by reaction conditions.
Ammonolysis of Allyl Chloride
The reaction of allyl chloride with an aqueous solution of ammonia is the most common commercial route.[1] The reaction proceeds via nucleophilic substitution, where ammonia displaces the chlorine atom.
Reaction Pathway:
CH₂=CHCH₂Cl + NH₃ → CH₂=CHCH₂NH₂ + HCl
The newly formed monothis compound can further react with allyl chloride to form dithis compound and subsequently trithis compound.
Side Reactions:
CH₂=CHCH₂NH₂ + CH₂=CHCH₂Cl → (CH₂=CHCH₂)₂NH + HCl (CH₂=CHCH₂)₂NH + CH₂=CHCH₂Cl → (CH₂=CHCH₂)₃N + HCl
To favor the formation of monothis compound, a high molar excess of ammonia to allyl chloride is typically employed. The use of a catalyst, such as cuprous chloride (CuCl), can also influence the reaction rate and selectivity.[1][2]
A study on the synthesis of this compound by ammonolysis of allyl chloride in different solvents provided insights into the impact of reaction conditions on the product distribution.[2] Using ethanol (B145695) as a solvent at a 20:1 molar ratio of NH₃ to C₃H₅Cl and a temperature of 40°C resulted in a product mixture containing 78.83% monothis compound.[2] In contrast, using liquid ammonia at a similar molar ratio and 45°C yielded a product with 46.8% monothis compound.[2]
Table 1: Ammonolysis of Allyl Chloride - Reaction Parameters and Product Distribution
| Parameter | Value | Reference |
| Reactants | Allyl Chloride, Aqueous Ammonia | [1] |
| Catalyst | Cuprous Chloride (CuCl) | [1][2] |
| Solvent | Water, Ethanol, or Liquid Ammonia | [2] |
| Molar Ratio (NH₃:C₃H₅Cl) | 20:1 (in Ethanol) | [2] |
| Temperature | 40°C (in Ethanol) | [2] |
| Product Distribution (in Ethanol) | Monothis compound: 78.83% | [2] |
| Dithis compound & Trithis compound: Not specified | ||
| Molar Ratio (NH₃:C₃H₅Cl:NH₄Cl) | 20:1:1 (in Liquid Ammonia) | [2] |
| Temperature | 45°C (in Liquid Ammonia) | [2] |
| Product Distribution (in Liquid Ammonia) | Monothis compound: 46.8% | [2] |
| Dithis compound & Trithis compound: Not specified |
Experimental Protocol (Lab-Scale Synthesis):
A Japanese patent provides a detailed experimental protocol for a lab-scale synthesis which can be adapted for larger scales.[1]
-
Reaction Setup: A reaction vessel is charged with aqueous ammonia and cuprous chloride catalyst.
-
Reactant Addition: Allyl chloride is added to the ammonia solution over a period of 1 to 6 hours. The reaction is exothermic, and the temperature is maintained within a controlled range.
-
Reaction Time: The added allyl chloride typically reacts within 10 to 30 minutes.
-
Work-up: After the reaction is complete, water is added to the reaction mixture to dissolve the formed ammonium (B1175870) chloride. The mixture is then allowed to separate into an aqueous layer and an organic layer containing the allylamines.
Alternative Synthesis Routes
While the ammonolysis of allyl chloride is the dominant method, other routes have been explored:
-
Reaction of Allyl Alcohol with Ammonia: This method involves the reaction of allyl alcohol with ammonia over a phosphorus-containing catalyst at elevated temperatures.
-
Electroreduction of Acrylonitrile: this compound can also be produced by the electroreduction of acrylonitrile.
These alternative methods are less common in commercial production due to factors such as catalyst cost, reaction conditions, and overall process economics.
Purification of High-Purity this compound
The crude product from the synthesis step is a mixture of mono-, di-, and trithis compound, along with unreacted starting materials and byproducts. Achieving high purity, especially for pharmaceutical applications, requires a robust purification process, primarily centered around fractional distillation.
Fractional Distillation
Fractional distillation is the cornerstone of this compound purification, exploiting the differences in the boiling points of the components.[3]
Table 2: Boiling Points of Allylamines
| Compound | Boiling Point (°C) |
| Monothis compound | 53-54 |
| Dithis compound | 111-112 |
| Trithis compound | 155-156 |
The significant difference in boiling points allows for the effective separation of the three this compound homologues through a series of distillation columns. A typical industrial setup would involve multiple columns, each designed to isolate a specific fraction.
Industrial Fractional Distillation Parameters (Typical):
While specific industrial parameters are often proprietary, the following provides a general overview:
-
Number of Theoretical Plates: Distillation columns used for this separation would have a high number of theoretical plates to achieve the required purity.
-
Reflux Ratio: The reflux ratio is a critical parameter that is optimized to balance separation efficiency and energy consumption.
-
Vacuum Distillation: For higher boiling point components like trithis compound, vacuum distillation may be employed to reduce the boiling point and prevent thermal degradation.[4][5]
Enhanced Purification Techniques
A Japanese patent describes a method to improve the efficiency of the distillation process and prevent scaling in the distillation equipment.[1]
Experimental Protocol (Purification Enhancement):
-
Addition of Iron or Aluminum Compounds: After the initial reaction and separation of the organic and aqueous layers, an iron compound (e.g., ferrous chloride) or an aluminum compound is added to the aqueous layer.[1]
-
Distillation: The treated aqueous layer is then subjected to distillation. The addition of these compounds helps to precipitate impurities and prevent the formation of scale on the heat transfer surfaces of the distillation equipment, leading to improved thermal efficiency and operational stability.[1]
Quality Control of High-Purity this compound
Ensuring the high purity of this compound is critical for its use in pharmaceutical manufacturing. A robust quality control program involves the use of validated analytical methods to identify and quantify the main component and any impurities.
Purity Analysis by Gas Chromatography (GC)
Gas chromatography with a flame ionization detector (GC-FID) is the most common and effective method for determining the purity of this compound and quantifying related substances.[6][7][8][9]
Validated Gas Chromatography Method for this compound Purity:
A validated GC method for the trace analysis of this compound has been developed and published.[7][8][9]
Experimental Protocol (GC Analysis):
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for amine analysis, such as a DB-CAM (30 m x 0.53 mm x 1.0 µm) with a bonded and cross-linked, base-deactivated polyethylene (B3416737) glycol stationary phase.[7][8][9]
-
Injector and Detector Temperatures: Typically set at 220°C and 260°C, respectively.[7][8][9]
-
Oven Temperature Program: A temperature gradient program is used to achieve optimal separation of this compound from potential impurities. An example program starts at 70°C, holds for 6 minutes, then ramps to 200°C at 20°C/min, and holds for 7.5 minutes.[7][8][9]
-
Sample Preparation: The this compound sample is diluted in a suitable solvent before injection.
-
Quantification: The purity of this compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Impurities are quantified against a reference standard.
Table 3: Validated GC Method Parameters for this compound Analysis
| Parameter | Specification | Reference |
| Column | DB-CAM (30 m x 0.53 mm, 1.0 µm film thickness) | [7][8][9] |
| Carrier Gas | Helium | [7][8][9] |
| Injector Temperature | 220°C | [7][8][9] |
| Detector Temperature (FID) | 260°C | [7][8][9] |
| Oven Program | 70°C (6 min) -> 200°C @ 20°C/min -> 200°C (7.5 min) | [7][8][9] |
| Detection Limit (LOD) | 2 µg/g | [7] |
| Quantitation Limit (LOQ) | 6 µg/g | [7] |
Common Impurities and Control Strategies
Impurities in commercial this compound can originate from starting materials, side reactions during synthesis, or degradation.[6]
Common Impurities:
-
Related Substances: Dithis compound and trithis compound are the most common process-related impurities.
-
Unreacted Starting Materials: Residual allyl chloride.
-
Byproducts: Small amounts of other organic compounds formed during the reaction.
-
Residual Solvents: Solvents used in the synthesis or purification process.[6]
-
Degradation Products: this compound can degrade over time, especially when exposed to light, heat, or oxygen.[6]
Control Strategies:
-
Process Optimization: Optimizing reaction conditions (e.g., molar ratio of reactants, temperature, catalyst) to maximize the yield of monothis compound and minimize the formation of di- and trithis compound.
-
Efficient Purification: Employing a highly efficient fractional distillation process to separate the desired monothis compound from other components.
-
Raw Material Control: Using high-quality starting materials with low levels of impurities.
-
Proper Storage and Handling: Storing high-purity this compound under an inert atmosphere (e.g., nitrogen) and protecting it from light and heat to prevent degradation.
Visualizations
Production Workflow
Caption: Overall workflow for the commercial production of high-purity this compound.
Fractional Distillation Process
Caption: Simplified schematic of a multi-column fractional distillation process.
Quality Control Workflow
Caption: A typical workflow for the quality control of high-purity this compound.
Conclusion
The commercial production of high-purity this compound is a well-established process primarily relying on the ammonolysis of allyl chloride followed by meticulous purification through fractional distillation. The key to obtaining a high-quality product suitable for pharmaceutical applications lies in the careful control of reaction conditions to maximize the yield of monothis compound and the implementation of an efficient multi-stage distillation process. Robust analytical methods, particularly gas chromatography, are essential for ensuring the final product meets the stringent purity requirements of the industry. Future developments in this field may focus on greener synthesis routes with higher selectivity and more energy-efficient purification technologies.
References
- 1. JPH08283209A - Method for producing this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. US2461191A - Vacuum distillation of trimethylamine from dimethylamine - Google Patents [patents.google.com]
- 5. US2619814A - Fractional distillation - Google Patents [patents.google.com]
- 6. veeprho.com [veeprho.com]
- 7. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of this compound in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Basic principles of Allylamine polymerization
An In-depth Technical Guide on the Core Principles of Allylamine (B125299) Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of this compound polymerization. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science, offering detailed insights into the synthesis, characterization, and application of poly(this compound).
Introduction to Poly(this compound)
Poly(this compound) (PAA) and its hydrochloride salt (PAH) are cationic polyelectrolytes characterized by the presence of primary amine groups along their backbone. This feature makes them highly water-soluble and reactive, enabling a wide range of applications.[1] PAA is extensively used in the creation of polyelectrolyte multilayers, drug and gene delivery systems, and as a component in biomaterials due to its strong electrostatic interaction with negatively charged molecules and surfaces.[2][3][4] The unique properties of PAA make it a polymer of significant interest in the biomedical field for applications such as cell encapsulation and the development of smart drug delivery matrices.[4][5]
Polymerization Methods
This compound can be polymerized through several methods, with free-radical and plasma polymerization being the most prevalent. Enzymatic polymerization of this compound is not a well-established direct synthesis route; however, enzymes are used to modify poly(this compound) for specific applications.
Free-Radical Polymerization
Free-radical polymerization is a common method for synthesizing high molecular weight poly(this compound), typically in the form of its hydrochloride salt (PAH).[6] This process involves the use of a radical initiator to activate the vinyl group of the this compound monomer. The polymerization is often carried out in aqueous media due to the high water solubility of the monomer salt.[7]
Mechanism: The polymerization of this compound is known to be susceptible to degradative chain transfer, which can limit the molecular weight of the resulting polymer.[7] However, the use of this compound salts, such as this compound hydrochloride, in combination with specific initiators can facilitate the formation of higher molecular weight polymers.[7] The complexation of this compound with acids is believed to disturb the allylic resonance structure, thereby favoring polymerization.[7]
Experimental Protocol: Free-Radical Polymerization of this compound Hydrochloride
This protocol is a synthesis of procedures described in the literature.[2][6][7]
Materials:
-
This compound hydrochloride (monomer)
-
2,2′-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBME) or 2,2′-azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (V-50) (initiator)[8]
-
Deionized water (solvent)
-
Methanol (B129727) or acetone (B3395972) (for precipitation)
-
Nitrogen gas
Procedure:
-
Prepare an aqueous solution of this compound hydrochloride at the desired concentration (e.g., 30-70% by weight).[2][9]
-
Transfer the solution to a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.
-
Add the radical initiator (e.g., 2-5 mol% based on the monomer).[2]
-
Heat the reaction mixture to the desired temperature (typically 50-60 °C) under a nitrogen atmosphere.[2][7]
-
Maintain the reaction for a specified period (e.g., 24-72 hours).[2] Additional initiator may be added portion-wise during the reaction.[9]
-
After polymerization, cool the viscous solution to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a non-solvent such as methanol or acetone with vigorous stirring.[8][9]
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove unreacted monomer and initiator.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.[2][9]
Quantitative Data from Free-Radical Polymerization
| Monomer | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight (Mw) | Reference |
| This compound Hydrochloride | 2,2′-azobis (2-methylpropanediamine)dihydrochloride | Water | 50 | 50 | - | 16,000 (by 1H NMR), 12,000 (by viscosimetry) | [7] |
| N,N-dimethylthis compound hydrochloride | MAIB | Ethanol | 60 | 72 | 95 | 900 | [2][10] |
| N,N-dimethylthis compound hydrochloride | MAIB | Methanol | 60 | 72 | - | 1,400 | [2][10] |
| This compound Hydrochloride | Ammonium persulfate/sodium bisulfite | Bulk | - | - | 42.1 (at 20% initiator) | - | [6] |
MAIB: 2,2'-Azobis(2-methylpropionitrile)
Logical Workflow for Free-Radical Polymerization
Caption: Workflow for the synthesis of poly(this compound hydrochloride) via free-radical polymerization.
Plasma Polymerization
Plasma polymerization is a solvent-free technique used to deposit thin, highly cross-linked, and pinhole-free polymer films onto various substrates.[11] This method is particularly useful for surface modification of biomaterials to improve cell adhesion and biocompatibility.[11] Plasma-polymerized this compound (PPAAm) films are rich in amine groups, which can be controlled by adjusting the plasma parameters.[11]
Mechanism: In plasma polymerization, the this compound monomer is introduced into a low-pressure plasma discharge. The energetic plasma environment fragments the monomer into reactive species (radicals, ions), which then deposit and polymerize on a substrate surface. The process can be performed in continuous wave (CW) or pulsed mode, with the pulsed mode generally leading to a higher retention of the primary amine functional groups.
Experimental Protocol: Plasma Polymerization of this compound
This protocol is based on procedures for depositing PPAAm films for biomedical applications.
Apparatus:
-
Plasma reactor (e.g., microwave or radio-frequency)
-
Vacuum pump
-
This compound monomer source
-
Substrate to be coated (e.g., silicon wafer, titanium)
-
Gas flow controllers (for this compound and carrier gas, e.g., Argon)
Procedure:
-
Clean the substrate meticulously (e.g., with isopropanol (B130326) and dried under nitrogen).
-
Place the substrate inside the plasma reactor.
-
Evacuate the reactor to a base pressure (e.g., < 5 Pa).
-
Optionally, perform a pre-treatment step with an oxygen or argon plasma to activate and further clean the substrate surface.
-
Introduce this compound vapor into the reactor at a controlled flow rate (e.g., 6 sccm).[12] An inert carrier gas like argon can also be used (e.g., 0.5 sccm).[12]
-
Set the desired working pressure (e.g., 5 Pa).[12]
-
Ignite the plasma by applying power (e.g., 80 W RF power).[12] The polymerization can be done in continuous wave or pulsed mode (e.g., 250 µs on, 750 µs off).[12]
-
The deposition time will determine the film thickness (e.g., a few seconds to several minutes).
-
After deposition, turn off the power and stop the monomer flow.
-
Vent the reactor to atmospheric pressure and remove the coated substrate.
Quantitative Data from Plasma Polymerization
| Monomer | Power (W) | Pressure (Pa) | Deposition Time (s) | Film Thickness (nm) | Amine to Carbon Ratio (N/C) | Reference |
| This compound | 2 (CW) | - | - | - | Primary: ~7%, Secondary: > Primary | [13] |
| This compound | 20 (CW) | - | - | - | Primary: ~4%, Secondary: > Primary | [13] |
| This compound | 500 (Pulsed) | 50 | 60 | <10 | - | [14] |
| This compound | 500 (Pulsed) | 50 | 480 | ~25 | - | [14] |
Experimental Workflow for Plasma Polymerization
Caption: Workflow for the surface modification of a substrate with plasma-polymerized this compound.
Enzymatic Polymerization and Modification
Direct enzymatic polymerization of this compound to form poly(this compound) has not been extensively reported in the scientific literature, suggesting it is not a conventional or established method. However, enzymes, particularly oxidoreductases like laccase and peroxidase, have been successfully used to catalyze the grafting of molecules onto an existing poly(this compound) backbone. This enzymatic modification is a green chemistry approach to functionalize PAA for specific applications.
Enzymatic Grafting: For instance, laccase can catalyze the oxidation of phenolic compounds, such as catechin, which then covalently bind to the primary amine groups of poly(this compound).[8][9] This process can be used to create conjugates with enhanced antioxidant properties.[8][9]
While a detailed protocol for the direct enzymatic polymerization of this compound cannot be provided due to a lack of available data, the following is a generalized workflow for the enzymatic modification of PAA.
Logical Workflow for Enzymatic Modification of Poly(this compound)
References
- 1. Tuning the Surface Properties of Poly(this compound Hydrochloride)-Based Multilayer Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6268452B1 - Process for the production of this compound polymer - Google Patents [patents.google.com]
- 3. Green Polymer Chemistry: Enzyme Catalysis for Polymer Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tu-braunschweig.de [tu-braunschweig.de]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Amine Plasma-Polymerization of 3D Polycaprolactone/β-Tricalcium Phosphate Scaffold to Improving Osteogenic Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone-targeted Polyplexes Avoid Endosomal Escape and Enter the Nucleus During Postmitotic Redistribution of ER Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene delivery efficiency and intracellular trafficking of novel poly(this compound) derivatives. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Allylamine Derivatives and Their Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylamine (B125299) derivatives represent a significant class of synthetic antifungal agents, with prominent members like terbinafine (B446) and naftifine (B1207962) playing a crucial role in the management of superficial mycoses. Their primary mechanism of action involves the specific and potent inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This targeted disruption of fungal cell membrane synthesis leads to fungicidal activity. This technical guide provides a comprehensive overview of this compound derivatives, focusing on their functional groups, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation. Detailed protocols for synthesis and key biological assays are provided, alongside quantitative data on their inhibitory and antifungal activities. Visual diagrams of the mechanism of action, experimental workflows, and SAR are included to facilitate a deeper understanding of this important class of therapeutic agents.
Introduction to this compound Derivatives
Allylamines are characterized by the presence of a tertiary amine linked to an allyl group. The first of this class, naftifine, was discovered serendipitously and paved the way for the development of more potent derivatives, most notably terbinafine.[1] These compounds are structurally and functionally distinct from other major classes of ergosterol biosynthesis inhibitors, such as azoles.[2][3] Their high affinity and selectivity for fungal squalene epoxidase over its mammalian counterpart contribute to their favorable safety profile.[4][5] The clinical utility of allylamines is particularly pronounced in the treatment of dermatophyte infections, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[6]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The antifungal activity of this compound derivatives is primarily due to their non-competitive inhibition of squalene epoxidase.[2][3] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, an early and critical step in the biosynthesis of ergosterol, the major sterol component of fungal cell membranes.[2][6] Inhibition of squalene epoxidase has a dual detrimental effect on the fungal cell:
-
Ergosterol Depletion: The lack of ergosterol disrupts the integrity and fluidity of the fungal cell membrane, impairing its normal functions.[2][6]
-
Squalene Accumulation: The buildup of intracellular squalene is toxic to the fungal cell, further contributing to membrane disruption and cell death.[2][7]
This targeted mechanism provides a fungicidal action against susceptible fungi.[2]
Structure-Activity Relationships (SAR)
The antifungal potency of this compound derivatives is highly dependent on their chemical structure. A tertiary this compound function is considered a prerequisite for significant activity.[8] Systematic variations of the structural components of naftifine have elucidated key SAR principles.
Quantitative Data
The in vitro activity of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various fungal strains and their half-maximal inhibitory concentration (IC50) against squalene epoxidase.
Table 1: Squalene Epoxidase Inhibition
| Compound | Fungal Species | IC50 (nM) | Mammalian Species | IC50 (µM) | Reference |
| Terbinafine | Candida albicans | 44 | Rat | 87 | [5] |
| Trichophyton rubrum | 18 | Guinea Pig | 4 | [5] | |
| Naftifine | Candida albicans | 1100 | - | - | [9] |
| SF 86-327 (Terbinafine) | Candida albicans | 30 | Rat | 77 | [10] |
Table 2: Antifungal Activity (MIC)
| Compound | Fungal Species | MIC Range (µg/mL) | Reference |
| Terbinafine | Dermatophytes | ≤0.0001 - 0.1 | [11] |
| Naftifine | Dermatophytes | 0.001 - 0.5 | [11] |
| Itraconazole | Dermatophytes | 0.01 - 1 | [11] |
| Ketoconazole | Dermatophytes | 0.01 - 5 | [11] |
Experimental Protocols
Synthesis of this compound Derivatives
A common synthetic route to terbinafine involves the reaction of N-methyl-1-naphthalenemethylamine with 1-chloro-6,6-dimethyl-2-hepten-4-yne.[4][12]
Procedure:
-
Preparation of the Reaction Mixture: In a suitable reactor, dissolve N-methyl-1-naphthalenemethylamine hydrochloride in a mixture of dimethylformamide and water.[13]
-
Basification: Add sodium carbonate to the solution and stir until clear.[13]
-
Alkylation: Cool the reaction mixture to 10-20°C and slowly add 1-chloro-6,6-dimethyl-2-hepten-4-yne. Maintain the temperature during the addition.[4]
-
Reaction: Stir the mixture at 12-14°C for 1 hour, then heat to 55°C and maintain for a specified period.[13]
-
Work-up and Extraction: After the reaction is complete, cool the mixture and perform an extraction with a suitable organic solvent such as chloroform (B151607) or toluene.[4]
-
Purification: Concentrate the organic layer under reduced pressure. The residue can be further purified by recrystallization from a solvent like ethyl acetate (B1210297) to yield terbinafine.[4]
Naftifine can be synthesized by the condensation of N-methyl-1-naphthylmethylamine with cinnamyl chloride.[7][14]
Procedure:
-
Preparation of N-methyl-1-naphthylmethylamine: Synthesize N-methyl-1-naphthylmethylamine from 1-chloromethylnaphthalene and methylamine.[14]
-
Condensation Reaction: In a reaction vessel, combine N-methyl-1-naphthylmethylamine, an alkali metal carbonate (e.g., potassium carbonate), and a phase transfer catalyst (e.g., PEG-600) in a suitable solvent.[7]
-
Addition of Cinnamyl Chloride: Heat the mixture to reflux and add cinnamyl chloride dropwise over several hours.[7]
-
Reaction Completion: Continue stirring under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).[7]
-
Work-up and Purification: Cool the reaction mixture, filter, and wash the filter cake. The filtrate is then treated with a solution of hydrogen chloride in an organic solvent (e.g., ethyl acetate) to precipitate naftifine hydrochloride. The crude product can be purified by recrystallization.[7]
Biological Assays
This assay determines the inhibitory activity of compounds against squalene epoxidase using a radiolabeled substrate.[2]
Protocol:
-
Preparation of Microsomes: Isolate the microsomal fraction containing squalene epoxidase from fungal cells or a suitable tissue source (e.g., rat liver) through homogenization and differential centrifugation.[2]
-
Assay Reaction: In a reaction tube, combine the microsomal preparation, a suitable buffer, cofactors (NADPH, FAD), and a radiolabeled substrate such as [14C]squalene.[2]
-
Inhibitor Addition: Add the this compound derivative at a range of concentrations to the reaction tubes.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids using an organic solvent.[2]
-
Analysis: Separate the extracted lipids (squalene and 2,3-oxidosqualene) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]
-
Quantification and IC50 Calculation: Quantify the radioactivity of the separated lipids and calculate the percent inhibition for each inhibitor concentration to determine the IC50 value.[2]
The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.[1][6]
Protocol:
-
Preparation of Antifungal Dilutions: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.[1]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).[1]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.[1]
Conclusion
This compound derivatives are a well-established and clinically important class of antifungal agents. Their targeted inhibition of squalene epoxidase provides a potent and selective mechanism of action against a range of pathogenic fungi, particularly dermatophytes. The structure-activity relationships of these compounds are well-defined, with the tertiary this compound moiety being crucial for their activity. The development of new this compound derivatives with improved potency, broader spectrum, and enhanced pharmacokinetic properties remains an active area of research in the quest for novel antifungal therapies. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CN108017544B - Synthesis method of terbinafine - Google Patents [patents.google.com]
- 5. Differential inhibition of fungal amd mammalian squalene epoxidases by the benzylamine SDZ SBA 586 in comparison with the this compound terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Synthesis and structure-activity relationships of naftifine-related this compound antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of squalene epoxidase by this compound antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of squalene epoxidase by this compound antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patents.justia.com [patents.justia.com]
- 13. WO2007044273A1 - Process for preparing terbinafine - Google Patents [patents.google.com]
- 14. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]
Unveiling the Unsaturated Core of Allylamine: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the unsaturation within the allylamine (B125299) molecule (C₃H₅NH₂), a compound of significant interest in drug development and polymer science. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a comprehensive overview of its structural characteristics, reactivity, and metabolic pathways.
Introduction to this compound's Unsaturation
This compound is a primary amine characterized by the presence of a vinyl group adjacent to the aminomethyl group. This C=C double bond is the source of its unsaturation and a key determinant of its chemical reactivity and biological activity. The molecule's dual functionality, stemming from both the amine group and the double bond, makes it a versatile building block in organic synthesis and a subject of toxicological interest.
Molecular Structure and Quantitative Data
The geometry of the this compound molecule has been elucidated through computational studies, providing precise data on its bond lengths and angles. These parameters are critical for understanding the molecule's steric and electronic properties, which in turn influence its interaction with biological targets and its behavior in chemical reactions.
A computational study utilizing the DFT method with the B3LYP functional and def2-TZVP basis set provides the optimized geometry of the this compound molecule.[1][2]
| Parameter | Value |
| Bond Lengths (Å) | |
| C1=C2 | 1.335 |
| C2-C3 | 1.495 |
| C3-N | 1.462 |
| N-H | 1.015 |
| C1-H | 1.087 |
| C2-H | 1.089 |
| C3-H | 1.097 |
| **Bond Angles (°) ** | |
| ∠ C1=C2-C3 | 121.8 |
| ∠ C2-C3-N | 111.5 |
| ∠ H-N-H | 105.8 |
| ∠ H-C1=C2 | 121.2 |
| ∠ H-C2-C3 | 118.9 |
| ∠ H-C3-N | 109.8 |
| ∠ H-C3-H | 108.2 |
Table 1: Optimized molecular geometry of this compound from computational analysis.
Spectroscopic and Chromatographic Analysis: Experimental Protocols
The characterization of this compound and the study of its unsaturation rely on various analytical techniques. Below are detailed protocols for Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in this compound, particularly the C=C and N-H stretching vibrations that are characteristic of its unsaturated amine structure.
Methodology:
-
Sample Preparation: For liquid this compound, a thin film can be prepared between two potassium bromide (KBr) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.[3]
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key peaks for this compound include:
-
~3300-3400 cm⁻¹ (N-H stretch of the primary amine).
-
~3080 cm⁻¹ (=C-H stretch).
-
~1645 cm⁻¹ (C=C stretch), confirming the presence of unsaturation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule, confirming its structure and the presence of the double bond.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O), at a typical concentration of 5-25 mg/mL.
-
Instrument Parameters:
-
Spectrometer: A 300-500 MHz NMR spectrometer.
-
¹H NMR:
-
Standard pulse sequence.
-
Referenced to the residual solvent peak.
-
-
¹³C NMR:
-
Proton-decoupled pulse sequence.
-
Referenced to the solvent peak.
-
-
-
Data Analysis: The chemical shifts (δ) and coupling constants (J) of the signals are analyzed to assign them to the specific protons and carbons in the this compound structure. The vinyl protons typically appear in the range of 5-6 ppm in the ¹H NMR spectrum, while the sp² hybridized carbons of the double bond are observed around 115-135 ppm in the ¹³C NMR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound, providing both retention time and mass spectral data for unambiguous identification.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
Instrument Parameters:
-
Gas Chromatograph:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping to 200 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
-
-
Data Analysis: The retention time of the peak corresponding to this compound is recorded. The mass spectrum is then analyzed for the molecular ion peak (m/z 57) and characteristic fragment ions to confirm the identity of the compound.
Reactivity and Signaling Pathways
The unsaturation in this compound is central to its reactivity, influencing both its synthetic utility and its toxicological profile.
Metabolic Pathway of this compound to Acrolein
In biological systems, this compound is metabolized by amine oxidases to produce acrolein, a highly reactive and cytotoxic α,β-unsaturated aldehyde.[5] This metabolic activation is a key event in this compound-induced cardiotoxicity. The pathway involves the oxidative deamination of the primary amine group.
Free Radical Polymerization of this compound
The double bond in this compound allows it to undergo free-radical polymerization to form poly(this compound), a cationic polyelectrolyte with numerous applications in drug delivery and biotechnology. The polymerization proceeds through the classic steps of initiation, propagation, and termination.[6][7][8][9]
Conclusion
The unsaturation in the this compound molecule is a defining feature that governs its chemical and biological properties. A thorough understanding of its structure, reactivity, and metabolic fate is essential for its safe and effective use in research and development. This guide provides a foundational resource for professionals working with this important chemical compound.
References
- 1. Hydrogen-Bonding Motifs in Adducts of this compound with the 10 Simplest n-Alcohols: Single-Crystal X-ray Diffraction Studies and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative toxicity of this compound and acrolein in cultured myocytes and fibroblasts from neonatal rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eng.uc.edu [eng.uc.edu]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Radical polymerization - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Polyallylamine via Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyallylamine (PAA) and its salts, particularly polythis compound hydrochloride (PAH), are cationic polyelectrolytes with a high density of primary amino groups. This feature makes them highly valuable in a wide range of applications, including drug delivery, gene therapy, water treatment, and as a component in the assembly of multilayered thin films. The synthesis of high molecular weight polythis compound can be challenging due to a phenomenon known as degradative chain transfer, which tends to favor the formation of oligomers.[1][2] However, the polymerization of This compound (B125299) salts, such as this compound hydrochloride, using specific radical initiators in aqueous media has been shown to effectively minimize this issue and yield polymers with higher degrees of polymerization.[1][2][3][4]
These application notes provide a detailed protocol for the synthesis of polythis compound hydrochloride via radical polymerization, compiled from established methods. This document also presents a summary of relevant quantitative data and visual representations of the polymerization mechanism and experimental workflow to aid researchers in successfully synthesizing and utilizing this versatile polymer.
Data Summary
The following tables summarize quantitative data reported in the literature for the radical polymerization of this compound and its salts.
Table 1: Reaction Conditions and Polymerization Outcomes
| Monomer | Initiator | Initiator Conc. (mol % to monomer) | Monomer Conc. | Solvent | Temp. (°C) | Time (h) | Yield (%) | Intrinsic Viscosity (dL/g) | Molecular Weight ( g/mol ) |
| This compound Hydrochloride | 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) | Not Specified | Not Specified | Water | 60 | 15 | 92 | 0.32 (in 0.1 N NaCl) | Not Reported |
| This compound Hydrochloride | 2,2'-Azobis(2-methylpropanediamine) dihydrochloride | Not Specified | 1 mol monomer + 1 mol acid + 0.8 mol water | Water | 50 | Not Specified | Not Reported | Not Reported | 16,000 (¹H NMR), 12,000 (Viscosimetry) |
| N,N-dimethylthis compound hydrochloride | Methyl 2,2'-azobis(2-methylpropionate) (MAIB) | 3.3 (with additions at 24, 48, 72h) | 70 wt% | Ethanol | 60 | 120 | Not Reported | Not Reported | Not Reported |
| N,N-dimethylthis compound hydrochloride | Methyl 2,2'-azobis(2-methylpropionate) (MAIB) | 2.5 | 75 wt% | Methanol (B129727) | 60 | Not Specified | 95 | Not Reported | 900 (Weight Average) |
Data compiled from various sources.[2][3][5][6]
Experimental Protocols
This section details the methodology for the synthesis of polythis compound hydrochloride (PAH).
Protocol 1: Synthesis of Polythis compound Hydrochloride (PAH)
This protocol is based on the free radical polymerization of this compound hydrochloride in an aqueous solution.
Materials:
-
This compound (98%)
-
Concentrated Hydrochloric Acid (HCl)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (or 2,2'-azobis(2-methylpropanediamine)dihydrochloride)[2]
-
Methanol
-
Deionized Water
-
Nitrogen gas
-
Round-bottom flask (1 L capacity)
-
Stirrer
-
Thermometer
-
Reflux condenser
-
Heating mantle or oil bath
-
Apparatus for filtration (e.g., Büchner funnel)
-
Soxhlet extractor (optional)
Procedure:
-
Monomer Salt Preparation:
-
In a 1 L round-bottom flask, cool 200 mL of concentrated HCl to below 5°C using an ice bath.
-
Slowly add 100 g of this compound to the cooled acid over a period of 1-1.5 hours with continuous stirring, ensuring the temperature remains below 10°C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature over approximately 30 minutes.
-
-
Polymerization:
-
Raise the temperature of the this compound hydrochloride solution to about 50°C.[4] Some protocols suggest a temperature range of 40°C to 70°C.[3]
-
Prepare a solution of the azo initiator. For example, dissolve 14 g of 2,2'-diamidinyl-2,2'-azopropane dihydrochloride in 30 mL of distilled water.[7] The amount of initiator typically ranges from 1 to 6% by weight based on the monomer.[3]
-
Add the initiator solution to the monomer solution.
-
Maintain the reaction mixture at a constant temperature (e.g., 48-52°C or 60°C) under a nitrogen atmosphere for an extended period, for instance, 15 to 70 hours, with continuous stirring to complete the polymerization.[3][7]
-
-
Polymer Precipitation and Purification:
-
After the polymerization is complete, pour the viscous reaction mixture into a large volume of methanol to precipitate the polymer.[3]
-
Collect the white polymer precipitate by filtration.[3]
-
The polymer can be further purified by extraction with methanol using a Soxhlet extractor for approximately 15 hours.[7]
-
Dry the purified poly(this compound hydrochloride) at 50°C in a vacuum oven to a constant weight.[7]
-
-
Conversion to Polythis compound (Free Base) (Optional):
-
Dissolve the poly(this compound hydrochloride) in water.
-
Add an equimolar amount of a strong alkali, such as sodium hydroxide, to the solution.
-
Remove the resulting salt (e.g., NaCl) by dialysis or ultrafiltration.[3]
-
Dehydrate and dry the resulting polythis compound solution to obtain the free polymer.[3]
-
Visualizations
Polymerization Mechanism
The radical polymerization of this compound proceeds through the classic steps of initiation, propagation, and termination. A key competing reaction is degradative chain transfer to the monomer, which involves the abstraction of a hydrogen atom from the allylic position of the monomer by the propagating radical. This results in a stable, resonance-stabilized allylic radical that is less reactive and less likely to initiate new polymer chains, thus limiting the molecular weight of the resulting polymer. Polymerizing the this compound salt helps to reduce the occurrence of this side reaction.[1][2]
Caption: Radical polymerization mechanism of this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of polythis compound hydrochloride.
Caption: Workflow for polythis compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP0142962A2 - Process for producing poly (this compound) derivatives - Google Patents [patents.google.com]
- 4. US8389640B2 - Process for the preparation of cross-linked polythis compound polymer - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. US6268452B1 - Process for the production of this compound polymer - Google Patents [patents.google.com]
- 7. US4626577A - Process for preparing a solution of poly(this compound) - Google Patents [patents.google.com]
Application Notes and Protocols: Functionalization of Nanoparticles with Allylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems and other biomedical applications. Introducing primary amine groups onto the nanoparticle surface via allylamine (B125299) functionalization imparts a positive surface charge and provides reactive sites for the covalent attachment of drugs, targeting ligands, and other biomolecules. This positive charge can enhance the interaction of nanoparticles with negatively charged cell membranes, potentially leading to increased cellular uptake.[1] This document provides detailed protocols for the functionalization of nanoparticles with this compound using two common methods: plasma polymerization and layer-by-layer (LbL) assembly of poly(this compound hydrochloride) (PAH). It also includes protocols for the synthesis of core nanoparticles, their characterization, quantification of surface amine groups, and evaluation of drug loading and release.
Data Presentation: Physicochemical Properties of this compound-Functionalized Nanoparticles
The functionalization of nanoparticles with this compound significantly alters their physicochemical properties. The following tables summarize typical changes in size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential before and after functionalization.
Table 1: Physicochemical Characterization of PCL/β-TCP Scaffolds Before and After this compound Plasma Polymerization
| Sample | Roughness (Rq, nm) |
| PCL/β-TCP | 8.263 |
| PCL/β-TCP with this compound Plasma Polymerization | 7.694 |
Data adapted from a study on polycaprolactone/β-tricalcium phosphate (B84403) (PCL/β-TCP) films.[2]
Table 2: Surface Elemental Composition of Plasma Polymerized this compound (PPAAm) Films
| Element Ratio | Value (%) |
| N/C | 30 ± 2 |
| O/C | <10 |
| NH₂/C | 2 - 4 |
Data from the analysis of PPAAm films on ceramic substrates.[3]
Table 3: Zeta Potential of Nanoparticles Before and After Surface Modification
| Nanoparticle Type | Initial Zeta Potential (mV) | Zeta Potential after Cationic Polymer Conjugation (mV) |
| BSA-NPs | -39 | -19 |
Data adapted from a study on bovine serum albumin (BSA) nanoparticles.[4]
Experimental Protocols
Protocol 1: Synthesis of Core Nanoparticles
This protocol provides methods for synthesizing two common types of nanoparticles used as cores for functionalization: iron oxide and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
1.1: Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles by Co-Precipitation
This method is widely used for the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs).
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare a solution of ferric and ferrous chlorides in deionized water with a 2:1 molar ratio of Fe³⁺ to Fe²⁺.
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Under vigorous stirring and a continuous nitrogen purge, rapidly add a solution of ammonium hydroxide or sodium hydroxide to the iron salt solution.
-
A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue stirring for 1-2 hours at an elevated temperature (e.g., 80°C) to promote crystal growth.
-
Cool the suspension to room temperature.
-
Separate the nanoparticles from the solution using a strong magnet and discard the supernatant.
-
Wash the nanoparticles several times with deionized water until the pH of the supernatant is neutral.
-
Resuspend the nanoparticles in deionized water for further use.
1.2: Synthesis of PLGA Nanoparticles by Emulsion-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs within the PLGA matrix.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (B109758) (DCM) or Ethyl acetate
-
Deionized water
-
(Optional) Hydrophobic drug
Procedure:
-
Dissolve PLGA (and the hydrophobic drug, if applicable) in a water-immiscible organic solvent like dichloromethane to form the oil phase.
-
Prepare an aqueous solution of PVA (e.g., 1-5% w/v) to be used as the aqueous phase (stabilizer).
-
Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Continue stirring the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and any unencapsulated drug.
-
Resuspend the nanoparticles in deionized water or lyophilize for storage.
Protocol 2: Functionalization with this compound
2.1: Plasma Polymerization of this compound
This method deposits a thin, cross-linked polymer film of this compound onto the nanoparticle surface.
Materials:
-
Core nanoparticles (e.g., iron oxide or silica)
-
This compound monomer
-
Argon gas
-
Plasma reactor (capacitively coupled plasma system)
Procedure:
-
Place a sample of the core nanoparticles on a suitable substrate within the plasma reactor chamber.
-
Evacuate the chamber to a base pressure (e.g., <5 x 10⁻⁵ Torr).[5]
-
Introduce argon gas into the chamber and ignite the plasma for a pre-treatment step to clean and activate the nanoparticle surface (e.g., 30 W for 10 seconds).[2]
-
Introduce this compound vapor into the chamber at a controlled flow rate (e.g., 6 sccm).[6]
-
Apply radio frequency (RF) power to generate the plasma and initiate polymerization (e.g., 60-80 W).[2][6]
-
The plasma can be applied in a continuous or pulsed mode. A pulsed mode (e.g., 250 µs on, 750 µs off) is often preferred to better retain the amine functional groups.[6]
-
Continue the deposition for a set time to achieve the desired coating thickness (e.g., 60 seconds).[2]
-
After deposition, the chamber is typically purged with argon before venting to atmospheric pressure.
2.2: Layer-by-Layer (LbL) Assembly of Poly(this compound hydrochloride) (PAH)
This technique involves the sequential adsorption of oppositely charged polyelectrolytes. For negatively charged core nanoparticles (e.g., bare PLGA or silica), a cationic polymer like PAH is used for the first layer.
Materials:
-
Negatively charged core nanoparticles
-
Poly(this compound hydrochloride) (PAH) solution (e.g., 1 mg/mL in 0.1 M NaCl)
-
(Optional) A polyanion solution, such as poly(styrene sulfonate) (PSS), for multilayer formation
-
Deionized water
-
Centrifuge
Procedure:
-
Disperse the core nanoparticles in deionized water.
-
Add the nanoparticle suspension to the PAH solution under stirring or sonication.
-
Allow the mixture to incubate for a specific period (e.g., 15-30 minutes) to allow for the adsorption of the PAH onto the nanoparticle surface.
-
Separate the coated nanoparticles from the solution by centrifugation.
-
Remove the supernatant and wash the nanoparticles with deionized water to remove excess, unbound PAH.
-
Repeat the centrifugation and washing steps 2-3 times.
-
The process can be repeated with a polyanion solution (e.g., PSS) followed by washing, and then again with PAH to build up multiple layers.[7][8]
Protocol 3: Characterization of Functionalized Nanoparticles
3.1: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of this compound functional groups on the nanoparticle surface.
Procedure:
-
Prepare a sample of the dried, functionalized nanoparticles.
-
For solid samples, mix a small amount with potassium bromide (KBr) and press into a pellet. Alternatively, use an attenuated total reflectance (ATR) accessory.
-
Acquire the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Look for characteristic peaks of this compound, such as N-H stretching vibrations around 3350-3210 cm⁻¹ and C-H stretching of aliphatic groups around 2925-2860 cm⁻¹.[6][9]
3.2: X-ray Photoelectron Spectroscopy (XPS)
XPS provides information on the elemental composition of the nanoparticle surface.
Procedure:
-
Mount the dried nanoparticle sample on a sample holder using conductive tape.
-
Acquire a survey spectrum to identify the elements present.
-
Perform high-resolution scans of the C 1s, N 1s, and O 1s regions.
-
The presence of a significant N 1s peak confirms the successful deposition of the this compound coating.[10] The C 1s spectrum can be deconvoluted to identify C-C, C-H, C-N, and C-O bonds.
3.3: Dynamic Light Scattering (DLS) and Zeta Potential Measurement
DLS is used to determine the hydrodynamic size and size distribution (PDI), while zeta potential measurements indicate the surface charge.
Procedure:
-
Disperse the nanoparticles in deionized water or a suitable buffer at a low concentration.
-
Ensure the sample is well-dispersed by sonication if necessary.
-
Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., a Zetasizer).
-
A shift in zeta potential to a positive value is indicative of successful this compound functionalization.
Protocol 4: Quantification of Surface Amine Groups (Ninhydrin Assay)
This colorimetric assay is used to quantify the number of primary amine groups on the nanoparticle surface.
Materials:
-
This compound-functionalized nanoparticles
-
Ninhydrin (B49086) reagent
-
Deionized water
-
Potassium cyanide (KCN) solution
-
Phenol (B47542) solution
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a suspension of the functionalized nanoparticles in a mixture of ethanol and water (e.g., 60% ethanol).
-
Add the ninhydrin reagent, KCN solution, and phenol solution to the nanoparticle suspension.
-
Heat the mixture in a water bath (e.g., 90-100°C) for a specified time (e.g., 5-15 minutes) to allow the color to develop.
-
Cool the solution to room temperature.
-
Centrifuge the sample to pellet the nanoparticles.
-
Measure the absorbance of the supernatant at 570 nm.
-
Quantify the amine concentration by comparing the absorbance to a standard curve prepared with a known concentration of an amine-containing standard (e.g., an amino acid like leucine).
Protocol 5: Drug Loading and In Vitro Release Study
5.1: Drug Loading
This protocol is for loading a drug onto the surface of the functionalized nanoparticles.
Materials:
-
This compound-functionalized nanoparticles
-
Drug to be loaded
-
Suitable buffer solution (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Disperse the functionalized nanoparticles in the buffer solution.
-
Prepare a solution of the drug in the same buffer.
-
Mix the nanoparticle suspension and the drug solution and stir for an extended period (e.g., 24 hours) at room temperature to allow for drug adsorption or conjugation.
-
Separate the drug-loaded nanoparticles by centrifugation.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the drug loading efficiency (DLE) and drug loading capacity (DLC) using the following formulas:
-
DLE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DLC (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
5.2: In Vitro Drug Release
This protocol uses a dialysis method to study the release of the drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Shaking incubator or water bath at 37°C
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a small volume of the release buffer.
-
Place the nanoparticle suspension inside a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger volume of the release buffer.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer from outside the dialysis bag and replace it with fresh buffer to maintain sink conditions.
-
Measure the concentration of the released drug in the collected aliquots.
-
Plot the cumulative percentage of drug released versus time.
Visualization of Concepts
Experimental Workflow for Nanoparticle Functionalization and Drug Delivery
Caption: Workflow for this compound functionalization of nanoparticles.
Signaling Pathway for Cellular Uptake of Amine-Functionalized Nanoparticles
Positively charged nanoparticles, such as those functionalized with this compound, are primarily internalized by cells through endocytosis.[11][12] The specific pathway can vary but often involves clathrin-mediated endocytosis or macropinocytosis.[11][12][13]
Caption: Cellular uptake of amine-functionalized nanoparticles.
References
- 1. The role of surface charge in cellular uptake and cytotoxicity of medical nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Plasma-Polymerization of 3D Polycaprolactone/β-Tricalcium Phosphate Scaffold to Improving Osteogenic Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma Polymerized this compound—The Unique Cell-Attractive Nanolayer for Dental Implant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From surface to bulk modification: Plasma polymerization of amine-bearing coating by synergic strategy of biomolecule grafting and nitric oxide loading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface functionalization of nanoparticles to control cell interactions and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Endocytosis and exocytosis of nanoparticles in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Allylamine as a Monomer in Copolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylamine (B125299) is a versatile monomer utilized in the synthesis of functional copolymers for a wide range of applications, particularly in the biomedical and pharmaceutical fields. The primary amine group of this compound provides a reactive site for post-polymerization modification, conjugation of bioactive molecules, and imparting specific physicochemical properties to the resulting copolymers. This document provides detailed application notes and protocols for the synthesis and characterization of this compound-containing copolymers.
Applications of this compound Copolymers
Copolymers derived from this compound have shown significant promise in various applications, including:
-
Drug Delivery: The cationic nature of protonated this compound copolymers allows for the complexation and delivery of anionic drugs and genetic material.[1] The functional amine groups can also be used to attach targeting ligands for site-specific drug delivery.[2]
-
Gene Delivery: Poly(this compound) and its copolymers are investigated as non-viral vectors for gene therapy due to their ability to condense and protect nucleic acids.[1]
-
Tissue Engineering: this compound-based hydrogels and scaffolds can be functionalized to promote cell adhesion, proliferation, and differentiation, making them suitable for tissue regeneration applications.
-
Antimicrobial Coatings: Surfaces coated with this compound copolymers exhibit antimicrobial properties, which are valuable for medical devices and implants.[3][4]
-
Biocompatible Materials: Plasma polymerization of this compound can be used to create biocompatible nanolayers on various substrates, improving their interaction with biological systems.[5]
Copolymer Synthesis Protocols
This compound can be copolymerized with a variety of comonomers using different polymerization techniques. The choice of method depends on the desired copolymer architecture, molecular weight control, and application.
Free Radical Polymerization
Free radical polymerization is a common method for synthesizing this compound copolymers. Due to the potential for degradative chain transfer associated with allylic monomers, the polymerization of this compound is often carried out with its salt form (e.g., this compound hydrochloride) to enhance reactivity.[6][7]
Protocol: Free Radical Copolymerization of this compound Hydrochloride with Vinyl Sulfonic Acid [8]
-
Materials: this compound hydrochloride (AlAm.HCl), Vinyl sulfonic acid (VSA), 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (initiator), deionized water.
-
Procedure:
-
Prepare aqueous solutions of AlAm.HCl and VSA in the desired molar ratios.
-
Add the initiator to the monomer solution.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 50°C and maintain for 50 hours under an inert atmosphere.
-
Precipitate the resulting copolymer in a non-solvent like methanol (B129727) or acetone.
-
Filter and dry the copolymer under vacuum.
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of copolymers with well-defined molecular weights and low polydispersity.[9][10]
Protocol: General Procedure for RAFT Copolymerization of this compound Derivatives [9]
-
Materials: Protected this compound monomer (e.g., N-Boc-allylamine), comonomer, RAFT agent (e.g., a trithiocarbonate), initiator (e.g., AIBN), and a suitable solvent (e.g., dioxane, DMF).
-
Procedure:
-
Dissolve the monomers, RAFT agent, and initiator in the chosen solvent in a reaction vessel.
-
Deoxygenate the solution by several freeze-pump-thaw cycles.[11]
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80°C).
-
Monitor the polymerization progress by taking samples at regular intervals and analyzing monomer conversion via ¹H NMR.
-
Quench the polymerization by cooling the reaction vessel in an ice bath and exposing it to air.
-
Purify the copolymer by precipitation in a suitable non-solvent.
-
Plasma Polymerization
Plasma polymerization is a solvent-free technique used to deposit thin, highly cross-linked copolymer films onto various substrates.[12][13][14]
Protocol: Plasma Polymerization of this compound [12]
-
Apparatus: A microwave (MW) plasma reactor.
-
Procedure:
-
Place the substrate in the plasma reactor.
-
Decontaminate and activate the substrate surface using an oxygen plasma.
-
Introduce this compound vapor into the reactor as the precursor.
-
Apply a microwave gas-discharge plasma (e.g., 500 W) in a pulsed deposition regime (e.g., 0.3 s on/1.7 s off) at low pressure (e.g., 50 Pa).
-
The thickness of the deposited film can be controlled by varying the treatment time.
-
Data Presentation
Table 1: Monomer Reactivity Ratios for this compound Copolymers
Monomer reactivity ratios (r₁ and r₂) are crucial for predicting the composition and microstructure of a copolymer.[2][15][16]
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Conditions | Reference |
| This compound HCl | Vinyl Sulfonic Acid (VSA) | 0.3613 | 1.0896 | Free radical, 50°C, in water (Fineman-Ross method) | [8] |
| This compound HCl | Vinyl Sulfonic Acid (VSA) | 0.3731 | 1.1169 | Free radical, 50°C, in water (Kelen-Tudos method) | [8] |
Table 2: Molecular Weight and Thermal Properties of this compound Copolymers
The molecular weight, polydispersity index (PDI), and thermal properties are critical for determining the suitability of a copolymer for specific applications.[17][18][19][20]
| Copolymer System (Monomer Ratio) | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Td (°C) | Reference |
| Poly(this compound hydrochloride) | Free Radical | 16,000 (¹H NMR) | - | 225 | - | |
| Poly(this compound) | Free Radical | - | - | 23 | >440 | |
| Poly(this compound HCl-co-vinyl sulfonic acid) | Free Radical | - | - | - | - | [8] |
(Note: "-" indicates data not provided in the cited source. Further research is needed to populate this table more comprehensively for a wider range of this compound copolymers.)
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to determine the copolymer composition and microstructure.[21][22][23]
Protocol: ¹H NMR Analysis for Copolymer Composition
-
Sample Preparation: Dissolve 5-10 mg of the dry copolymer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identify the characteristic peaks for each monomer unit in the copolymer.
-
Integrate the area under these peaks.
-
Calculate the molar ratio of the monomers in the copolymer from the ratio of the integrated peak areas, normalized by the number of protons contributing to each peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the incorporation of functional groups from both monomers into the copolymer.[21][22][24]
Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the dry copolymer sample directly onto the ATR crystal.
-
Data Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the this compound and comonomer units (e.g., N-H stretching and bending for this compound, C=O stretching for acrylates, S=O stretching for vinyl sulfonic acid).
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.[21][24]
Protocol: GPC Analysis
-
Sample Preparation: Dissolve the copolymer in the GPC mobile phase at a concentration of 1-2 mg/mL and filter through a 0.22 µm filter.
-
Instrumentation: Use a GPC system equipped with a suitable column set and a refractive index (RI) detector. The mobile phase should be appropriate for the copolymer (e.g., aqueous buffer with salt for polyelectrolytes).
-
Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polyethylene (B3416737) glycol, polystyrene sulfonates).
-
Data Analysis: Determine Mn, Mw, and PDI from the chromatogram using the calibration curve.
Visualizations
Copolymerization Workflow
Caption: General workflow for the synthesis and characterization of this compound copolymers.
Drug Release Mechanisms from this compound Copolymer Matrix
Caption: Key mechanisms of drug release from a hydrophilic this compound copolymer matrix.[1][25][26][27][28]
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. Synthesis, Characterization, and Antimicrobial Properties of Peptides Mimicking Copolymers of Maleic Anhydride and 4-Methyl-1-pentene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical polymerization of this compound copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Free radical polymerization of this compound in different acidic media | AVESİS [avesis.hacettepe.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. boronmolecular.com [boronmolecular.com]
- 10. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Plasma Polymerized this compound—The Unique Cell-Attractive Nanolayer for Dental Implant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic studies of plasma polymerization of this compound. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. Plasma polymerization - Wikipedia [en.wikipedia.org]
- 15. web.stanford.edu [web.stanford.edu]
- 16. Copolymer overview [copoldb.jp]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. kinampark.com [kinampark.com]
- 26. researchgate.net [researchgate.net]
- 27. nlc-bnc.ca [nlc-bnc.ca]
- 28. researchgate.net [researchgate.net]
Synthesis of Novel Antifungal Agents from Allylamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of antifungal agents derived from allylamines. This class of compounds, which includes the clinically significant drugs terbinafine (B446) and naftifine (B1207962), targets the fungal enzyme squalene (B77637) epoxidase, a key component in the ergosterol (B1671047) biosynthesis pathway.[1][2][3] The following sections detail the mechanism of action, synthetic procedures for key allylamine (B125299) antifungals and their intermediates, protocols for evaluating their antifungal activity, and a summary of their efficacy.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound derivatives exert their antifungal effect by specifically inhibiting squalene epoxidase, an essential enzyme in the fungal cell membrane's ergosterol biosynthesis pathway.[2][3] This inhibition leads to a deficiency of ergosterol, a vital component for maintaining the integrity and function of the fungal cell membrane. The accumulation of toxic levels of squalene within the cell further contributes to fungal cell death.[3] The high selectivity of allylamines for fungal squalene epoxidase over its mammalian counterpart contributes to their favorable safety profile.
Below is a diagram illustrating the ergosterol biosynthesis pathway and the site of action of this compound derivatives.
Caption: Fungal Ergosterol Biosynthesis Pathway Inhibition by Allylamines.
Synthesis Protocols
Detailed experimental protocols for the synthesis of key this compound antifungal agents, terbinafine and naftifine, are provided below. These protocols are compiled from various sources to provide a comprehensive guide.
Synthesis of Terbinafine
The synthesis of terbinafine typically involves a multi-step process starting from naphthalene (B1677914). A general synthetic workflow is outlined below.
Caption: Workflow for the synthesis of Terbinafine.
Protocol 2.1.1: Synthesis of 1-Chloromethylnaphthalene [1][4]
-
Materials: Naphthalene, paraformaldehyde, concentrated hydrochloric acid, o-phosphoric acid, ether, anhydrous potassium carbonate.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 25 g (0.19 mol) of naphthalene, 9 g (0.27 mol) of paraformaldehyde, 30 mL of concentrated hydrochloric acid, and 14 mL of o-phosphoric acid.
-
Heat the mixture in a water bath at 80-85 °C with vigorous stirring for 9-10 hours.
-
Cool the reaction mixture to 15-20 °C and pour it into 200 mL of cold water.
-
Decant the aqueous layer from the oily product. Wash the oily layer three times by decantation with 200 mL portions of cold water.
-
Dissolve the crude product in 200 mL of ether and dry the solution over anhydrous potassium carbonate.
-
Filter the solution and remove the ether by distillation under reduced pressure to yield 1-chloromethylnaphthalene.
-
Protocol 2.1.2: Synthesis of N-Methyl-1-naphthalenemethylamine [5][6]
-
Materials: 1-Chloromethylnaphthalene, methylamine (B109427), base (e.g., potassium carbonate), solvent (e.g., methanol).
-
Procedure:
-
Dissolve 1-chloromethylnaphthalene in a suitable solvent such as methanol.
-
Add an excess of methylamine (as a solution in a suitable solvent or as a gas) to the reaction mixture.
-
Add a base like potassium carbonate to neutralize the formed hydrochloric acid.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by removing the solvent, adding water, and extracting the product with an organic solvent (e.g., ether).
-
Dry the organic extract and evaporate the solvent to obtain N-methyl-1-naphthalenemethylamine.
-
Protocol 2.1.3: Synthesis of 1-Bromo-6,6-dimethyl-2E-hepten-4-yne [7][8]
-
Materials: 6,6-dimethyl-hept-1-en-4-yn-3-ol, 48% hydrobromic acid, phosphorus tribromide, hexane.
-
Procedure:
-
Stir a mixture of 50 mL of 48% hydrobromic acid and 10 g of phosphorus tribromide at 40 °C until homogeneous.
-
Add a solution of 13.5 g of 6,6-dimethyl-hept-1-en-4-yn-3-ol in alcohol dropwise to the mixture at 10 °C.
-
Stir the resulting mixture at room temperature for 1.5 hours.
-
Pour the reaction mixture onto ice-water and extract repeatedly with hexane.
-
Wash the combined organic phases with aqueous NaCl solution, dry, and concentrate on a rotary evaporator to yield a mixture of trans- and cis-1-bromo-6,6-dimethyl-2-hepten-4-yne.
-
Protocol 2.1.4: Synthesis of Terbinafine [8][9]
-
Materials: N-Methyl-1-naphthalenemethylamine, 1-bromo-6,6-dimethyl-2E-hepten-4-yne, sodium carbonate, dimethylformamide (DMF).
-
Procedure:
-
In a reaction flask, dissolve N-methyl-1-naphthalenemethylamine and 1-bromo-6,6-dimethyl-2E-hepten-4-yne in DMF.
-
Add sodium carbonate to the mixture.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain terbinafine.
-
Synthesis of Naftifine
The synthesis of naftifine also starts from naphthalene and involves the coupling of an N-methyl-1-naphthalenemethylamine intermediate with a cinnamyl halide.
Caption: Workflow for the synthesis of Naftifine.
Protocol 2.2.1: Synthesis of 1-Chloromethylnaphthalene
-
Follow Protocol 2.1.1.
Protocol 2.2.2: Synthesis of N-Methyl-1-naphthalenemethylamine
-
Follow Protocol 2.1.2.
Protocol 2.2.3: Synthesis of Naftifine [10][11]
-
Materials: N-Methyl-1-naphthalenemethylamine, cinnamyl chloride, sodium hydroxide (B78521), toluene (B28343).
-
Procedure:
-
In a reactor, add a 30-35% sodium hydroxide solution, N-methyl-1-naphthalenemethylamine, and toluene.
-
Heat the mixture to reflux.
-
Slowly add cinnamyl chloride to the refluxing mixture over a period of about 2 hours.
-
Continue stirring and refluxing for an additional 5 hours.
-
Cool the reaction mixture and separate the aqueous layer.
-
Wash the organic layer with water.
-
Under ice bath cooling, add concentrated hydrochloric acid to the toluene layer to precipitate naftifine hydrochloride.
-
The free base, naftifine, can be obtained by neutralizing the hydrochloride salt.
-
Experimental Protocols for Antifungal Activity Evaluation
The in vitro antifungal activity of synthesized this compound derivatives is primarily determined by measuring their Minimum Inhibitory Concentration (MIC).
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Synthesized this compound derivatives
-
Fungal isolates (e.g., Trichophyton rubrum, Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline or water
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
-
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolates on an appropriate agar (B569324) medium.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for dermatophytes.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth. For some fungi, a significant reduction (e.g., ≥50%) in growth compared to the control is considered the endpoint.
-
-
Quantitative Data on Antifungal Activity
The following tables summarize the in vitro antifungal activity of terbinafine and naftifine against a range of pathogenic fungi.
Table 1: In Vitro Antifungal Activity of Terbinafine
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Dermatophytes | 0.001 - 0.01 | [12][13] |
| Aspergillus spp. | 0.05 - 1.56 | [12][13] |
| Sporothrix schenckii | 0.1 - 0.4 | [12][13] |
| Yeasts (Candida spp.) | 0.1 - >100 | [12][13] |
| Malassezia furfur | 0.2 - 0.8 | [12] |
Table 2: In Vitro Antifungal Activity of Naftifine
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Dermatophytes | 0.1 - 0.5 | [14][15] |
| Aspergillus spp. | 0.8 - 12.5 | [15] |
| Sporothrix schenckii | 0.8 - 1.5 | [15] |
| Yeasts (Candida spp.) | 1.5 - >100 | [15] |
Table 3: Antifungal Activity of Novel this compound Derivatives [16]
| Compound | Trichophyton rubrum MIC (µg/mL) | Trichophyton mentagrophytes MIC (µg/mL) | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| 18b | 0.5 | 1.0 | 7.8 | 7.8 |
| 18c | 1.0 | 2.0 | >125 | >125 |
| 20c | 7.8 | 15.6 | >125 | >125 |
Conclusion
The synthesis of this compound derivatives represents a crucial area of research in the development of new antifungal agents. The protocols and data presented in these application notes provide a valuable resource for researchers in this field. By understanding the synthetic pathways and having robust methods for evaluating antifungal efficacy, scientists can continue to innovate and develop novel this compound-based therapies to combat the growing challenge of fungal infections.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. jchr.org [jchr.org]
- 3. mdpi.com [mdpi.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN1362400A - Synthesis of terbinafine hydrochloride - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
- 11. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]
- 12. Antifungal activity of the this compound derivative terbinafine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal activity of the this compound derivative terbinafine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antidermatophytic activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro activity of naftifine, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Surface Modification of Polymers Using Allylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of polymers using allylamine (B125299). The introduction of primary amine groups onto a polymer surface can significantly enhance its utility for a range of biomedical applications by improving cell adhesion, promoting specific cellular responses, and providing anchor points for the covalent immobilization of biomolecules.
Introduction to this compound Surface Modification
This compound is a versatile precursor for introducing primary amine (-NH2) groups onto polymer surfaces. These functional groups are positively charged at physiological pH, which can electrostatically attract negatively charged cell membranes and biomolecules. This modification can be achieved through several methods, with plasma polymerization and graft polymerization being the most common. The resulting amine-rich surfaces have been shown to enhance cell attachment, proliferation, and differentiation, making them ideal for applications in tissue engineering, medical implants, and drug delivery systems.
Quantitative Data on Surface Modification
The following tables summarize quantitative data from various studies on the surface properties of polymers before and after modification with this compound.
Table 1: Surface Elemental Composition (X-ray Photoelectron Spectroscopy - XPS)
| Polymer Substrate | Modification Method | N/C Ratio (%) | NH2/C Ratio (%) | O/C Ratio (%) | Reference |
| Zirconia | Plasma Polymerized this compound (PPAAm) | 30 ± 2 | 2 - 4 | < 10 | [1] |
| Polysiloxane | Pulsed Plasma Polymerization (3ms on/45ms off) | Higher than 3/5 duty cycle | Not specified | Not specified | [2] |
| Polysiloxane | Pulsed Plasma Polymerization (3ms on/5ms off) | Lower than 3/45 duty cycle | Not specified | Not specified | [2] |
| Zirconia (aged 5 years) | Plasma Polymerized this compound (PPAAm) | Not specified | Not specified | Increased vs. fresh | [3] |
Table 2: Surface Wettability (Water Contact Angle - WCA)
| Polymer Substrate | Modification Method | WCA Before Modification (°) | WCA After Modification (°) | Reference |
| Poly(this compound hydrochloride) derivatives | Layer-by-Layer Assembly | Varied | 10 - 80 | [4] |
| Glass Coverslips | Plasma Polymerized this compound (PPAAm) | Not specified | Increased hydrophilicity | [5][6] |
| Polyester (PET) | Plasma Polymerized this compound (PPAAm) | More hydrophobic | More hydrophilic | [7] |
| Polysiloxane | Pulsed Plasma Polymerization (3ms on/45ms off) | Hydrophobic | More wettable than 3/5 duty cycle | [2] |
| Polysiloxane | Pulsed Plasma Polymerization (3ms on/5ms off) | Hydrophobic | Less wettable than 3/45 duty cycle | [2] |
| Smooth Zirconia | Plasma Polymerized this compound (PPAAm) | Not specified | 50 - 60 | [8] |
| Rough Zirconia | Plasma Polymerized this compound (PPAAm) | Not specified | 40 - 60 | [8] |
Table 3: Surface Energy of PPAAm Coated Zirconia
| Surface | Total Surface Energy (mN/m) | Polar Part (mN/m) | Disperse Part (mN/m) | Reference |
| Untreated Smooth Ceramic | 37 ± 2 | Not specified | Not specified | [8] |
| PPAAm Coated (120s) | 50 ± 0.5 | Increased | Increased | [8] |
| PPAAm Coated (960s) | 50 ± 0.5 | Increased | Increased | [8] |
| PPAAm Film | 52 ± 8 | 22 ± 8 | Not specified | [8] |
Experimental Protocols
Protocol for Plasma Polymerization of this compound (PPAAm)
This protocol describes a general procedure for the deposition of an amine-rich film on a polymer substrate using low-pressure plasma polymerization.
Materials:
-
Polymer substrate (e.g., PET, Polystyrene, Zirconia)
-
This compound (precursor)
-
Low-pressure plasma reactor
-
Oxygen (for activation)
-
Argon (carrier gas)
-
Vacuum pump
Procedure:
-
Substrate Preparation: Clean the polymer substrates by sonication in a series of solvents (e.g., acetone, ethanol, deionized water) to remove any surface contaminants. Dry the substrates thoroughly under a stream of nitrogen.
-
Plasma Reactor Setup: Place the cleaned substrates into the plasma reactor chamber. Evacuate the chamber to a base pressure of approximately 10 Pa.
-
Surface Activation (Optional but Recommended): Introduce oxygen and argon gas into the chamber. Ignite a continuous wave oxygen/argon plasma (e.g., 500 W, 50 Pa, 1000 sccm O2 / 5 sccm Ar) for 60 seconds to activate and decontaminate the substrate surface.[3]
-
This compound Polymerization: Without breaking the vacuum, stop the oxygen flow and introduce this compound vapor and argon gas into the chamber. The this compound precursor should be purified by evacuating and purging with an inert gas like N2 before use.[3]
-
Plasma Deposition: Ignite a microwave-excited (e.g., 2.45 GHz) pulsed plasma (e.g., 500 W, 50 Pa, 50 sccm Ar) for a set duration (e.g., 480 seconds effective treatment time).[3] A pulsed deposition regime (e.g., 0.3 s on / 1.7 s off) is often used.[1]
-
Post-Deposition: After the desired deposition time, turn off the plasma and the precursor flow. Allow the substrates to cool in the vacuum chamber before venting with an inert gas and removing them.
-
Characterization: Characterize the modified surfaces using techniques such as XPS to determine elemental composition and water contact angle measurements to assess wettability.
Protocol for Photo-Induced Graft Polymerization of this compound
This protocol outlines a method for grafting this compound onto a polymer surface using UV irradiation.
Materials:
-
Polymer substrate (e.g., Polyethylene Terephthalate - PET)
-
This compound (monomer)
-
2-propanol (solvent)
-
UV lamp
-
Reaction vessel
Procedure:
-
Substrate Preparation: Clean the PET substrates as described in the plasma polymerization protocol.
-
Reaction Mixture Preparation: Prepare a solution of this compound in 2-propanol at the desired concentration (e.g., 50% v/v).[9]
-
Grafting Reaction: Place the PET substrate in the reaction vessel and add the this compound solution, ensuring the substrate is fully immersed.
-
UV Irradiation: Position the reaction vessel under a UV lamp at a defined distance (e.g., 10 cm).[9] Irradiate the setup for a specified time (e.g., 60 minutes) to initiate the graft polymerization.[9]
-
Washing: After irradiation, remove the substrate from the reaction mixture and wash it thoroughly with a suitable solvent (e.g., 2-propanol, deionized water) to remove any ungrafted monomer and polymer.
-
Drying: Dry the modified substrate under vacuum or in a nitrogen stream.
-
Characterization: Analyze the grafted surface using techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to confirm the presence of amine groups and Scanning Electron Microscopy (SEM) to observe surface morphology.[9]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound surface modification.
Cell Adhesion Signaling Pathway
References
- 1. Focal adhesion - Wikipedia [en.wikipedia.org]
- 2. Aminated 3D Printed Polystyrene Maintains Stem Cell Proliferation and Osteogenic Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The effect of positively charged plasma polymerization on initial osteoblastic focal adhesion on titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Response of Osteoblasts on Amine-Based Nanocoatings Correlates with the Amino Group Density - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fabrication and selective functionalization of amine-reactive polymer multilayers on topographically patterned microwell cell culture arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine-functionalized polypyrrole: Inherently cell adhesive conducting polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Poly(allylamine hydrochloride) in Water Purification Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of poly(allylamine hydrochloride) (PAH) in water purification systems. Contrary to the potential misconception of using the monomer This compound (B125299) hydrochloride, it is the polymerized form, PAH, a cationic polyelectrolyte, that is employed in water treatment applications.[1][2][3] PAH is a water-soluble polymer characterized by a high density of primary amine groups along its backbone, which are protonated in aqueous solutions, conferring a positive charge.[2] This property makes it an effective coagulant and flocculant for the removal of negatively charged suspended and dissolved impurities in water.
This document outlines the mechanism of action of PAH, provides protocols for its application and analysis, and discusses its performance in removing common water contaminants. Additionally, it addresses the potential for the formation of disinfection byproducts (DBPs) when water treated with PAH is subsequently disinfected.
Mechanism of Action: Coagulation and Flocculation
The primary function of PAH in water treatment is to act as a coagulant and flocculant.[4] The process involves two main steps:
-
Coagulation (Charge Neutralization): The positively charged amine groups along the PAH polymer chain neutralize the negative surface charges of suspended particles (e.g., clays, silica, organic matter) in the water. This destabilizes the colloidal suspension, allowing the particles to come closer together.
-
Flocculation (Bridging): The long polymer chains of PAH can adsorb onto multiple destabilized particles, forming "bridges" between them. This results in the formation of larger, heavier agglomerates known as flocs, which can be more easily removed by sedimentation and/or filtration.
Performance Data
The effectiveness of PAH as a coagulant is comparable to other cationic polyelectrolytes and in some cases superior to conventional metal-based coagulants like aluminum sulfate (B86663) (alum). The following tables summarize representative performance data for cationic polymers in various water treatment applications.
Note: The data presented below is derived from studies on various cationic polyelectrolytes and is intended to be illustrative of the expected performance of Poly(this compound hydrochloride). Performance will vary based on raw water quality, PAH molecular weight, and operational conditions.
Table 1: Turbidity Removal Efficiency
| Initial Turbidity (NTU) | Coagulant | Optimal Dosage (mg/L) | pH | Turbidity Removal (%) | Reference |
|---|---|---|---|---|---|
| 18.3 - 136 | Poly Aluminum Chloride (PAC) | 6.5 - 13.5 | 6.5 - 8.0 | 96.6 - 98.3 | [5][6] |
| 10 - 1000 | Alum | 10 - 20 | 6.0 - 7.0 | 82.9 - 99.0 | [7][8] |
| 30 - 225 | PAC + Chitosan | 42.5 (PAC) | 7.0 - 7.5 | 95.8 - 98.26 | [9] |
| 30 - 33 | PAC + PDMDAAC* | 2.83 - 8.33 | 7.5 - 8.0 | >90 |[10] |
*Polydimethyl-diallylammonium chloride, another cationic polymer.
Table 2: Natural Organic Matter (NOM) Removal
| Water Source | Coagulant | Dosage (mg/L) | pH | DOC Removal (%) | Reference |
|---|---|---|---|---|---|
| Surface Water | Poly Aluminum Chloride (PAC) | 40 | 8.0 | ~77 | [11] |
| Surface Water | Ferric Chloride | 40 | 8.0 | ~72 | [11] |
| Surface Water | Alum | 60 | 7.0 | 31-42 |[12] |
Table 3: Heavy Metal Removal from Industrial Wastewater
| Heavy Metal | Coagulant System | pH | Removal Efficiency (%) | Reference |
|---|---|---|---|---|
| Mn | Pinecone Seed Powder + AlCl3 | 8.0 | 93.36 | [13][14] |
| Fe | Pinecone Seed Powder + AlCl3 | 8.0 | 98.49 | [13][14] |
| Zn | Pinecone Seed Powder + AlCl3 | 8.0 | 92.17 | [13][14] |
| Ni | Pinecone Seed Powder + AlCl3 | 8.0 | 93.3 | [13][14] |
| Cu(II) | PGA-based Hydrogel | 5.0 | >90 | [10][11] |
| Cr(VI) | PGA-based Hydrogel | - | >90 |[10][11] |
Experimental Protocols
Protocol for Jar Testing to Determine Optimal PAH Dosage
The jar test is a standard procedure to determine the optimal dosage of a coagulant for a specific water source.[15][16][17][18][19]
Objective: To identify the PAH concentration that achieves the most effective turbidity removal.
Materials:
-
Jar testing apparatus (gang stirrer)
-
6 x 1-liter beakers
-
Raw water sample
-
PAH stock solution (0.1% w/v)
-
Pipettes
-
Turbidimeter
-
pH meter
Procedure:
-
Prepare PAH Stock Solution (0.1%):
-
Accurately weigh 1.0 g of PAH solid.
-
Dissolve in deionized water and make up to a final volume of 1000 mL in a volumetric flask.
-
Mix thoroughly until fully dissolved. Note that for some high molecular weight polymers, gentle heating and extended stirring may be necessary. For liquid emulsion polymers, a 30-minute aging period after dilution is recommended for maximum effectiveness.[16]
-
-
Jar Test Setup:
-
Fill each of the six beakers with 1000 mL of the raw water sample.
-
Place the beakers in the jar testing apparatus.
-
Measure and record the initial turbidity and pH of the raw water.
-
-
PAH Dosing:
-
While the paddles are off, add varying amounts of the 0.1% PAH stock solution to five of the beakers (e.g., 1, 2, 4, 6, 8 mL). One beaker will serve as a control with no PAH added. (Note: 1 mL of 0.1% stock solution in 1000 mL of water corresponds to a 1 mg/L dose).
-
-
Rapid Mix:
-
Slow Mix (Flocculation):
-
Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes. This promotes the formation of flocs.[16]
-
Visually observe and record the floc size and characteristics in each beaker at 5-minute intervals.
-
-
Sedimentation:
-
Analysis:
-
Carefully withdraw a sample from the supernatant of each beaker (from approximately 2-3 cm below the surface) using a pipette.
-
Measure and record the final turbidity of each sample.
-
The optimal PAH dosage is the one that results in the lowest final turbidity.
-
Protocol for Determination of Residual PAH in Treated Water
Monitoring residual polyelectrolyte concentration is important to prevent overdosing and minimize potential environmental impacts. Colloidal titration is a common method for quantifying cationic polyelectrolytes.[4]
Objective: To determine the concentration of residual PAH in a water sample.
Principle: The cationic PAH in the sample is titrated with a standard anionic polyelectrolyte solution, potassium polyvinyl sulfate (PVSK). A colorimetric indicator, toluidine blue O (TBO), is used to detect the endpoint. TBO is blue in its free form and turns purple/pink when it complexes with the anionic titrant after all the cationic PAH has been consumed.[4]
Materials:
-
Water sample
-
Potassium polyvinyl sulfate (PVSK) standard solution (e.g., 0.001 N)
-
Toluidine blue O (TBO) indicator solution
-
Burette, beaker, magnetic stirrer
-
Spectrophotometer (optional, for more precise endpoint determination)
Procedure:
-
Sample Preparation:
-
Filter the water sample to remove any remaining suspended solids.
-
-
Titration:
-
Place a known volume of the filtered water sample (e.g., 50 mL) into a beaker.
-
Add a few drops of TBO indicator. The solution should turn blue.
-
While stirring, titrate the sample with the standard PVSK solution.
-
The endpoint is reached when the solution color changes from blue to a stable purple/pink.
-
Record the volume of PVSK solution used.
-
-
Calculation:
-
The concentration of PAH can be calculated based on the stoichiometry of the reaction with PVSK. A calibration curve should be prepared using known concentrations of PAH.
-
-
Spectrophotometric Endpoint Detection (Optional):
-
The color change can be monitored using a spectrophotometer at a wavelength of approximately 630 nm to improve the accuracy of the endpoint detection.[4]
-
Note: Other methods for polyelectrolyte determination include UV-VIS spectrophotometry (at wavelengths around 190 nm), size-exclusion chromatography, and fluorescence spectroscopy.[20][21][22]
Potential for Disinfection Byproduct (DBP) Formation
A significant consideration when using amine-based polymers like PAH in water treatment is their potential to act as precursors for the formation of nitrogenous disinfection byproducts (N-DBPs) during subsequent chlorination or chloramination.[1][23] The primary amine groups on the PAH backbone can react with chlorine to form organic chloramines, which can then undergo further reactions to form DBPs such as N-nitrosodimethylamine (NDMA), a probable human carcinogen.[1][23][24][25]
Table 4: Potential DBP Formation from Amine-Based Polymers during Chloramination
| Precursor Polymer (Analogue to PAH) | Monochloramine Dose (mg/L as Cl2) | Precursor Dose (mg/L) | pH | NDMA Formed (ng/L) | Reference |
|---|---|---|---|---|---|
| PolyDADMAC | 10 | 2 | 7 | ~400 | [1] |
| PolyDADMAC | 10 | 10 | 7 | ~1000 | [1] |
| PolyDADMAC | 10 | Varies | 8 | 147 - 1395 |[23] |
It is crucial to optimize the PAH dosage to minimize residual polymer in the treated water before disinfection.
Protocol for DBP Analysis
The analysis of DBPs is typically performed using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) or other sensitive detectors. Standardized methods from regulatory bodies should be followed.
Recommended Methods:
-
US EPA Method 551.1: For the determination of chlorination DBPs, including trihalomethanes (THMs) and haloacetonitriles (HANs), by liquid-liquid extraction and GC with electron-capture detection.[4][21]
-
Standard Methods for the Examination of Water and Wastewater: Provides comprehensive, peer-reviewed methods for a wide range of DBPs.[26]
General Procedure (based on EPA Method 551.1):
-
Sample Collection: Collect the water sample after disinfection. Quench any residual disinfectant immediately with a reducing agent (e.g., sodium thiosulfate) to prevent further DBP formation.
-
Extraction: Perform a liquid-liquid extraction of the water sample with a suitable solvent (e.g., methyl tert-butyl ether - MTBE).
-
Analysis: Inject a small volume of the extract into a GC-ECD system for separation and quantification of the target DBPs.
-
Quality Control: Run blanks, standards, and spiked samples to ensure the accuracy and precision of the results.
Conclusion
Poly(this compound hydrochloride) is an effective cationic polyelectrolyte for the removal of turbidity, natural organic matter, and potentially heavy metals from water. Its performance is dependent on various factors including dosage, pH, and the characteristics of the raw water. Proper optimization of its use through jar testing is essential for efficient and cost-effective water treatment. While effective as a coagulant, the potential for PAH to act as a precursor for the formation of nitrogenous disinfection byproducts necessitates careful dose control and monitoring of residual polymer concentrations. The use of standard analytical methods is crucial for both process control and ensuring the safety of the treated water.
References
- 1. Formation Characteristics of N-Nitrosodimethylamine during Chloramines of PolyDADMAC [scirp.org]
- 2. polysciences.com [polysciences.com]
- 3. 聚烯丙基胺盐酸盐 - PAA HCl, PAH [sigmaaldrich.com]
- 4. A Multiparameter Colloidal Titrations for the Determination of Cationic Polyelectrolytes [scirp.org]
- 5. ijpsat.org [ijpsat.org]
- 6. eeer.ir [eeer.ir]
- 7. biotechrep.ir [biotechrep.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Turbidity removal of summer high algae content Taihu Lake raw water using composite coagulants of polyaluminum chloride and polydimethyldiallylammonium chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heavy Metal Removal from Wastewater Using Poly(Gamma-Glutamic Acid)-Based Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New trends in removing heavy metals from industrial wastewater - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Formation of typical disinfection by-products (DBPs) during chlorination and chloramination of polymyxin B sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hubbardhall.com [hubbardhall.com]
- 17. tceq.texas.gov [tceq.texas.gov]
- 18. Jar Test Procedure for Precipitants, Coagulants, & Flocculants - Water Specialists Environmental Technologies [waterspecialists.biz]
- 19. Poly(this compound hydrochloride) average Mw 17,500 GPC vs. PEG std. 71550-12-4 [sigmaaldrich.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Factors affecting N-nitrosodimethylamine formation from poly(diallyldimethyl-ammonium chloride) degradation during chloramination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Factors affecting N-nitrosodimethylamine formation from poly(diallyldimethyl-ammonium chloride) degradation during chloramination | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. library.oapen.org [library.oapen.org]
Protecting the Path: A Detailed Protocol for N-Protection of Allylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the selective protection of reactive functional groups is a cornerstone of elegant and efficient molecular construction. For allylamine (B125299), a versatile building block, the protection of its primary amine functionality is a critical first step in many synthetic routes. This document provides detailed application notes and protocols for the N-protection of this compound using three of the most common and robust protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
The choice of protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions anticipated in subsequent steps. The orthogonality of these groups—their selective removal under distinct conditions—is a powerful tool for chemists.[1][2] The Boc group is readily cleaved under acidic conditions, the Cbz group by catalytic hydrogenolysis, and the Fmoc group under basic conditions.[1]
Comparative Data for N-Protection of this compound
The following table summarizes typical reaction conditions and reported yields for the N-protection of this compound with Boc, Cbz, and Fmoc protecting groups. This data provides a basis for selecting the most appropriate method for a given synthetic need.
| Protecting Group | Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Triethylamine (B128534) (TEA) or NaOH | Tetrahydrofuran (THF) or Dichloromethane (B109758) (DCM) | 3 - 12 | 0 - RT | >90 |
| Cbz | Benzyl (B1604629) chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) or NaOH | Tetrahydrofuran (THF)/Water or Dichloromethane (DCM) | 2 - 20 | 0 - RT | ~90 |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Sodium bicarbonate (NaHCO₃) or Pyridine | Dioxane/Water or Dichloromethane (DCM) | 16 - 24 | RT | >90 |
Experimental Protocols
Detailed methodologies for the N-protection of this compound with Boc, Cbz, and Fmoc groups are provided below. These protocols are intended as a starting point, and optimization may be necessary for specific applications.
N-Boc-Allylamine Synthesis
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under mild acidic conditions.[3] The most common method for its introduction is through the use of di-tert-butyl dicarbonate, also known as Boc anhydride (B1165640).[3]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in THF or DCM.
-
If using a base, add triethylamine (1.1 eq) to the solution. Alternatively, an aqueous solution of NaOH can be used.[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 3-12 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate (B1210297).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-allylamine.
-
Purify the product by flash column chromatography if necessary.
N-Cbz-Allylamine Synthesis
The Carboxybenzyl (Cbz) protecting group is introduced using benzyl chloroformate and is prized for its stability to a wide range of reagents and its removal by catalytic hydrogenolysis.[6]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)/Water or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1) or DCM.
-
Add sodium bicarbonate (2.0 eq) or an aqueous solution of NaOH to the mixture.[6]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1-1.5 eq) to the stirred solution.[6]
-
Allow the reaction to stir at 0 °C for 2-4 hours and then at room temperature for an additional 18-20 hours.[6]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate.[6]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[6]
-
Purify the resulting residue by silica (B1680970) gel column chromatography to yield N-Cbz-allylamine.
N-Fmoc-Allylamine Synthesis
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[][8]
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Pyridine
-
Dioxane/Water or Dichloromethane (DCM)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and saturated aqueous NaHCO₃ or in DCM with pyridine.[8]
-
Add Fmoc-OSu (1.05 eq) or Fmoc-Cl to the solution.[8]
-
Stir the reaction mixture at room temperature for 16-24 hours.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃ if necessary.
-
Extract the mixture with diethyl ether to remove impurities.[8]
-
Acidify the aqueous layer to pH 1 with 1 M HCl.[8]
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain N-Fmoc-allylamine.
Visualizing the Workflow and Logic
To aid in the selection and execution of these protocols, the following diagrams illustrate the experimental workflows and the decision-making process for choosing a protecting group.
Caption: Experimental workflows for N-protection of this compound.
Caption: Decision tree for selecting a suitable protecting group.
Deprotection Protocols
The strategic removal of the protecting group is as crucial as its installation. Below are generalized protocols for the deprotection of N-Boc, N-Cbz, and N-Fmoc protected this compound.
Boc Deprotection (Acidic Cleavage)
The Boc group is typically removed under acidic conditions.[9]
Procedure:
-
Dissolve the N-Boc-allylamine in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% in DCM) or hydrochloric acid (HCl) in dioxane (e.g., 4M).[10]
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting this compound salt can often be used directly or neutralized with a base.
Cbz Deprotection (Hydrogenolysis)
The Cbz group is cleaved by catalytic hydrogenolysis, a mild and efficient method.[11]
Procedure:
-
Dissolve the N-Cbz-allylamine in a solvent such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or ethyl acetate (EtOAc).
-
Add a palladium catalyst, typically 5-10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.
Fmoc Deprotection (Basic Cleavage)
The Fmoc group is removed under mild basic conditions, often using a secondary amine like piperidine (B6355638).[12]
Procedure:
-
Dissolve the N-Fmoc-allylamine in an organic solvent, commonly dimethylformamide (DMF).
-
Add a solution of piperidine in DMF (typically 20%).[12]
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by extraction or chromatography to isolate the free this compound.
By understanding the principles of protection and deprotection and utilizing these detailed protocols, researchers can effectively incorporate this compound into their synthetic strategies, paving the way for the creation of novel and complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. genscript.com [genscript.com]
Application of Allylamine in the Synthesis of Ion-Exchange Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylamine and its polymers, particularly poly(this compound) (PAA), are versatile building blocks in the synthesis of weak base anion-exchange resins. The primary amino groups along the polymer chain provide cationic sites upon protonation, making them effective for the capture and exchange of anions. These resins find applications in various fields, including protein chromatography, water treatment for the removal of contaminants like phosphates and nitrates, and as chelating agents for metal recovery. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based ion-exchange resins.
Data Presentation
The performance of ion-exchange resins is characterized by several key parameters. The following tables summarize quantitative data for this compound-based resins, focusing on ion-exchange capacity, selectivity, and stability.
Table 1: Ion-Exchange and Adsorption Capacity of this compound-Based Resins
| Resin Type | Target Ion | Ion-Exchange Capacity (mmol/L) | Adsorption Capacity | pH | Competing Ions | Reference |
| Poly(this compound)-grafted Sepharose FF | Bovine Serum Albumin | 165 - 373 | Low | - | - | [1] |
| Poly(this compound)-grafted Sepharose FF | Bovine Serum Albumin | > 373 | High (Increased by 80%) | - | - | [1] |
| Sevelamer (B1230288) hydrochloride (Polythis compound resin) | Phosphate | - | 153.4 mg P/g | 3.0 | - | [2] |
| Sevelamer hydrochloride (Polythis compound resin) | Phosphate | - | 86.3 mg P/g | 8.0 | - | [2][3] |
| Sevelamer hydrochloride (Polythis compound resin) | Phosphate | - | 69.4 mg P/g | 10.0 | - | [2][3] |
| La-modified Sevelamer hydrochloride | Phosphate | - | 109.3 mg P/g | 8.0 | - | [2][3] |
| La-modified Sevelamer hydrochloride | Phosphate | - | 100.2 mg P/g | 10.0 | - | [2][3] |
Table 2: Anion Selectivity of this compound-Based Resins
| Resin Type | Anion Selectivity Order | Conditions | Reference |
| Crosslinked Polythis compound Resin | Phosphate > Sulfate > Nitrate > Chloride | pH dependent | [4] |
| Sevelamer hydrochloride (Polythis compound resin) | Phosphate > Chloride, Nitrate | pH 8.0 | [2] |
| Sevelamer hydrochloride (Polythis compound resin) | Phosphate > Carbonate | pH 10.0 | [2] |
| Triethylamine-based resin | Nitrate > Sulfate | Potable water | [4] |
| Tributylamine-based resin | Nitrate > Sulfate | Potable water | [4] |
Table 3: Stability of this compound-Based and Other Anion-Exchange Resins
| Resin Type | Stability Type | Conditions | Observations | Reference |
| Poly(this compound) | Thermal | Up to 440°C in N₂ atmosphere | High heat stability | [5] |
| Anion-exchange resins (general) | Oxidative | > 0.05 mg/L free chlorine | Attack on the functional amine group, loss of capacity. | [2] |
| Anion-exchange resins (general) | Chemical (Alkaline) | Strong alkaline conditions | Degradation of functional groups. | [6] |
| Polyaniline (contains amine groups) | Chemical (Acidic) | 5 M H₂SO₄ | Stable, changes in protonation. | [6] |
Experimental Protocols
Protocol 1: Synthesis of Crosslinked Poly(this compound) Hydrochloride Resin (Sevelamer Hydrochloride Analogue)
This protocol describes the synthesis of a crosslinked poly(this compound) resin using epichlorohydrin (B41342) as the crosslinker. This method is adapted from procedures for preparing sevelamer hydrochloride[3][7].
Materials:
-
Poly(this compound) hydrochloride (PAA·HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Epichlorohydrin (ECH)
-
Sorbitan (B8754009) sesquioleate (surfactant)
-
Deionized water
Procedure:
-
Neutralization of PAA·HCl:
-
Dissolve 27 g of NaOH in 300 mL of deionized water in a beaker.
-
To this solution, add 100 g of poly(this compound) hydrochloride at room temperature.
-
Stir the mixture for approximately 45 minutes to achieve partial neutralization of the amine hydrochloride groups to free amines.
-
-
Preparation of Organic Phase:
-
In a separate flask, dissolve 4 mL of sorbitan sesquioleate in 500 mL of toluene.
-
Add 9 mL of epichlorohydrin to the toluene solution.
-
-
Crosslinking Reaction:
-
Add the aqueous solution of partially neutralized poly(this compound) to the toluene solution containing the crosslinker and surfactant.
-
Stir the resulting mixture at room temperature for 45 minutes.
-
Heat the reaction mixture to approximately 50°C and maintain this temperature for 2.5 hours with continuous stirring.
-
Cool the reaction mixture to room temperature.
-
-
Washing and Isolation:
-
Filter the reaction mixture to separate the crosslinked polymer beads.
-
Wash the beads thoroughly with deionized water (3 x 150 mL), stirring for 45 minutes during each wash, followed by filtration.
-
Suspend the beads in 200 mL of isopropanol and stir for 45 minutes, then filter.
-
Dry the resulting crosslinked poly(this compound) hydrochloride resin under vacuum for 8 hours.
-
Protocol 2: Grafting of Poly(this compound) onto a Support Resin
This protocol details the functionalization of a pre-existing resin (e.g., Merrifield resin, a chloromethylated polystyrene) with polyamines to create a weak base anion exchanger[8].
Materials:
-
Merrifield resin (chloromethylated polystyrene-divinylbenzene copolymer)
-
Ethylenediamine (EDA), Diethylenetriamine (DETA), or other polyamines
-
Dichloromethane
-
Ethanol
-
Deionized water
Procedure:
-
Resin Swelling:
-
Swell 40 g of Merrifield resin in 250 mL of 1,4-dioxane for 24 hours.
-
-
Functionalization:
-
To the swelled resin, add a solution of the desired polyamine (e.g., 16 g of EDA) in 230 mL of 1,4-dioxane.
-
Heat the mixture to reflux under a nitrogen atmosphere with stirring for 48 hours.
-
-
Washing:
-
Remove the resin from the reaction mixture by filtration.
-
Wash the functionalized resin successively with:
-
500 mL of ethanol
-
300 mL of 10% triethylamine in dichloromethane
-
Deionized water until the pH of the washings is neutral (pH 7)
-
300 mL of ethanol
-
-
-
Drying:
-
Dry the resulting polyamine-functionalized resin.
-
Protocol 3: Determination of Anion-Exchange Capacity
This protocol outlines a method for determining the total anion-exchange capacity of the synthesized resin[9][10][11][12].
Materials:
-
Synthesized anion-exchange resin (in free-base form)
-
0.1 M Hydrochloric acid (HCl)
-
1.0 M Sodium chloride (NaCl) solution
-
Standardized 0.1 M Sodium hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator
-
Deionized water
Procedure:
-
Resin Preparation:
-
Accurately weigh approximately 0.5 g of the air-dried resin in its free-base form into a 100 mL conical flask.
-
-
Equilibration:
-
Add 50 mL of a solution containing 0.1 M HCl and 1.0 M NaCl to the flask. The NaCl is used to maintain a constant ionic strength.
-
Seal the flask and allow it to equilibrate for 24 hours with occasional shaking.
-
-
Blank Preparation:
-
In a separate flask, add 0.5 g of the resin to 50 mL of deionized water to determine any free alkalinity.
-
-
Titration:
-
After equilibration, take an aliquot of the supernatant from the HCl/NaCl solution.
-
Titrate the aliquot with the standardized 0.1 M NaOH solution using phenolphthalein as the indicator to determine the amount of unreacted HCl.
-
Titrate the supernatant from the blank to account for any free alkalinity.
-
-
Calculation:
-
Calculate the amount of HCl consumed by the resin, which corresponds to the anion-exchange capacity. The capacity is typically expressed in milliequivalents per gram of dry resin (meq/g).
-
Mandatory Visualizations
Caption: Workflow for the synthesis of crosslinked poly(this compound) ion-exchange resin.
Caption: General workflow for the application of ion-exchange resins in a column-based separation.
References
- 1. Synthesis of a cross-linked polymer using a diallylammonium monomer containing 12-crown-4 motifs for the selective extraction of lithium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dupont.com [dupont.com]
- 3. US8389640B2 - Process for the preparation of cross-linked polythis compound polymer - Google Patents [patents.google.com]
- 4. resintech.com [resintech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CA2362410A1 - Process for producing cross-linked polythis compound hydrochloride - Google Patents [patents.google.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. dardel.info [dardel.info]
- 10. researchgate.net [researchgate.net]
- 11. diaion.com [diaion.com]
- 12. membrain.cz [membrain.cz]
Application Notes and Protocols for the HPLC Analysis of Allylamine in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of allylamine (B125299) in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC). These methods are essential for quality control and stability testing, ensuring the safety and efficacy of pharmaceutical products.
This compound is a primary aliphatic amine that lacks a strong chromophore, making its direct detection by UV-Vis HPLC challenging at low concentrations. To address this, two primary analytical strategies are presented:
-
Ion Chromatography (IC) with Suppressed Conductivity Detection: A direct method that does not require derivatization, offering a rapid and robust analysis.
-
Reversed-Phase HPLC with Pre-column Derivatization: This approach involves reacting this compound with a labeling agent to form a derivative that can be readily detected by UV-Vis or fluorescence detectors. A method utilizing o-phthalaldehyde (B127526) (OPA) is detailed below.
Application Note 1: Determination of this compound in Sevelamer (B1230288) Drug Substances by Ion Chromatography
This application note describes a validated ion chromatography (IC) method for the determination of this compound in sevelamer hydrochloride and sevelamer carbonate drug substances.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Value |
| Column | Dionex IonPac CS14 IC column |
| Mobile Phase | 10 mM Methane Sulfonic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | Suppressed Conductivity |
| Run Time | 8 minutes |
Sample Preparation:
-
Accurately weigh a suitable amount of the sevelamer drug substance.
-
Dissolve the sample in an appropriate solvent and dilute to a known volume.
-
The extraction solvent, extraction time, and stirrer speed should be optimized for the specific formulation.[1][2]
-
Filter the sample solution through a 0.45 µm filter before injection.
Method Validation Summary
The method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2]
| Parameter | Result |
| Linearity Range | 9 - 750 µg/mL |
| Correlation Coefficient (r²) | 0.999[1][2] |
| Limit of Detection (LOD) | 2.7 µg/mL[1][2] |
| Limit of Quantitation (LOQ) | 9.0 µg/mL[1][2] |
| Accuracy (Recovery) | 97% - 109%[1][2] |
| Specificity | Confirmed by IC-MS |
Application Note 2: Quantification of this compound in Pharmaceutical Formulations by RP-HPLC with OPA Derivatization
This application note details a reversed-phase HPLC method for the quantification of this compound in pharmaceutical formulations following pre-column derivatization with o-phthalaldehyde (OPA) and a thiol, such as 2-mercaptoethanol (B42355) (MCE) or 3-mercaptopropionic acid (3-MPA). The resulting isoindole derivative is highly fluorescent, allowing for sensitive detection.
Experimental Protocol
Derivatization Procedure:
-
Prepare a Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH to 10.2 with a concentrated sodium hydroxide (B78521) solution.
-
Prepare the OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 9 mL of the borate buffer and 100 µL of 3-mercaptopropionic acid.
-
Derivatization Reaction: In a suitable vial, mix the this compound standard or sample solution with the OPA reagent. The reaction is rapid and occurs at room temperature.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 40 mM Sodium Phosphate buffer, pH 7.8B: Acetonitrile/Methanol/Water (45:45:10, v/v/v) |
| Gradient | A linear gradient suitable for separating the derivatized this compound. |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm) |
Sample Preparation:
-
Extract this compound from the pharmaceutical formulation using a suitable solvent.
-
Perform a liquid-liquid or solid-phase extraction if necessary to clean up the sample and remove interfering matrix components.
-
The final extract should be in a solvent compatible with the derivatization reaction.
Method Validation Summary (Representative)
The following table presents typical validation parameters for an OPA-based HPLC method for primary amines. These values should be established specifically for the this compound derivative.
| Parameter | Representative Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99[3] |
| Limit of Detection (LOD) | ~0.9 - 7.2 ng/mL[3] |
| Limit of Quantitation (LOQ) | ~3 - 24 ng/mL |
| Accuracy (Recovery) | 70% - 109%[3] |
| Precision (%RSD) | < 2.35%[3] |
Alternative Derivatization Agent: 1-Naphthyl Isocyanate
For UV detection, derivatization of this compound with 1-naphthyl isocyanate is another viable option. This reagent reacts with the primary amine group of this compound to form a stable urea (B33335) derivative with a strong UV chromophore. A reversed-phase HPLC method with UV detection can then be employed for quantification.[4]
Visualizations
References
- 1. Development and validation of rapid ion-chromatographic method with conductivity detection for trace level determination of this compound in sevelamer drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of this compound in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
Allylamine as a Precursor for Corrosion Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of allylamine (B125299) as a versatile precursor for the synthesis of various effective corrosion inhibitors. This document details the synthesis, application, and evaluation of this compound-derived inhibitors, offering researchers and professionals in materials science and chemical engineering a guide to their formulation and testing.
Introduction to this compound-Based Corrosion Inhibitors
This compound and its derivatives have emerged as significant precursors in the development of corrosion inhibitors due to the presence of the reactive allyl group and the nitrogen heteroatom. The nitrogen atom, with its lone pair of electrons, facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive environments. The allyl group provides a site for further chemical modifications, including polymerization and the introduction of other functional groups, allowing for the tailoring of inhibitor properties for specific applications.
These inhibitors are particularly effective in acidic media, such as those used in industrial cleaning, oil and gas exploration, and metal processing. They function by adsorbing onto the metal surface through a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bonding between the nitrogen lone pair and the metal's d-orbitals), thereby blocking the active sites for corrosion.
Synthesis of this compound-Derived Corrosion Inhibitors
This compound serves as a building block for several classes of corrosion inhibitors, including quaternary ammonium (B1175870) salts, polymers, Schiff bases, and triazoles.
Synthesis of this compound-Based Quaternary Ammonium Salts
Quaternary ammonium salts derived from this compound exhibit excellent corrosion inhibition properties due to their cationic nature, which enhances their adsorption on negatively charged metal surfaces in acidic solutions. A general synthesis pathway involves the quaternization of a dithis compound (B93489) derivative.
Protocol 1: Synthesis of a Diallylbenzyl Dodecyl Ammonium Salt
This protocol describes the synthesis of a quaternary ammonium salt containing both hydrophobic (dodecyl) and electron-rich (diallylbenzyl amine) moieties.
Materials:
-
Diallylbenzylamine
-
Acetonitrile (solvent)
Procedure:
-
In a round-bottom flask, dissolve diallylbenzylamine (1 equivalent) in acetonitrile.
-
Add 1-bromododecane (1.1 equivalents) to the solution.
-
Reflux the mixture with stirring for 24 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting product with diethyl ether to remove any unreacted starting materials.
-
Dry the final product, a light-yellow semisolid, under vacuum at 60°C.[1]
Synthesis of this compound-Based Polymers
Polythis compound and its copolymers are effective film-forming corrosion inhibitors. The polymer backbone allows for multiple points of attachment to the metal surface, leading to the formation of a stable and dense protective layer.
Protocol 2: Synthesis of Poly(diallylammonium chloride)
This protocol outlines the cyclopolymerization of diallylammonium chloride.
Materials:
-
Diallylammonium chloride
-
Ammonium persulfate (initiator)
-
Deionized water
Procedure:
-
Prepare a solution of diallylammonium chloride in deionized water in a reaction vessel.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Add a freshly prepared aqueous solution of ammonium persulfate to initiate the polymerization.
-
Maintain the reaction mixture at a constant temperature (e.g., 60°C) under a nitrogen atmosphere for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of acetone.
-
Filter the precipitated polymer, wash with acetone, and dry under vacuum.
Performance Data of this compound-Based Corrosion Inhibitors
The effectiveness of corrosion inhibitors is quantified by their inhibition efficiency (IE), which is determined using various electrochemical and gravimetric techniques.
| Inhibitor Type | Inhibitor Name | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Quaternary Ammonium Salt | Diallylbenzyl dodecyl ammonium salt | Mild Steel | 15% HCl | 50 ppm | 30 | ~95.0 | [1][2] |
| Diallylbenzyl dodecyl ammonium salt | Mild Steel | 15% HCl | 50 ppm | 40 | 91.3 | [1][2] | |
| Diallylbenzyl dodecyl ammonium salt | Mild Steel | 15% HCl | 50 ppm | 50 | 82.8 | [1][2] | |
| Diallylbenzyl dodecyl ammonium salt | Mild Steel | 15% HCl | 50 ppm | 60 | 75.0 | [1][2] | |
| Polymer | Poly(diallylammonium chloride) | 304L Stainless Steel | 1 M HCl | 50 ppm | Not Specified | 94.42 | |
| Quinoxaline Derivative | 1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)dione | Mild Steel | 1 M HCl | 1 mM | 35 | 86 |
Experimental Protocols for Corrosion Inhibition Evaluation
Standardized protocols are crucial for the accurate assessment of corrosion inhibitor performance.
Weight Loss (Gravimetric) Method
This method provides an average corrosion rate over a prolonged period.
Procedure:
-
Coupon Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions. Abrade the surfaces with successive grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons (W_initial).
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a constant temperature for a specified duration (e.g., 6 hours).
-
Cleaning: After immersion, remove the coupons, clean them according to standard procedures (e.g., ASTM G1), rinse with deionized water and acetone, and dry.
-
Final Weighing: Reweigh the coupons (W_final).
-
Calculation:
-
Corrosion Rate (CR) = (W_initial - W_final) / (Surface Area × Time)
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Electrochemical Methods
Electrochemical techniques offer rapid and mechanistic insights into the corrosion inhibition process. A standard three-electrode setup is used, comprising a working electrode (the metal coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
Procedure:
-
Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculation:
-
IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Procedure:
-
Stabilization: Stabilize the system at the OCP.
-
Impedance Measurement: Apply a small amplitude sinusoidal AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analysis: Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the semicircle corresponds to the charge transfer resistance (R_ct).
-
Calculation:
-
IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Visualization of Workflows and Mechanisms
Synthesis and Evaluation Workflow
The following diagram illustrates the general workflow for the synthesis of an this compound-based corrosion inhibitor and its subsequent performance evaluation.
References
Synthesis of Aza-heterocycles Using Allylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aza-heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. Their synthesis is a cornerstone of modern medicinal chemistry. Allylamine (B125299) and its derivatives have emerged as versatile and indispensable building blocks for the construction of these valuable nitrogen-containing ring systems. The presence of both a nucleophilic nitrogen atom and a reactive alkene functionality within the same molecule allows for a diverse range of cyclization strategies. This document provides detailed application notes and protocols for the synthesis of various aza-heterocycles utilizing this compound derivatives, with a focus on transition-metal-catalyzed and radical-mediated methodologies.
Key Synthetic Strategies
Several powerful synthetic strategies have been developed to convert this compound derivatives into aza-heterocycles. These methods offer varying degrees of stereocontrol, functional group tolerance, and efficiency. The choice of methodology often depends on the desired ring size, substitution pattern, and the overall complexity of the target molecule.
The primary approaches covered in these notes include:
-
Palladium-Catalyzed Cyclizations: These reactions, including the widely used aza-Wacker and Heck-type cyclizations, are highly effective for the synthesis of a variety of N-heterocycles.[1][2] They often proceed under mild conditions and exhibit excellent functional group compatibility.
-
Gold-Catalyzed Intramolecular Hydroamination: Gold catalysts have proven to be exceptionally effective in activating the double bond of this compound derivatives towards nucleophilic attack by the tethered nitrogen atom. This method is particularly useful for the synthesis of five- and six-membered rings.[3][4][5]
-
Copper-Catalyzed Reactions: Copper catalysis offers a cost-effective and versatile alternative for the synthesis of aza-heterocycles. Methods include intramolecular C-H amination and desaturation reactions to form pyrrolidines and other related structures.[6][7][8]
-
Radical Cyclizations: Free radical-mediated cyclizations provide a powerful tool for the construction of aza-heterocycles, often with unique regioselectivity compared to ionic or organometallic pathways.[9]
Experimental Protocols and Data
This section provides detailed experimental protocols for the synthesis of representative aza-heterocycles from this compound derivatives. The data is summarized in tables for easy comparison of different methodologies.
Palladium-Catalyzed Synthesis of Pyrrolidines
Palladium-catalyzed intramolecular cyclization of N-allyl amides is a robust method for the synthesis of substituted pyrrolidines. The choice of ligand and base is crucial for achieving high yields.[10]
Table 1: Palladium-Catalyzed Cyclization of Secondary Amides [10]
| Entry | Substrate | Product | Ligand | Base | Yield (%) |
| 1 | N-(2-bromobenzyl)acetamide | 1-acetylindoline | (±)-MOP | K₂CO₃ | 82 |
| 2 | N-(2-bromophenethyl)acetamide | 1-acetyl-1,2,3,4-tetrahydroquinoline | (±)-MOP | K₂CO₃ | 94 |
| 3 | N-(2-bromophenylpropyl)acetamide | 1-acetyl-2,3,4,5-tetrahydro-1H-1-benzazepine | (±)-MOP | Cs₂CO₃ | 88 |
| 4 | N-allyl-N-(2-bromophenyl)acetamide | 1-acetyl-3-methyl-2,3-dihydro-1H-indole | DPEphos | Cs₂CO₃ | 95 |
A dry 25-mL sealable Schlenk tube is charged with Pd(OAc)₂ (3.2 mg, 0.014 mmol) and DPEphos (13.4 mg, 0.022 mmol). The reaction vessel is evacuated and flushed with argon. A solution of N-allyl-N-(2-bromophenyl)acetamide (100 mg, 0.42 mmol) in toluene (B28343) (1 mL) is added via cannula, followed by the addition of Cs₂CO₃ (190 mg, 0.58 mmol). The mixture is heated under argon at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
Workflow for Palladium-Catalyzed Pyrrolidine Synthesis
References
- 1. coordphos.narod.ru [coordphos.narod.ru]
- 2. researchgate.net [researchgate.net]
- 3. Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic,N′-Aryl Ureas to form Imidazolidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold(I)-catalyzed intramolecular hydroamination of alkenyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic,N'-Aryl Ureas to form Imidazolidin-2-ones. [scholars.duke.edu]
- 6. Aza-Heterocycles via Copper-Catalyzed, Remote C-H Desaturation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroamination versus Allylic Amination in Iridium Catalyzed Reactions of Allylic Acetates with Amines: 1,3-Aminoalcohols via Ester-Directed Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Plasma Polymerization of Allylamine for Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of amine-rich thin films using plasma polymerization of allylamine (B125299) (AAm). Such functionalized surfaces are of significant interest for a variety of biomedical applications, including the enhancement of cell adhesion and proliferation, immobilization of biomolecules, and development of drug delivery systems.[1][2][3]
Introduction to this compound Plasma Polymerization
Plasma polymerization is a solvent-free technique that utilizes the energy of a plasma to polymerize monomer vapors, resulting in the deposition of thin, conformal, and pinhole-free polymer films on a substrate.[3] this compound is a commonly used precursor for creating surfaces rich in primary amine (-NH2) functional groups.[1][3] These amine groups are crucial for many biological applications as they can be protonated at physiological pH, leading to a positively charged surface that promotes electrostatic interactions with negatively charged cell membranes and biomolecules.[2]
The properties of the resulting plasma-polymerized this compound (PPAAm) films, such as amine group density, thickness, and stability, are highly dependent on the plasma process parameters. Key parameters include radio frequency (RF) power, working pressure, monomer flow rate, and whether the plasma is applied in a continuous wave (CW) or pulsed mode.[4][5] Pulsed plasma deposition, in particular, is often employed to better retain the chemical functionality of the monomer by reducing its fragmentation in the plasma phase.
Data Presentation: Influence of Deposition Parameters
The following tables summarize quantitative data from various studies on the influence of key plasma parameters on the properties of PPAAm films.
Table 1: Effect of RF Power on PPAAm Film Properties
| RF Power (W) | Deposition Rate (nm/s) | Water Contact Angle (°) | N/C Ratio (from XPS) | Primary Amine Retention | Reference |
| 15 | - | - | - | High | [4] |
| 30 | 0.43 | Low (Hydrophilic) | - | High | [5] |
| 50 | 0.83 | Increased | - | Decreased | [4][5] |
| 70 | 1.11 | - | - | - | [5] |
| 75 | - | - | ~0.15 | - | [4] |
| 90 | 1.37 | High (Hydrophobic) | - | Low | [5] |
| 125 | - | - | - | Low | [4] |
Note: A lower contact angle indicates a more hydrophilic surface, which is often correlated with a higher density of amine groups.[5] Increasing RF power generally leads to a higher deposition rate but also greater fragmentation of the this compound monomer, resulting in a lower retention of primary amine groups and a more cross-linked, hydrophobic film.[4][5]
Table 2: Film Stability and Swelling Behavior
| Treatment | Thickness Change | Refractive Index Change | Observations | Reference |
| As-deposited | - | - | - | [2] |
| After 24h ethanol (B145695) extraction | Significant decrease | - | Removal of soluble, low-molecular-weight oligomers. | [2] |
| Swelling in ethanol | Reversible increase | Reversible decrease | Stable film swells in solvent. | [2] |
| Submersion in water | Initial swelling followed by some material loss | - | Stability in aqueous environments is crucial for biomedical applications. | [4] |
Experimental Protocols
The following are detailed protocols for the plasma polymerization of this compound and subsequent characterization of the deposited films.
Protocol for RF Plasma Polymerization of this compound
This protocol describes a general procedure for depositing PPAAm films using a capacitively coupled plasma reactor.
Materials and Equipment:
-
Substrates (e.g., silicon wafers, glass slides, polymer films)
-
This compound monomer (≥98% purity)
-
Argon gas (Ar, high purity)
-
Plasma reactor (capacitively coupled, RF power supply)
-
Vacuum pump
-
Monomer vapor flow controller
-
Pressure gauge
Procedure:
-
Substrate Preparation:
-
Clean the substrates thoroughly. For silicon wafers, a typical procedure involves sonication in acetone, followed by isopropanol, and finally deionized (DI) water.
-
Dry the substrates with a stream of nitrogen gas.
-
Place the cleaned substrates into the plasma reactor chamber.
-
-
System Evacuation:
-
Evacuate the plasma chamber to a base pressure of <10 mTorr to remove atmospheric contaminants.
-
-
Pre-treatment (Optional but Recommended):
-
Introduce argon gas into the chamber at a controlled flow rate.
-
Ignite an argon plasma at a low power (e.g., 20 W) for 5-10 minutes. This step helps to further clean and activate the substrate surface, promoting better film adhesion.
-
Evacuate the chamber again to the base pressure.
-
-
This compound Deposition:
-
Introduce this compound vapor into the chamber at a controlled flow rate.
-
Allow the pressure to stabilize to the desired working pressure (e.g., 50-200 mTorr).
-
Ignite the plasma at the desired RF power (e.g., 15-100 W) for the specified deposition time. The deposition can be done in either continuous wave (CW) or pulsed mode.
-
For pulsed plasma, set the desired pulse on-time and off-time (e.g., 10 ms (B15284909) on, 90 ms off).
-
-
Post-treatment:
-
After the desired deposition time, turn off the RF power and stop the monomer flow.
-
Allow the chamber to cool and vent it to atmospheric pressure with a dry, inert gas like nitrogen or argon.
-
Remove the coated substrates and store them in a clean, dry environment (e.g., a desiccator) to minimize post-deposition oxidation.
-
Protocol for Film Characterization
XPS is used to determine the elemental composition and chemical bonding states at the surface of the PPAAm films.
Procedure:
-
Mount the PPAAm-coated substrate on the sample holder.
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface. Key elements to look for are Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s).
-
Acquire high-resolution spectra for the C 1s and N 1s regions.
-
Perform peak fitting (deconvolution) on the high-resolution spectra to identify different chemical species.
-
C 1s: Deconvolute into components such as C-C/C-H, C-N, and C=O.
-
N 1s: Deconvolute into components representing primary amines (-NH2), secondary amines/imines (-NH-), and nitriles (-C≡N).
-
-
Calculate the N/C atomic ratio from the survey spectrum to assess the nitrogen content of the film.
FTIR, often in Attenuated Total Reflectance (ATR) mode, is used to identify the functional groups present in the PPAAm film.
Procedure:
-
Ensure the ATR crystal is clean.
-
Press the PPAAm-coated substrate firmly against the ATR crystal.
-
Acquire the infrared spectrum over a range of approximately 4000-600 cm⁻¹.
-
Identify characteristic absorption bands:
AFM is used to characterize the surface topography and roughness of the deposited films.
Procedure:
-
Mount the PPAAm-coated substrate on the AFM stage.
-
Engage the AFM tip with the sample surface in tapping mode to minimize surface damage.
-
Scan a representative area of the surface (e.g., 1x1 µm or 5x5 µm).
-
Acquire height and phase images.
-
Use the AFM software to calculate the root-mean-square (RMS) roughness of the film. PPAAm films are typically very smooth, with RMS roughness on the order of a few nanometers.
WCA measurements are used to assess the hydrophilicity/hydrophobicity of the PPAAm surface, which is an indicator of the presence of polar amine groups.
Procedure:
-
Place the PPAAm-coated substrate on the goniometer stage.
-
Dispense a small droplet of DI water (typically 2-5 µL) onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on the surface and average the results. A lower contact angle indicates a more hydrophilic surface.
Visualizations
Experimental Workflow
Caption: Workflow for PPAAm deposition and analysis.
Relationship between Plasma Power and Film Properties
Caption: Effect of RF power on PPAAm film characteristics.
Applications in Drug Development and Biomedical Research
The amine-functionalized surfaces created by this compound plasma polymerization serve as a versatile platform for various biomedical applications:
-
Enhanced Cell Culture: The positively charged surfaces promote the adhesion, proliferation, and differentiation of various cell types, making them ideal for coating cell cultureware and tissue engineering scaffolds.[1][2]
-
Biomolecule Immobilization: The primary amine groups provide reactive sites for the covalent attachment of proteins, peptides, enzymes, and antibodies. This is crucial for the development of biosensors, immunoassays, and biocompatible coatings.
-
Drug Delivery: PPAAm films can be used to encapsulate or conjugate drugs for controlled release applications. The surface chemistry can be tuned to control the release kinetics.
-
Antimicrobial Surfaces: The amine groups can be further modified with antimicrobial agents to create surfaces that resist biofilm formation.
By carefully controlling the plasma polymerization parameters, researchers can tailor the surface properties of PPAAm films to meet the specific demands of their application.
References
- 1. biolinchina.com [biolinchina.com]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. Amine Plasma-Polymerization of 3D Polycaprolactone/β-Tricalcium Phosphate Scaffold to Improving Osteogenic Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Allylamine in Hydrogel Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of hydrogels using allylamine (B125299) and its derivatives, particularly poly(this compound hydrochloride) (PAH). These hydrogels have shown significant promise in various biomedical applications, including drug delivery, tissue engineering, and as therapeutic binders. The following sections detail the synthesis protocols, quantitative data from relevant studies, and visual workflows to guide researchers in this field.
Introduction to this compound-Based Hydrogels
This compound and its polymers, such as poly(this compound hydrochloride) (PAH), are versatile building blocks for hydrogel synthesis due to the presence of primary amine groups along their backbone. These amine groups serve as reactive sites for crosslinking, allowing for the formation of three-dimensional polymeric networks capable of absorbing large amounts of water or biological fluids. The cationic nature of PAH also facilitates interactions with anionic molecules and biological tissues, making these hydrogels particularly suitable for biomedical applications.
Key applications of this compound-based hydrogels include:
-
Drug Delivery: The porous structure of the hydrogels allows for the encapsulation and controlled release of therapeutic agents.[1][2]
-
Tissue Engineering: Their adhesive properties make them excellent candidates for bioadhesives and scaffolds for tissue regeneration.[3][4]
-
Phosphate (B84403) Binding: Crosslinked poly(this compound) hydrogels, such as Sevelamer (B1230288), are used clinically to bind phosphate in patients with renal disease.[5][6][7]
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound-based hydrogels using different crosslinking strategies.
Protocol 1: Crosslinking of Poly(this compound hydrochloride) with Epichlorohydrin (B41342)
This protocol describes the synthesis of a crosslinked PAH hydrogel, similar to the method used for preparing Sevelamer hydrochloride, a phosphate binder.[5][6]
Materials:
-
Poly(this compound hydrochloride) (PAA-HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Epichlorohydrin (ECH)
-
Deionized water
Procedure:
-
In a beaker, dissolve PAA-HCl and NaOH in deionized water.
-
Cool the reaction mixture to 25°C.
-
Slowly add epichlorohydrin to the mixture while stirring.
-
Continue stirring until a gel-like crosslinked polymer forms. This may take approximately 25-35 minutes.
-
Allow the hydrogel to stir at room temperature for an extended period (e.g., 16 hours) to ensure complete crosslinking.
-
The resulting hydrogel can then be purified by washing with water to remove unreacted reagents.
Quantitative Example: To prepare a specific formulation of sevelamer hydrochloride, 59.75 g of PAA-HCl and 14.81 g of NaOH were used. To this mixture, 2.21 g of epichlorohydrin was added, resulting in the formation of a gel after about 35 minutes.[5][6]
Protocol 2: Aza-Michael Addition for Injectable Hydrogel Adhesives
This protocol details the preparation of a biodegradable hydrogel adhesive through the aza-Michael addition reaction between poly(this compound hydrochloride) and poly(ethylene glycol) diacrylate (PEGDA).[3]
Materials:
-
Poly(this compound hydrochloride) (PAH)
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare a solution of PAH in the desired buffer. Adjust the pH of the PAH solution. The gelation time is dependent on the pH.
-
Prepare a separate solution of PEGDA.
-
Mix the PAH and PEGDA solutions at 37°C.
-
The hydrogel will form as the aza-Michael addition reaction proceeds between the amino groups of PAH and the acrylate (B77674) groups of PEGDA.
Key Observation: The gelation time is highly dependent on the pH of the PAH solution. At pH 8, gelation can occur in as little as 30 seconds, while at pH 6, it can take over an hour.[3]
Protocol 3: Preparation of Chitosan (B1678972)/Poly(this compound hydrochloride) Blend Films for Drug Delivery
This protocol describes the fabrication of blend films composed of chitosan and PAH for use as a smart drug delivery system.[1]
Materials:
-
Chitosan (CS)
-
Poly(this compound hydrochloride) (PAH)
-
Solvent (e.g., aqueous acetic acid for chitosan)
-
Drug to be loaded (e.g., Ciprofloxacin)
Procedure:
-
Prepare separate solutions of chitosan and PAH.
-
Blend the CS and PAH solutions in different weight ratios (e.g., 90% CS and 10% PAH).
-
Cast the blend solution into a petri dish or onto a suitable surface.
-
Allow the solvent to evaporate to form a thin film.
-
To load the drug, the films can be immersed in a solution of the drug.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound-based hydrogels.
Table 1: Drug Release from Chitosan/PAH Blend Films [1]
| Film Composition (CS:PAH) | Medium | Time to Max Release | Cumulative Drug Release (%) |
| 90:10 (CTH-1) | SGF (pH 1.2) | 50 min | ~88 |
| 80:20 (CTH-2) | SGF (pH 1.2) | 50 min | ~85 |
| 90:10 (CTH-1) | PBS (pH 7.4) | 90 min | ~93 |
| 80:20 (CTH-2) | PBS (pH 7.4) | 120 min | ~98 |
Table 2: Gelation Time of PAH-PEGDA Hydrogels at Different pH [3]
| pH of PAH Solution | Gelation Time |
| 8 | ~30 seconds |
| 6 | > 1 hour |
Experimental Workflows and Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the preparation of this compound-based hydrogels.
Characterization of this compound-Based Hydrogels
A comprehensive characterization of the synthesized hydrogels is crucial to understand their properties and performance. Common techniques include:
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: To confirm the chemical structure and crosslinking. For instance, in Chitosan/PAH blends, ATR-FTIR can confirm intermolecular hydrogen bonding.[1]
-
Atomic Force Microscopy (AFM): To study the surface morphology of the hydrogels.[1]
-
Swelling Studies: To determine the water absorption capacity of the hydrogels, which is a critical parameter for many applications.
-
Rheology: To measure the mechanical properties of the hydrogels, such as their stiffness and viscosity. Rheology can also be used to determine the gelation time.[3]
-
In Vitro Drug Release Studies: To evaluate the release kinetics of an encapsulated drug from the hydrogel matrix in different physiological environments.[1]
These application notes and protocols provide a foundational guide for researchers and professionals working with this compound-based hydrogels. The versatility of this compound and its derivatives allows for the creation of a wide range of hydrogels with tunable properties for various biomedical applications.
References
- 1. A Smart Drug Delivery System Based on Biodegradable Chitosan/Poly(this compound hydrochloride) Blend Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polythis compound hydrochloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20130123433A1 - Method for preparing poly(this compound) hydrochloride and derivatives therefrom - Google Patents [patents.google.com]
- 6. DE102012106786A1 - Process for the preparation of poly (this compound) hydrochloride and derivatives thereof - Google Patents [patents.google.com]
- 7. research.setu.ie [research.setu.ie]
Application Notes and Protocols for Palladium-Catalyzed Functionalization of Allylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed functionalization of allylamine (B125299), a versatile building block in organic synthesis and drug discovery. The following sections detail key palladium-catalyzed reactions, including the Mizoroki-Heck, Buchwald-Hartwig, and Suzuki-Miyaura couplings, offering insights into reaction conditions, substrate scope, and mechanistic pathways.
Mizoroki-Heck Arylation of this compound
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. In the context of this compound, this reaction allows for the introduction of aryl groups, leading to the synthesis of valuable cinnamylamine (B1233655) derivatives. Both protected and unprotected allylamines can be utilized, each with its own set of advantages and challenges.
Arylation of Unprotected this compound
The direct use of unprotected this compound in Mizoroki-Heck reactions is attractive due to its atom and step economy. However, the primary amine functionality can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions. Recent methodologies have addressed these challenges, enabling the efficient monoarylation of free allylamines.
Experimental Protocol: Amine-Directed Mizoroki-Heck Arylation of Free Allylamines [1][2]
This protocol describes the palladium-catalyzed selective monoarylation of free allylamines with aryl iodides.
Materials:
-
This compound (or substituted this compound)
-
Aryl iodide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Silver(I) acetate (AgOAc)
-
Carbon dioxide (CO₂, e.g., dry ice)
-
Trifluoroacetic acid (TFA) or Acetic Acid (AcOH)
-
Schlenk tube or sealed reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube, add the aryl iodide (0.3 mmol, 1.0 equiv), this compound (0.36 mmol, 1.2 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (1.0 equiv).
-
Seal the tube and add crushed dry ice (CO₂, approx. 7 equiv).
-
Add trifluoroacetic acid (1 mL) to the reaction mixture. For certain substrates, acetic acid at 70 °C may be used.[1]
-
Heat the reaction mixture at 50 °C for 14 hours.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by flash column chromatography. The product can be isolated as its HCl salt.
Quantitative Data Summary:
| Entry | Aryl Iodide | This compound | Product | Yield (%) |
| 1 | Iodobenzene | This compound | Cinnamylamine | 75 |
| 2 | 4-Iodoanisole | This compound | 4-Methoxycinnamylamine | 82 |
| 3 | 1-Iodonaphthalene | This compound | 3-(Naphthalen-1-yl)prop-2-en-1-amine | 68 |
| 4 | 4-Iodobenzonitrile | N-Methylthis compound | N-Methyl-3-(4-cyanophenyl)prop-2-en-1-amine | 71 |
| 5 | 1-Iodo-4-(trifluoromethyl)benzene | This compound | 3-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine | 65 |
Reaction conditions: this compound (1.2 equiv), aryl iodide (1.0 equiv), Pd(OAc)₂ (10 mol%), AgOAc (1.0 equiv), CO₂ (7 equiv), TFA, 50 °C, 14 h. Yields are for the isolated HCl salt.[1]
Logical Relationship Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Allylamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for allylamine (B125299) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing primary this compound?
A1: The most prevalent methods for primary this compound synthesis are the ammonolysis of allyl chloride, the Gabriel synthesis, and the aza-Claisen rearrangement. Ammonolysis involves the direct reaction of allyl chloride with ammonia (B1221849).[1][2][3][4] The Gabriel synthesis offers a way to form primary amines without the risk of over-alkylation that can occur in ammonolysis.[5][6][7][8][9][10][11] The aza-Claisen rearrangement is a powerful method for forming allylic amines, often with high stereoselectivity.[12][13][14][15][16][17]
Q2: I am getting a mixture of mono-, di-, and trithis compound (B89441) in my ammonolysis reaction. How can I improve the selectivity for monothis compound?
A2: Achieving high selectivity for monothis compound is a common challenge. To favor the formation of the primary amine, it is crucial to use a large excess of ammonia relative to allyl chloride.[2] Increasing the molar ratio of NH3 to allyl chloride from 4.5:1 to 25:1 has been shown to significantly improve the selectivity for monothis compound.[1][2] Additionally, controlling the reaction temperature is important, as higher temperatures can favor the formation of polyalkylation products.
Q3: What are the main byproducts to expect in this compound synthesis?
Q4: Are there any safety concerns I should be aware of when working with this compound?
A4: Yes, this compound is a flammable and toxic liquid with a strong ammonia-like odor.[4][19] It can be irritating to the skin, eyes, and respiratory system.[19] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be carried out in a well-ventilated fume hood.
Troubleshooting Guides
Problem 1: Low Yield of this compound in Ammonolysis of Allyl Chloride
Possible Causes and Solutions:
-
Insufficient Ammonia Concentration: A low molar ratio of ammonia to allyl chloride can lead to incomplete conversion of the starting material and favor the formation of poly-alkylation products.
-
Solution: Increase the molar ratio of ammonia to allyl chloride. Ratios of 20:1 or higher are often used to maximize the yield of the primary amine.[2]
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate and selectivity.
-
Solution: Optimize the reaction temperature. A study on the ammonolysis of allyl chloride in ethanol (B145695) found that a temperature of 40°C provided a high mass percentage of monothis compound.[2]
-
-
Inadequate Mixing: Poor mixing can lead to localized high concentrations of reactants, promoting side reactions.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.
-
-
Catalyst Inactivity (if applicable): If using a catalyst such as cuprous chloride (CuCl), it may become deactivated.[1][2]
-
Solution: Ensure the catalyst is of high purity and handled under appropriate conditions to prevent deactivation.
-
Problem 2: Difficulty in Isolating Pure this compound
Possible Causes and Solutions:
-
Formation of a Stable Emulsion During Workup: The presence of both organic and aqueous layers, along with amine salts, can lead to the formation of emulsions that are difficult to break.
-
Solution: Add a saturated solution of sodium chloride (brine) to the workup mixture to increase the ionic strength of the aqueous phase and help break the emulsion.
-
-
Co-distillation of Water and this compound: this compound and water can form an azeotrope, making complete separation by simple distillation challenging.
-
Solution: Dry the crude this compound over a suitable drying agent (e.g., potassium hydroxide (B78521) pellets) before fractional distillation.
-
-
Presence of Copper Catalyst in the Distillate: If a copper catalyst was used, it can sometimes contaminate the product.[20]
-
Solution: A careful distillation setup with a fractionating column can help separate the volatile this compound from non-volatile catalyst residues.
-
Data Presentation
Table 1: Effect of NH3:Allyl Chloride Molar Ratio on Monothis compound Selectivity in Ammonolysis
| Molar Ratio (NH3 : C3H5Cl) | Solvent | Temperature (°C) | Monothis compound in Product (%) | Reference |
| 4.5:1 | Ethanol | 40 | 13.3 | [1][2] |
| 20:1 | Liquid Ammonia | 45 | 46.8 | [2] |
| 20:1 | Ethanol | 40 | 78.83 | [2] |
| 25:1 | Ethanol | 40 | 67.6 | [1][2] |
Experimental Protocols
Protocol 1: Ammonolysis of Allyl Chloride
This protocol is a general guideline for the synthesis of this compound via the ammonolysis of allyl chloride.
Materials:
-
Allyl chloride
-
Aqueous ammonia (e.g., 28-30%)
-
Ethanol (optional, as solvent)
-
Cuprous chloride (CuCl) (optional, as catalyst)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
In a pressure-rated reaction vessel equipped with a magnetic stirrer and a temperature probe, combine a large molar excess of aqueous ammonia and ethanol (if used).
-
If using a catalyst, add a catalytic amount of cuprous chloride to the ammonia solution.
-
Cool the mixture in an ice bath.
-
Slowly add allyl chloride to the stirred ammonia solution while maintaining the desired reaction temperature.
-
Seal the reaction vessel and stir the mixture at the optimized temperature for several hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel.
-
Acidify the aqueous layer with hydrochloric acid to convert the amines to their ammonium (B1175870) salts.
-
Wash the aqueous layer with diethyl ether to remove any unreacted allyl chloride and organic impurities.
-
Basify the aqueous layer with a concentrated solution of sodium hydroxide to liberate the free amines.
-
Extract the this compound into diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation.
Protocol 2: Gabriel Synthesis of this compound
This protocol provides a general procedure for the synthesis of primary this compound using the Gabriel synthesis.
Materials:
-
Potassium phthalimide (B116566)
-
Allyl bromide or allyl chloride
-
Dimethylformamide (DMF) as solvent
-
Hydrazine (B178648) hydrate (B1144303) or a strong acid/base for hydrolysis
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Dissolve potassium phthalimide in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add allyl bromide or allyl chloride to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
To cleave the phthalimide group, add hydrazine hydrate to the reaction mixture and reflux for 1-2 hours. A precipitate of phthalhydrazide (B32825) should form.[9]
-
Alternatively, the N-allylphthalimide can be hydrolyzed with a strong acid (e.g., concentrated HCl) or base (e.g., aqueous NaOH) under reflux.
-
After cooling, filter off the phthalhydrazide precipitate.
-
If acidic or basic hydrolysis was used, neutralize the reaction mixture.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude this compound.
-
Purify by distillation if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via ammonolysis.
Caption: Troubleshooting logic for low this compound yield in ammonolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Gabriel Synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric Aza-Claisen Rearrangement between Enantioenriched α-Chiral Allylamines and Allenones [organic-chemistry.org]
- 14. Aza-Claisen Rearrangement | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 15. Aza-Claisen Rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Aza-Claisen Rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 19. Everything You Need to Know About this compound by CloudSDS [cloudsds.com]
- 20. JPH08283209A - Method for producing this compound - Google Patents [patents.google.com]
Technical Support Center: Purification of Commercial Allylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial allylamine (B125299).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial-grade this compound?
Commercial this compound can contain several types of impurities that may affect its stability, reactivity, and safety.[1] These are broadly categorized as:
-
Related Substances: These are structurally similar compounds formed as byproducts during the synthesis of this compound.[1] Common examples include dithis compound (B93489) and trithis compound.[2]
-
Degradation Products: this compound can degrade over time, especially when exposed to environmental factors like light, heat, or oxygen.[1] This can lead to the formation of various degradation products. A white precipitate may form when the product is exposed to air.[2]
-
Residual Solvents: Trace amounts of solvents used in the manufacturing process may remain in the final product.[1] Examples of such impurities can include 2-chloropropane (B107684) and 1,5-hexadiene.[2]
-
Other Impurities: Ammonia is another common impurity that may be present.[2]
Q2: Why is it crucial to remove these impurities before using this compound in our experiments?
Impurities in this compound can have significant consequences for research and development:
-
Altered Reactivity: Impurities can interfere with chemical reactions, leading to lower yields, unexpected side products, and difficulty in reproducing results.
-
Compromised Product Quality: In pharmaceutical applications, impurities can affect the safety, efficacy, and stability of the final drug product.[1] Regulatory agencies like the FDA and EMA have stringent guidelines for controlling impurity levels.[1]
-
Safety Hazards: Some impurities may be more toxic or hazardous than this compound itself.[3][4] this compound is a toxic and flammable liquid, and its impurities can contribute to these hazards.[3][4][5]
Q3: What are the recommended storage conditions for purified this compound to prevent degradation?
To maintain the purity of this compound and prevent the formation of degradation products, it is essential to store it under appropriate conditions:
-
Atmosphere: For long-term storage and to maintain quality, nitrogen blanketing is recommended to prevent exposure to air, which can cause the formation of a white precipitate.[2]
-
Temperature: Store in a cool, dry, and well-ventilated area.[5][6] Keep it away from heat, sparks, and open flames.[5][6]
-
Incompatible Materials: Keep away from incompatible substances such as oxidizers, acids, and certain metals like copper and brass.[6][7]
Troubleshooting Guide
Problem 1: My purified this compound still shows the presence of water.
-
Possible Cause: Incomplete drying after an aqueous workup or absorption of atmospheric moisture. This compound is miscible with water.[2]
-
Solution:
-
Drying Agents: Dry the distillate over solid potassium hydroxide (B78521) for at least 24 hours. For rigorous drying, subsequent drying over metallic sodium can be performed.[8]
-
Proper Handling: Ensure all glassware is thoroughly dried before use and minimize exposure of the purified this compound to the atmosphere. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Problem 2: I am observing a lower than expected yield after distillation.
-
Possible Cause 1: Inefficient fractionation.
-
Solution: Use an efficient fractionating column (e.g., a 12-inch column as mentioned in the Organic Syntheses procedure) to ensure good separation of this compound from lower and higher boiling impurities.[8]
-
-
Possible Cause 2: Loss of volatile this compound during the process.
Problem 3: The purified this compound develops a color or forms a precipitate over time.
-
Possible Cause: Degradation due to exposure to air, light, or heat.[1] A white precipitate can form upon exposure to air.[2]
-
Solution:
-
Storage: Store the purified this compound under a nitrogen atmosphere in a tightly sealed, amber glass bottle in a cool and dark place.[2][6]
-
Inhibitors: For long-term storage, the addition of a suitable stabilizer may be considered, but its compatibility with downstream applications must be verified.
-
Quantitative Data on Impurity Removal
The following table summarizes typical impurity levels in commercial this compound and the expected purity after applying the recommended purification protocol.
| Impurity | Typical Level in Commercial Grade | Expected Level After Distillation | Analytical Method |
| Dithis compound | ≤ 0.2 wt % | < 0.05 wt % | Gas Chromatography (GC) |
| Trithis compound | ≤ 0.1 wt % | < 0.02 wt % | Gas Chromatography (GC) |
| Water | ≤ 0.5 wt % | < 0.1 wt % | Karl Fischer Titration |
| Ammonia | ≤ 0.5 wt % | Not Detected | Gas Chromatography (GC) |
| This compound Assay | ≥ 99.0 wt % | > 99.8 wt % | Gas Chromatography (GC) |
Data is compiled from typical commercial specifications and expected outcomes of the described purification method.[2]
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is adapted from a procedure in Organic Syntheses.[8]
Materials:
-
Commercial this compound
-
Solid potassium hydroxide (KOH)
-
Metallic sodium (optional, for very dry amine)
-
Round-bottom flask
-
12-inch fractionating column
-
Condenser
-
Receiving flask
-
Heating mantle or water bath
-
Ice bath
Procedure:
-
Initial Drying: If the commercial this compound has a high water content, pre-dry it by adding solid KOH pellets and letting it stand for 24 hours.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Place the crude or pre-dried this compound in the round-bottom flask.
-
Distillation:
-
Heat the flask using a water bath with the temperature maintained at 70–78 °C.
-
Immerse the receiving flask in an ice bath to minimize loss of the volatile product.
-
Collect the fraction that distills between 54–57 °C at atmospheric pressure (746 mm Hg).
-
-
Final Drying (Optional): For applications requiring anhydrous this compound, the collected distillate can be further dried over metallic sodium followed by redistillation.
-
Storage: Store the purified this compound under a nitrogen atmosphere in a tightly sealed container in a cool, dark place.
Protocol 2: Quality Control by Gas Chromatography (GC)
To verify the purity of the distilled this compound, a gas chromatography method can be employed.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for amine analysis (e.g., a base-deactivated polyethylene (B3416737) glycol phase like DB-CAM).[9]
GC Conditions (Example):
-
Column: DB-CAM (30 m x 0.53 mm x 1.0 µm)[9]
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium
-
Injection Volume: 1 µL
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Standard Preparation: Prepare standards of known impurities (dithis compound, trithis compound) to determine their retention times and for quantification.
-
Analysis: Inject the sample and standards into the GC and record the chromatograms.
-
Data Interpretation: Compare the chromatogram of the purified sample to the standards to identify and quantify any remaining impurities. The area of the this compound peak relative to the total area of all peaks gives the purity percentage.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. veeprho.com [veeprho.com]
- 2. advansix.com [advansix.com]
- 3. Everything You Need to Know About this compound by CloudSDS [cloudsds.com]
- 4. nj.gov [nj.gov]
- 5. chemos.de [chemos.de]
- 6. This compound(107-11-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of this compound in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions Involving Allylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for safely managing exothermic reactions involving allylamine (B125299). The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.
Section 1: Troubleshooting Guide for Exothermic Events
Unexpected exothermic events can rapidly escalate, posing significant safety risks. Early recognition of warning signs and prompt, appropriate action are critical. The following table outlines potential troubleshooting scenarios, their probable causes, and recommended immediate actions.
| Issue Observed | Potential Cause(s) | Immediate Corrective Actions |
| Rapid, Uncontrolled Temperature Increase | 1. Runaway reaction with an incompatible reagent (e.g., strong acid, oxidizing agent).[1][2] 2. Spontaneous, uncontrolled polymerization initiated by heat or contaminants (e.g., peroxides, oxidizers).[1] | 1. Immediately cease addition of all reagents. 2. Maximize cooling: Ensure the cooling system (ice bath, cryostat) is operating at maximum capacity. Add more ice/coolant if necessary. 3. If the temperature continues to rise, initiate emergency quenching: Slowly add a pre-chilled quenching agent (see Section 3, FAQ 3 for details) via an addition funnel. DO NOT add the quencher all at once. 4. Alert personnel and prepare for evacuation: Inform colleagues in the immediate vicinity of the situation. Be prepared to evacuate if the reaction cannot be brought under control. |
| Sudden Increase in Pressure | 1. Gas evolution from the reaction. 2. Boiling of the solvent or reagent due to a rapid temperature increase. 3. Decomposition of this compound or other reagents at elevated temperatures, which can produce gaseous byproducts like nitrogen oxides.[2] | 1. Ensure the reaction vessel is not a closed system and has a proper vent to a fume hood or scrub-ber. 2. Follow the steps for "Rapid, Uncontrolled Temperature Increase" to cool the reaction. 3. If the pressure continues to build and there is a risk of vessel rupture, evacuate the area immediately and activate emergency protocols. |
| Noticeable Increase in Viscosity | Onset of polymerization. | 1. Immediately stop the addition of any initiators or reagents that could promote polymerization. 2. Cool the reaction mixture to slow the polymerization rate. 3. If possible and safe to do so, add a polymerization inhibitor (see Section 3, FAQ 4 for examples). |
| Unexpected Color Change | 1. Formation of byproducts at elevated temperatures. 2. Reaction with impurities or contaminants. 3. Onset of polymerization, which may be accompanied by a color change. | 1. Monitor the temperature closely for any signs of an exotherm. 2. If the color change is accompanied by a temperature increase, treat it as a potential runaway reaction and follow the appropriate steps. 3. If the temperature is stable, consider taking a small, quenched sample for analysis to identify the cause. |
| Localized Hotspots or Fuming | 1. Poor mixing leading to a localized concentration of reactive reagents. 2. Reaction with a solid reagent that has not been adequately dispersed. | 1. Improve agitation to ensure homogenous mixing, if it is safe to do so. Do not increase stirring speed if it causes splashing or further destabilizes the reaction. 2. If hotspots persist, cool the entire reaction vessel and consider a controlled quench. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards associated with this compound?
A1: this compound is a highly reactive substance with several key exothermic hazards:
-
Reaction with Strong Acids: this compound is a base and reacts violently and exothermically with strong acids such as hydrochloric acid, sulfuric acid, and nitric acid.[1][2] This neutralization reaction can generate significant heat, leading to boiling of the solvent and a rapid increase in temperature and pressure.
-
Reaction with Oxidizing Agents: It reacts vigorously with strong oxidizing agents, including hydrogen peroxide, permanganates, and dichromates.[1] These reactions can be explosive and should be strictly avoided.
-
Hazardous Polymerization: this compound can undergo spontaneous and hazardous polymerization.[1] This can be initiated by elevated temperatures, the presence of oxidizing agents, or peroxides.[1] The polymerization itself is an exothermic process that can lead to a thermal runaway.
Data Presentation: Estimated Enthalpy of Reaction for Common Reagents
| Reactant | Reaction Type | Estimated Enthalpy of Reaction (ΔH) | Notes |
| Hydrochloric Acid (HCl) | Neutralization | -50 to -60 kJ/mol | Typical for the neutralization of a weak base by a strong acid. |
| Sulfuric Acid (H₂SO₄) | Neutralization | -100 to -120 kJ/mol (for 2 moles of this compound) | The reaction is highly exothermic. The melting enthalpy of the this compound-sulfuric acid complex has been measured at 7.62 J/g.[3] |
| Nitric Acid (HNO₃) | Neutralization/Oxidation | Highly Exothermic & Potentially Explosive | Nitric acid is also a strong oxidizing agent, and the reaction can be extremely violent.[1] |
| Hydrogen Peroxide (H₂O₂) | Oxidation | Highly Exothermic | This compound is metabolized in the body to acrolein and hydrogen peroxide, indicating a reactive relationship.[4] Direct reaction can be vigorous. |
| Self-Polymerization | Polymerization | -60 to -80 kJ/mol | Estimated based on typical heats of polymerization for vinyl monomers. The reaction can be initiated by heat.[1] |
Disclaimer: The enthalpy values presented are estimates and can vary based on concentration, solvent, and other experimental conditions. Always perform a thorough risk assessment before conducting any reaction.
Q2: What are the early warning signs of a runaway reaction with this compound?
A2: Be vigilant for the following early warning signs:
-
A temperature increase that is faster than expected or that continues to rise even after the addition of reagents has stopped.
-
A noticeable increase in the viscosity of the reaction mixture, which can indicate the onset of polymerization.
-
A sudden change in color or the appearance of fumes.
-
Localized boiling or bubbling in the reaction mixture.
-
A rise in pressure within the reaction vessel.
Q3: What is the appropriate emergency quenching procedure for an uncontrolled this compound reaction?
A3: If an this compound reaction is showing signs of a thermal runaway and cooling is insufficient, a controlled quench may be necessary.
General Quenching Strategy: The principle is to add a less reactive substance to absorb heat and dilute the reactants, followed by a more reactive substance to neutralize the hazardous material once the temperature is under control.
Recommended Quenching Agents (in order of addition):
-
Pre-chilled, high-boiling point, inert solvent: Toluene or xylene can be added to dilute the reaction and absorb heat.
-
A less reactive alcohol: Isopropanol or n-butanol can be added slowly. These will react with any unreacted strong acids or bases in a more controlled manner than water.
-
Water: Once the initial exotherm is controlled and the temperature is significantly lowered, water can be slowly added to quench the remaining reactive species. Caution: Never add water to a very hot, uncontrolled reaction, as it can vaporize instantly and cause a dangerous pressure increase.
Experimental Protocol: Emergency Quenching of a Runaway this compound Reaction
-
Cease all reagent addition and maximize cooling.
-
If the temperature continues to rise, begin the slow, dropwise addition of a pre-chilled, inert solvent (e.g., toluene) from an addition funnel. Monitor the temperature closely.
-
Once the rate of temperature increase slows, begin the slow, dropwise addition of a pre-chilled, less reactive alcohol (e.g., isopropanol). Be prepared for some initial exotherm upon addition.
-
Continue adding the alcohol until the temperature is stable or begins to decrease.
-
Once the temperature is below 40°C and stable, you can begin the very slow, dropwise addition of water to quench any remaining reactive materials.
-
Allow the mixture to stir with continued cooling until the temperature is at or near room temperature.
-
Follow appropriate waste disposal procedures for the quenched reaction mixture.
Q4: How can I prevent unwanted polymerization of this compound?
A4: To prevent unwanted polymerization, consider the following:
-
Storage: Store this compound in a cool, dark place, away from heat, direct sunlight, and sources of ignition.[1] Ensure the container is tightly sealed.
-
Inert Atmosphere: For long-term storage or sensitive reactions, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent exposure to oxygen, which can promote polymerization.
-
Inhibitors: For bulk storage or during distillations, the addition of a polymerization inhibitor may be necessary. Common inhibitors for vinyl monomers include phenolic compounds (like hydroquinone (B1673460) or MEHQ) and certain amine compounds.[] The choice of inhibitor will depend on the specific application and subsequent purification requirements.
Section 3: Experimental Protocol and Visualization
Experimental Protocol: Safe Acylation of this compound
This protocol provides a general methodology for the acylation of this compound, a common reaction type that can be exothermic.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous, non-reactive solvent (e.g., dichloromethane, diethyl ether)
-
Tertiary amine base (e.g., triethylamine)
-
Three-necked round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Inert gas supply (nitrogen or argon)
-
Ice bath
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. The three-necked flask should be equipped with a magnetic stir bar, a thermometer, an addition funnel, and an inlet for inert gas.
-
Inert Atmosphere: Purge the apparatus with nitrogen or argon.
-
Initial Charge: Dissolve this compound and the tertiary amine base in the anhydrous solvent in the reaction flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Slow Addition: Dissolve the acyl chloride in the anhydrous solvent and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred this compound solution, maintaining the internal temperature at or below 5°C.
-
Temperature Monitoring: Continuously monitor the reaction temperature. If the temperature begins to rise above 5°C, stop the addition and allow the reaction to cool before resuming.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0°C for a specified time, then slowly warm to room temperature.
-
Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). Extract the product and purify as required.
Mandatory Visualization
The following diagrams illustrate key decision-making and logical workflows for managing exothermic reactions involving this compound.
Caption: Workflow for managing temperature excursions.
Caption: Factors leading to runaway polymerization.
References
Allylamine Waste Management: A Technical Support Guide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of allylamine (B125299) waste. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable and toxic substance.[1][2][3] It is corrosive and can cause severe irritation and burns to the skin, eyes, and respiratory tract upon contact.[4] Inhalation or ingestion of even small amounts can be fatal or lead to permanent organ damage.[1][5] Vapors are heavier than air and can form explosive mixtures with air.[2]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: When working with this compound, a comprehensive PPE setup is required to prevent exposure. This includes:
-
Respiratory Protection: A full-facepiece supplied-air respirator operating in a pressure-demand or other positive-pressure mode is recommended.[1] In cases of inadequate ventilation, an appropriate respirator is necessary.[2]
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1][3]
-
Skin Protection: Wear chemical-resistant gloves (butyl rubber is a recommended material) and protective clothing to prevent skin contact.[1][6]
-
General: An emergency shower and eyewash station should be readily accessible.[6]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[2][6] Containers must be tightly closed and properly grounded.[1][2] It should be stored separately from incompatible materials.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with a range of substances, including:
-
Strong oxidizing agents (e.g., perchlorates, peroxides, nitrates)[1][7]
-
Acids and acid anhydrides[1]
-
Copper and its alloys[8]
-
Halogenated compounds[1]
-
Carbon dioxide[1]
Q5: What is the immediate first aid response for this compound exposure?
A5: In case of exposure, immediate action is critical:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing immediately and flush the affected skin with copious amounts of water for at least 15 minutes.[1][8] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if possible. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][8] Rinse the mouth with water and seek immediate medical attention.[1]
Troubleshooting Guides
Problem: I have a small spill of this compound in the fume hood.
Solution: For small spills contained within a fume hood, follow these steps:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Keep the fume hood running.
-
Wear Appropriate PPE: Don the full required PPE before addressing the spill.
-
Containment: Use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[8][9] Do not use combustible materials.
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in.
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[8]
-
Decontamination: Wipe down the spill area with a suitable decontaminating solution, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Dispose of the sealed container and any contaminated materials according to your institution's hazardous waste disposal procedures.
Problem: My this compound waste container is showing signs of pressure buildup.
Solution: This is a potentially dangerous situation as it could indicate a chemical reaction occurring within the container, leading to a risk of rupture or explosion.
-
Do Not Handle: Do not attempt to move or open the container.
-
Evacuate: Clear the immediate area of all personnel.
-
Isolate: If safe to do so from a distance, restrict access to the area.
-
Contact Emergency Services: Immediately contact your institution's emergency response team or the local fire department and inform them of the situation, specifying that the container holds this compound waste.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₃H₇N[1] |
| Molecular Weight | 57.09 g/mol [1] |
| Flash Point | -29 °C (-20 °F)[2] |
| Boiling Point | 53 °C (127.4 °F)[2] |
| Autoignition Temperature | 374 °C (705 °F)[1] |
| Explosive Limits in Air | 2.2% - 22% by volume[3] |
| Vapor Density | 2.0 (Air = 1)[1] |
| Odor Threshold | <2.5 ppm[10] |
Experimental Protocols
Protocol 1: Neutralization of Small this compound Spills
This protocol is for small, manageable spills and should only be performed by trained personnel with appropriate PPE.
Methodology:
-
Preparation: Prepare a neutralizing solution of dilute acid (e.g., 5% acetic acid or citric acid). Have pH paper ready.
-
Containment and Absorption: As outlined in the troubleshooting guide, contain and absorb the spill with an inert material.
-
Neutralization: Slowly and carefully add the dilute acid solution to the absorbed this compound waste. This compound is a base, and this will be an exothermic reaction. Add the neutralizer portion-wise to control the reaction.
-
pH Check: After the reaction appears to have subsided, test the pH of the slurry with pH paper. The target pH is between 6 and 8. Add more neutralizing solution as needed until the desired pH is reached.
-
Collection and Disposal: Once neutralized, collect the material in a labeled, sealed container and dispose of it as hazardous waste.
Protocol 2: Deactivation of Small-Scale this compound Waste
This protocol is for deactivating small quantities of pure this compound waste in a laboratory setting prior to collection by a waste disposal service.
Methodology:
-
Work Area: Perform this procedure in a certified chemical fume hood.
-
Cooling: Place a reaction vessel (e.g., a three-necked flask) in an ice bath to manage the heat of reaction.
-
Dilution: Slowly add the this compound waste to a larger volume of a suitable solvent (e.g., water, if permissible by your waste stream, or an appropriate organic solvent).
-
Neutralization: While stirring, slowly add a dilute acid (e.g., hydrochloric acid or sulfuric acid) dropwise to the diluted this compound solution. Monitor the temperature closely and maintain it below 25°C.
-
pH Monitoring: Periodically check the pH of the solution. Continue adding acid until the solution is neutralized (pH 6-8).
-
Final Disposal: The neutralized solution should be transferred to a properly labeled hazardous waste container for disposal according to institutional and local regulations.
Visualizations
Caption: Workflow for responding to an this compound spill.
Caption: Decision workflow for this compound waste disposal.
References
- 1. Everything You Need to Know About this compound by CloudSDS [cloudsds.com]
- 2. chemos.de [chemos.de]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. ICSC 0823 - this compound [inchem.org]
- 5. This compound | 107-11-9 [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. This compound | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. This compound Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stabilizers for Preventing Allylamine Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of allylamine (B125299). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound degradation is primarily caused by two chemical processes: oxidation and polymerization.[1][2][3][4][5]
-
Oxidation: Exposure to atmospheric oxygen can initiate autoxidation, a free-radical chain reaction that leads to the formation of impurities and color change.[2][3][4][5] This process is often accelerated by exposure to light and heat.
-
Polymerization: As an unsaturated amine, this compound can undergo spontaneous free-radical polymerization, leading to the formation of oligomers and polymers.[6] This can be initiated by heat, light, and the presence of contaminants.[7][8]
Q2: What are the visible signs of this compound degradation?
A2: The most common visual indicators of this compound degradation include:
-
Discoloration: A change in color from colorless to yellow or brown is a frequent sign of oxidative degradation and the formation of chromophores.[2][3][9]
-
Increased Viscosity: A noticeable thickening of the liquid can indicate the onset of polymerization.
-
Precipitate Formation: The appearance of solid particles or a gel-like substance is a clear indication of advanced polymerization.
Q3: What are the general best practices for storing this compound to minimize degradation?
A3: To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
Cool and Dark Environment: Store in a cool, dark place to minimize thermal and light-induced degradation.[10][11]
-
Inert Atmosphere: The container should be purged with an inert gas, such as nitrogen or argon, to displace oxygen and prevent oxidation.[10]
-
Tightly Sealed Containers: Use tightly sealed containers with a secure cap to prevent exposure to air and moisture.[1][10][11][12]
-
Avoid Contaminants: Ensure the storage container is clean and free of any contaminants that could catalyze degradation, such as metals or strong acids and bases.
Troubleshooting Guide
Issue 1: this compound has turned yellow.
-
Probable Cause: This is a classic sign of oxidative degradation.[2][3][9] The yellow color is due to the formation of oxidized species and chromophores. This can be accelerated by exposure to air (oxygen) and/or light.
-
Solution:
-
Assess Purity: The purity of the this compound should be checked using an appropriate analytical method, such as Gas Chromatography (GC), to determine the extent of degradation.[1]
-
Purification: If the degradation is minor, the this compound may be purified by distillation. However, this should be done with caution due to the flammability and reactivity of this compound.
-
Future Prevention: For future storage, ensure the container is properly sealed and the headspace is purged with an inert gas like nitrogen or argon. Consider adding a suitable antioxidant.
-
Issue 2: The viscosity of the this compound has increased, or a precipitate has formed.
-
Probable Cause: This indicates that polymerization has occurred.[6] This can be triggered by exposure to heat, light, or impurities that can initiate a free-radical chain reaction.
-
Solution:
-
Disposal: Once polymerized, this compound is difficult to purify and should generally be disposed of according to your institution's hazardous waste guidelines.
-
Future Prevention: To prevent future polymerization, store this compound at a cool temperature and away from light. The addition of a polymerization inhibitor is strongly recommended.
-
Recommended Stabilizers
The selection of a stabilizer depends on the primary degradation pathway you wish to prevent. Often, a combination of stabilizers can provide more comprehensive protection.
Polymerization Inhibitors
These compounds work by scavenging free radicals that initiate the polymerization process.
| Stabilizer Type | Examples | Typical Concentration |
| Hindered Amine Light Stabilizers (HALS) | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | 50-500 ppm |
| Phenolic Compounds | Hydroquinone, Butylated Hydroxytoluene (BHT) | 10-200 ppm |
| Quinone Methides | 7-cyano-quinone methide | 5-50 ppm |
Antioxidants
These stabilizers prevent oxidative degradation by reacting with and neutralizing oxidizing agents or free radicals.
| Stabilizer Type | Examples | Typical Concentration |
| Phenolic Antioxidants | Butylated Hydroxytoluene (BHT), Propyl Gallate | 100-1000 ppm |
| Aminic Antioxidants | Phenylenediamines | 50-500 ppm |
Experimental Protocols
Protocol for Evaluating the Efficacy of a Stabilizer
This protocol provides a general framework for assessing the effectiveness of a stabilizer in preventing this compound degradation.
Objective: To determine the ability of a candidate stabilizer to prevent the degradation of this compound under accelerated storage conditions.
Materials:
-
High-purity this compound
-
Candidate stabilizer(s)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (nitrogen or argon)
-
Oven or incubator
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the stabilizer in a small amount of high-purity this compound.
-
Prepare a series of test samples by adding the stabilizer stock solution to amber glass vials to achieve the desired final concentrations (e.g., 50, 100, 200 ppm).
-
Prepare a control sample containing only this compound with no stabilizer.
-
-
Inerting:
-
Purge the headspace of each vial with an inert gas for 1-2 minutes to remove oxygen.
-
Immediately seal the vials tightly.
-
-
Initial Analysis (T=0):
-
Analyze an aliquot of the control and each test sample using GC to determine the initial purity of the this compound and to ensure the stabilizer does not interfere with the analysis.
-
-
Accelerated Stability Study:
-
Place the vials in an oven set to a constant elevated temperature (e.g., 40°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a set of vials (control and each test concentration) from the oven.
-
Allow the vials to cool to room temperature.
-
Analyze the samples by GC to determine the purity of the this compound and quantify any degradation products.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for the control and each stabilizer concentration.
-
Compare the rate of degradation in the stabilized samples to the control to determine the efficacy of the stabilizer.
-
Visualizations
Caption: Primary degradation pathways of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. blog.caplinq.com [blog.caplinq.com]
- 3. testextextile.com [testextextile.com]
- 4. Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US7169268B2 - Color stabilization of amines - Google Patents [patents.google.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemos.de [chemos.de]
- 12. biosynth.com [biosynth.com]
Technical Support Center: Column Chromatography Purification of Allylamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of allylamine (B125299) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases for the purification of this compound derivatives?
A1: The most frequently used stationary phase for the purification of this compound derivatives is silica (B1680970) gel.[1][2] For particularly basic amines that may interact strongly with acidic silica, neutral or basic alumina (B75360) can be a suitable alternative.[3] Additionally, amine-functionalized silica can be employed to minimize unwanted interactions and improve separation.
Q2: How do I choose an appropriate mobile phase (eluent) for my this compound derivative?
A2: The choice of mobile phase depends on the polarity of your specific this compound derivative. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).[1][2][4] The polarity of the eluent can be gradually increased by raising the proportion of the more polar solvent. For basic this compound derivatives that may streak or show poor separation on silica, adding a small amount of a competing amine like triethylamine (B128534) (typically 0.1-1%) or ammonium (B1175870) hydroxide (B78521) to the mobile phase can significantly improve the chromatography.[5]
Q3: My this compound derivative is very polar and won't move from the baseline, even with 100% ethyl acetate. What should I do?
A3: For highly polar compounds, you may need to use a more aggressive solvent system. A common solution is to add methanol (B129727) to your mobile phase, often in combination with dichloromethane. A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a 1-10% component in dichloromethane for effective elution of very polar amines.[3] Alternatively, reversed-phase chromatography, where the stationary phase is non-polar (like C18-modified silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be an effective strategy.[6][7]
Q4: My compound appears to be decomposing on the column. How can I prevent this?
A4: Decomposition on the column is often due to the acidic nature of silica gel.[3][5] To mitigate this, you can:
-
Deactivate the silica gel: Reduce its acidity by pre-treating it.
-
Use an alternative stationary phase: Consider using neutral or basic alumina, or florisil.[3]
-
Add a competing amine: Incorporating a base like triethylamine or ammonium hydroxide into your mobile phase can neutralize the acidic sites on the silica gel.[5]
-
Work quickly: Minimize the time your compound spends on the column.
Q5: How can I improve the separation of my this compound derivative from impurities with similar Rf values?
A5: To improve the resolution between compounds with close Rf values:
-
Optimize the solvent system: Test a variety of solvent mixtures with different polarities and selectivities. Sometimes, switching one of the solvents in your mobile phase (e.g., from dichloromethane to ethyl acetate) can alter the selectivity.
-
Use a shallower gradient: If you are using gradient elution, make the increase in polarity more gradual.
-
Dry loading: If your compound has poor solubility in the initial mobile phase, it can lead to band broadening. Dry loading the sample onto a small amount of silica gel before adding it to the column can result in sharper bands and better separation.[8]
-
Column dimensions: Use a longer, narrower column for more challenging separations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound Streaking/Tailing | - Strong interaction between the basic amine and acidic silica gel.[5] - Sample is too concentrated. | - Add a competing amine (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase.[5] - Use an amine-functionalized or alumina column. - Dilute the sample before loading. |
| Compound Won't Elute | - Mobile phase is not polar enough. - Compound has irreversibly bound to or decomposed on the silica.[3] | - Gradually increase the polarity of the mobile phase (e.g., add methanol). - Test the stability of your compound on a small amount of silica (TLC test).[3] - If unstable, use a less acidic stationary phase like alumina.[3] |
| Poor Separation/Overlapping Peaks | - Inappropriate solvent system. - Column was overloaded with the sample. - Column was packed improperly, leading to channeling. | - Re-evaluate the mobile phase using TLC with different solvent combinations. - Reduce the amount of sample loaded onto the column. - Ensure the column is packed uniformly without any cracks or channels. |
| Compound Elutes Too Quickly (in the solvent front) | - Mobile phase is too polar. - Cracks or channels in the stationary phase. | - Start with a less polar mobile phase. - Repack the column carefully to ensure a homogenous bed. |
| No Compound Detected in Fractions | - Compound decomposed on the column.[3] - The fractions are too dilute to be detected by TLC. | - Check for compound stability on silica.[3] - Concentrate the fractions before running TLC analysis.[3] |
Experimental Protocols
General Protocol for Column Chromatography Purification of an this compound Derivative
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude product in a suitable solvent.
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
-
The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
If streaking is observed, add 0.1-1% triethylamine to the developing solvent.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility).[8] Carefully apply the solution to the top of the column using a pipette.[8]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[8] Carefully add this powder to the top of the column.[8]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or bulb) to begin the elution.
-
Maintain a constant flow rate and ensure the solvent level does not drop below the top of the stationary phase.
-
If using a gradient, gradually increase the polarity of the mobile phase according to your optimization.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume in test tubes or vials.
-
Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under UV light or with a suitable stain.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound derivative.
-
Data Presentation
Table 1: Common Solvent Systems for this compound Derivative Purification on Silica Gel
| Compound Polarity | Non-Polar Component | Polar Component | Additive (if needed) | Typical Ratio Range (Non-Polar:Polar) |
| Low | Hexanes/Petroleum Ether | Ethyl Acetate | None | 9:1 to 4:1 |
| Medium | Hexanes/Petroleum Ether | Ethyl Acetate/Dichloromethane | 0.1-1% Triethylamine | 4:1 to 1:1 |
| High | Dichloromethane | Methanol | 0.1-1% Triethylamine or Ammonium Hydroxide | 20:1 to 9:1 |
Mandatory Visualization
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Purification [chem.rochester.edu]
- 4. CN116462598B - Allyl arylamine compound and preparation method and application thereof - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pharmanow.live [pharmanow.live]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Controlling the Degree of Allylation in Amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the degree of allylation during amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the degree of amine allylation?
The main challenge is preventing over-alkylation.[1][2] The mono-allylated amine product is often more nucleophilic than the starting primary amine, leading to subsequent reactions that form di-allylated, tri-allylated products, and even quaternary ammonium (B1175870) salts.[1] This results in a mixture of products that can be difficult to separate.[1] Achieving selective mono-allylation is a common objective that requires careful control of reaction conditions.[3]
Q2: How can I favor mono-allylation over di- or poly-allylation?
Several strategies can be employed to enhance the selectivity for mono-allylation:
-
Stoichiometry Control: Using a stoichiometric excess of the primary amine relative to the allylating agent is the most direct method.[3] This increases the statistical probability of the allylating agent reacting with the more abundant starting amine.
-
Protecting Groups: Introducing a protecting group on the primary amine can facilitate mono-allylation. After the initial allylation, the protecting group is removed.
-
Competitive Deprotonation/Protonation: Under specific conditions, the reactant primary amine can be selectively deprotonated and made available for reaction, while the newly formed secondary amine remains protonated and less reactive.[4]
-
Catalyst Selection: Certain catalysts, such as some iridium complexes, have been shown to promote selective mono-allylation of primary amines with allylic carbonates.[5] Cesium bases, like cesium hydroxide, have also been used to efficiently promote selective N-monoalkylation of primary amines.[6][7][8]
Q3: What are common side reactions to be aware of during amine allylation?
Besides over-allylation, other potential side reactions include:
-
Catalyst Decomposition: Higher reaction temperatures can sometimes lead to the decomposition of the catalyst, reducing its activity and leading to incomplete reactions.[3]
-
Isomerization: Depending on the catalyst and substrate, isomerization of the allyl group can occur.
-
Solvent Participation: Some solvents can react with the reagents or intermediates under the reaction conditions. It's crucial to use high-purity, dry solvents, as water can interfere with many catalytic systems.[3]
Q4: How do I purify the desired allylated amine from a mixture of products?
Purification of allylated amines often involves standard laboratory techniques:
-
Column Chromatography: This is a widely used method to separate compounds with different polarities, which is typically the case for mono-, di-, and tri-allylated amines.[3] Amine-functionalized silica (B1680970) gel can be particularly effective for separating amines.[9]
-
Distillation: If the boiling points of the products are sufficiently different, distillation can be an effective purification method.[10]
-
Acid-Base Extraction: Amines can be protonated with acid to form water-soluble salts. This allows for their extraction into an aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified to regenerate the free amine, which can be extracted back into an organic solvent.[11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield / Incomplete Reaction | Inactive or Decomposed Catalyst: The catalyst may have lost activity due to impurities, improper storage, or harsh reaction conditions.[3] | - Increase catalyst loading. - Screen different ligands for the metal catalyst. - Ensure all reagents and solvents are pure and dry.[3] |
| Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short.[3] | - Systematically optimize the reaction temperature and time. Monitor the reaction progress using TLC or GC/MS.[3] | |
| Poor Substrate Reactivity: Electron-withdrawing groups on the amine can decrease its nucleophilicity, slowing down the reaction.[3] | - Use a more reactive allylating agent. - Employ a more active catalyst system. | |
| Poor Selectivity (Mixture of Mono-, Di-, and Tri-allylated Products) | High Reactivity of Mono-allylated Product: The mono-allylated amine is often more nucleophilic than the starting amine, leading to further allylation.[1][3] | - Use a significant excess of the starting amine relative to the allylating agent.[3] - Slowly add the allylating agent to the reaction mixture to maintain a low concentration. |
| Inappropriate Reaction Conditions: Higher temperatures can sometimes favor over-allylation. | - Try running the reaction at a lower temperature. | |
| Unsuitable Catalyst System: The chosen catalyst may not be selective for mono-allylation. | - Investigate catalyst systems known for selective mono-allylation, such as certain iridium or cesium-based catalysts.[5][6] | |
| Formation of Quaternary Ammonium Salt | Excessive Allylation: This occurs when the tertiary amine product is further alkylated.[1] | - This is a severe case of over-alkylation. All the solutions for poor selectivity apply here. - Use of a large excess of the initial amine is crucial. |
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Allylation of Aromatic Amines (Tsuji-Trost Type)
This protocol is a representative example and may require optimization for specific substrates.
-
Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic amine, the palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable ligand in a dry, degassed solvent (e.g., THF, Dioxane).[3]
-
Addition of Base: Add a base (e.g., K₂CO₃, Cs₂CO₃) to the mixture.
-
Addition of Allylating Agent: Slowly add the allylating agent (e.g., allyl acetate (B1210297), allyl carbonate) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solids. Wash the filtrate with water and brine.[3]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Data Summary: Controlling Mono-allylation Selectivity
| Method | Key Parameters | Typical Mono-allylation Selectivity | Yield of Mono-allylated Product | Reference |
| Stoichiometric Control | 3:1 molar ratio of amine to alkyl bromide | Monoselectivity ranges from 53/47 to 100/0 | 24% - 87% | [12] |
| Cesium Base Catalysis | CsOH or Cs₂CO₃ in anhydrous solvent (DMSO or DMF) | High selectivity for mono-N-alkylation, typically 5-15 fold higher than the tertiary amine | High yields | [6][7] |
| Iridium Catalysis | Iridium catalyst with allylic carbonates in a polar solvent (e.g., EtOH) | Selective monoallylation occurred when a primary amine was used | High yields | [5] |
| Pd/DPEphos Catalysis | Ammonium acetate as nitrogen source with allylic alcohols | High monoallylation selectivity | Good yields | [13] |
Visualizations
Caption: A typical experimental workflow for the synthesis of allylated amines.
Caption: A decision-making diagram for troubleshooting allylation reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 6. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 7. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. biotage.com [biotage.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
Technical Support Center: Minimizing Side Reactions in Palladium-Catalyzed Allylamine Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed allylamine (B125299) coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Problem: My reaction shows low or no conversion to the desired this compound.
-
Possible Cause 1: Inactive Catalyst. The active catalyst in these reactions is typically a Pd(0) species. If you are using a Pd(II) precatalyst, it may not be reducing to the active form efficiently.
-
Solution: Ensure your reaction conditions are suitable for the in-situ reduction of the Pd(II) precursor. Amines and phosphine (B1218219) ligands can often facilitate this reduction. Alternatively, using a Pd(0) source like Pd₂(dba)₃ might improve results, though these can be more sensitive to air. Some protocols recommend pre-stirring the Pd(II) source and ligand to form the active catalyst before adding the other reagents.
-
-
Possible Cause 2: Poor Leaving Group. The nature of the leaving group on the allylic substrate is crucial for the initial oxidative addition step.
-
Solution: While acetates and carbonates are commonly used, allylic phosphates can be superior electrophiles, sometimes leading to higher reactivity and yields.[1]
-
-
Possible Cause 3: Inappropriate Solvent. The solvent can significantly impact catalyst stability and reactivity.
-
Possible Cause 4: Impure Reagents. Trace impurities in amines or solvents can poison the catalyst.
-
Solution: Ensure your amine is purified (e.g., by distillation) and use dry, degassed solvents.
-
Problem: I am observing the formation of the wrong regioisomer (e.g., linear instead of branched).
-
Possible Cause 1: Thermodynamic Isomerization. The initially formed kinetic product (often the branched isomer) can isomerize to the more thermodynamically stable linear product, a process that is also catalyzed by Pd(0).[4]
-
Possible Cause 2: Solvent Effects. The choice of solvent can influence the ratio of branched to linear products.
-
Solution: Studies have shown that THF can favor the formation of branched products.[4] Experimenting with different solvents is recommended to optimize for your desired isomer.
-
-
Possible Cause 3: Ligand Control. The steric and electronic properties of the ligand play a critical role in directing the nucleophilic attack on the π-allyl palladium intermediate.
-
Solution: Bulky ligands often favor the formation of the linear product by directing the nucleophile to the less hindered terminus of the allyl group. Conversely, certain ligand designs can promote the formation of the branched isomer. A screening of different phosphine ligands is often necessary.
-
Problem: My primary amine substrate is forming significant amounts of the secondary (diallylated) amine.
-
Possible Cause: The initially formed primary this compound is reacting again with the allylic substrate. This is a common issue when using ammonia (B1221849) or primary amines.
-
Solution: Using a large excess of the amine nucleophile can help to minimize the formation of the secondary amine byproduct. Alternatively, using an ammonia surrogate like p-toluenesulfonamide (B41071) or phthalimide, followed by deprotection, can be an effective strategy.[6] Recent developments have shown that using aqueous ammonia can favor the formation of the primary amine.[6][7]
-
Problem: I am observing byproducts resulting from β-hydride elimination.
-
Possible Cause: The palladium-amide intermediate can undergo β-hydride elimination, leading to the formation of an enamine or imine and a hydrodehalogenated arene. This is a known side reaction in Buchwald-Hartwig amination chemistry.
-
Solution: The choice of ligand is crucial. Sterically hindered phosphine ligands have been developed to promote reductive elimination over β-hydride elimination.[8] Lowering the reaction temperature may also help to disfavor this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate ligand for my palladium-catalyzed this compound coupling?
A1: The choice of ligand is critical and depends on the desired outcome. For simple allylations, triphenylphosphine (B44618) (PPh₃) is a common starting point. For asymmetric reactions, chiral ligands like (R)-BINAP are used to induce enantioselectivity.[6] Bulky, electron-rich phosphine ligands, such as those developed for Buchwald-Hartwig cross-coupling, can be very effective in promoting the reaction and suppressing side reactions like β-hydride elimination.[8] The ligand can also influence regioselectivity; for example, BINOL-derived phosphoramidites have been used to achieve high selectivity for linear products in polymerizations.[9] A screening of several ligands is often the best approach to find the optimal one for a specific substrate combination.
Q2: What is the role of the base in these reactions, and which one should I use?
A2: The base plays multiple roles. It can act as a proton scavenger, deprotonate the amine nucleophile to increase its reactivity, and influence the catalytic cycle. The choice of base can also affect the product distribution, for instance, by suppressing the isomerization of branched to linear products.[5] Common bases include inorganic carbonates (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) and strong alkoxides (e.g., NaOtBu).[2] The strength of the base can impact functional group tolerance, with strong bases like sodium tert-butoxide being incompatible with many electrophilic functional groups.[2]
Q3: Can I use allylic alcohols directly in this reaction?
A3: Yes, recent protocols have been developed for the direct use of allylic alcohols and even allylic amines as substrates, avoiding the need to pre-functionalize them with a leaving group.[10] These methods often rely on the cooperative action of the palladium catalyst and a hydrogen-bonding solvent and can be highly atom-economical.[10] One specific protocol uses a Pd(Xantphos)Cl₂ catalyst for the direct amination of allylic alcohols at room temperature.[1]
Q4: How can I prevent the isomerization of my branched this compound product to the linear form?
A4: The isomerization from the branched (kinetic) to the linear (thermodynamic) product is catalyzed by Pd(0) and can be promoted by protic acids.[4][5] To prevent this, ensure your reaction conditions are not acidic. The addition of a base is often effective in shutting down this isomerization pathway.[5] The choice of solvent also plays a role, with THF often favoring higher branched-to-linear ratios.[4]
Q5: Are there any general tips for setting up a successful reaction?
A5: Yes. Always use dry, degassed solvents and pure reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial as the Pd(0) catalyst can be sensitive to oxygen. Ensure efficient stirring, especially if your reaction mixture contains solids like an inorganic base. A systematic optimization of parameters—catalyst, ligand, base, solvent, and temperature—is key to achieving high yields and minimizing side reactions.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can influence the outcome of palladium-catalyzed this compound coupling.
Table 1: Effect of Ligand on Palladium-Catalyzed Allylic Alkylation
| Entry | Ligand | Conversion (%) after 22h | Reference |
| 1 | PPh₃ | 100 (in 6h) | [11] |
| 2 | P(4-C₆H₄-OMe)₃ | 100 (in 1h) | [11] |
| 3 | PnBu₃ | 100 (in 1h) | [11] |
| 4 | PCy₃ | 100 (in 1h) | [11] |
| 5 | PtBu₃ | 75 | [11] |
| 6 | P(OPh)₃ | < 5 | [11] |
| Reaction conditions: Palladium-catalyzed allylic alkylation in an ionic liquid. This data highlights that more electron-donating phosphines can enhance reaction rates. |
Table 2: Influence of Solvent on Regioselectivity in Allylic Amination Polymerization
| Entry | Solvent | Regioselectivity (Linear:Branched) | Molar Mass ( kg/mol ) | Dispersity (Đ) | Reference |
| 1 | Toluene | >95:5 | 10.7 | 1.25 | [9] |
| 2 | THF | >95:5 | 11.2 | 1.25 | [9] |
| 3 | Dioxane | 93:7 | 10.1 | 1.25 | [9] |
| 4 | CH₂Cl₂ | 94:6 | 11.1 | 1.24 | [9] |
| 5 | DMF | 89:11 | 10.4 | 1.25 | [9] |
| Reaction conditions: Polymerization of vinyl aziridines catalyzed by a Pd-phosphoramidite complex. |
Table 3: Effect of Base in Palladium-Catalyzed Allylic Amination
| Entry | Base | Yield of Primary Amine (%) | Yield of Secondary Amine (%) | Reference |
| 1 | - | 14 | 71 | [6] |
| 2 | Na₂CO₃ | 21 | 63 | [6] |
| 3 | K₂CO₃ | 23 | 62 | [6] |
| 4 | Cs₂CO₃ | 25 | 60 | [6] |
| 5 | K₃PO₄ | 22 | 64 | [6] |
| Reaction conditions: Reaction of 1,3-diphenylallyl acetate (B1210297) with aqueous ammonia. The addition of a base can slightly improve the yield of the desired primary amine. |
Experimental Protocols
Protocol: Palladium-Catalyzed Direct Amination of an Allylic Alcohol
This protocol is adapted from a literature procedure for the synthesis of (E)-N,N-Dibenzyl-3-phenylprop-2-en-1-amine.[1]
Materials:
-
(E)-3-phenylprop-2-en-1-ol (cinnamyl alcohol)
-
Pd(Xantphos)Cl₂ (catalyst)
-
Isopropyl alcohol (i-PrOH, solvent)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, magnetic stirrer, etc.)
Procedure:
-
Flask Preparation: An oven-dried 100-mL Schlenk flask equipped with a magnetic stir bar is connected to a vacuum line. The flask is flushed with nitrogen for 3 minutes.
-
Reagent Addition: Under a nitrogen atmosphere, charge the flask with Pd(Xantphos)Cl₂ (945 mg, 1.25 mmol, 0.05 equiv) and i-PrOH (30 mL).
-
Stirring: Stir the reaction mixture for one minute at room temperature.
-
Substrate Addition: Add (E)-3-phenylprop-2-en-1-ol (3.35 g, 25.0 mmol, 1.0 equiv) followed by dibenzylamine (5.92 g, 30.0 mmol, 1.2 equiv) to the flask.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC analysis. The color of the reaction mixture may change from yellow to orange and then to orange-yellow.
-
Workup: Once the reaction is complete (typically after 19 hours as reported in the reference), the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure this compound product.
Mandatory Visualizations
References
- 1. orgsyn.org [orgsyn.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed allylic amination using aqueous ammonia for the synthesis of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 9. Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct use of allylic alcohols and allylic amines in palladium-catalyzed allylic amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pcliv.ac.uk [pcliv.ac.uk]
Technical Support Center: Allylamine Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of allylamine (B125299) to prevent oxidation and degradation.
Troubleshooting Guide
Q1: What are the visual signs of this compound oxidation or degradation?
A1: Fresh, pure this compound is a colorless to light yellow liquid.[1] Signs of degradation include a noticeable change in color to a more intense yellow or brown, and the formation of a white precipitate upon exposure to air. A strong ammonia-like odor is characteristic of this compound, but a significant change in odor could also indicate decomposition.[1]
Q2: I observe a white precipitate in my this compound. What should I do?
A2: The formation of a white precipitate is a strong indicator of degradation, likely due to exposure to air (oxygen and carbon dioxide). The product's purity is compromised, and it is not recommended for use in experiments where high purity is required. The material should be disposed of according to your institution's hazardous waste guidelines.
Q3: My this compound has turned yellow. Can I still use it?
A3: A slight yellow color may be acceptable for some applications, but a significant color change indicates a decrease in purity. It is highly recommended to test the purity of the material using an appropriate analytical method, such as Gas Chromatography (GC), before use. For applications requiring high purity, using a fresh, colorless sample is advised.
Q4: How can I confirm the purity of my this compound?
A4: The purity of this compound can be quantitatively determined using Gas Chromatography with a Flame Ionization Detector (GC-FID).[2][3] This method can separate this compound from potential impurities and degradation products. A detailed experimental protocol is provided in this guide.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions to prevent this compound oxidation?
A1: To minimize oxidation and maintain stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[4][5] It is highly recommended to store it under an inert atmosphere, such as nitrogen, to prevent contact with air.[4] Containers should be kept tightly sealed when not in use.
Q2: What is the recommended storage temperature for this compound?
A2: While specific temperature ranges are not consistently provided in literature, a general recommendation for storing amines is below 30°C (86°F) to maintain stability.[6] For flammable liquids like this compound, storage in a designated flammables cabinet is appropriate. Storing at refrigerated temperatures (2-8°C) is a common practice for reactive chemicals to further minimize degradation and vapor pressure.
Q3: What type of container should I use to store this compound?
A3: this compound should be stored in appropriate containers to prevent reaction and contamination. Recommended materials include polyethylene (B3416737) or polypropylene (B1209903) containers.[7] Glass containers are also a suitable option.[6] It is crucial to ensure the container is well-sealed.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with a range of materials and should not be stored in their proximity. These include oxidizing agents, acids, and certain metals like copper and brass.[8] Contact with these substances can lead to vigorous reactions and degradation of the this compound.
Q5: What is the expected shelf life of this compound?
A5: The shelf life of this compound is highly dependent on the storage conditions. When stored under optimal conditions (cool, dry, dark, under an inert atmosphere), it is expected to be stable.[1][9] However, without a specific expiration date from the manufacturer, it is recommended to re-analyze the purity of the material after prolonged storage, especially if it has been opened previously.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, generally below 30°C (86°F).[6] Refrigerated storage (2-8°C) is advisable. | To minimize volatility, degradation, and maintain stability. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen). | To prevent oxidation and reaction with atmospheric carbon dioxide. |
| Light | Protect from direct sunlight. | To prevent light-induced degradation. |
| Container | Tightly sealed containers made of polyethylene, polypropylene, or glass.[6][7] | To prevent exposure to air and moisture, and avoid reaction with container material. |
| Incompatible Materials | Acids, oxidizing agents, chlorine, peroxides, copper, and brass.[8] | To prevent hazardous reactions and degradation of this compound. |
Experimental Protocols
Visual Inspection for Degradation
Objective: To qualitatively assess the purity of this compound through visual inspection.
Procedure:
-
In a well-ventilated fume hood, carefully open the this compound container.
-
Observe the color of the liquid against a white background. Fresh, high-purity this compound should be colorless to very light yellow.[1]
-
Note any significant yellowing or browning of the liquid, which indicates degradation.
-
Inspect the bottom and sides of the container for any solid white precipitate.
-
If a color change or precipitate is observed, the purity of the this compound is questionable, and further analytical testing is recommended before use.
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To quantitatively determine the purity of this compound. This protocol is adapted from validated methods for analyzing this compound.[2][3]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).
-
Capillary column suitable for amine analysis (e.g., DB-CAM, 30 m x 0.53 mm x 1.0 µm).[2][3]
GC-FID Operating Conditions:
| Parameter | Value |
| Column | DB-CAM (30 m x 0.53 mm, 1.0 µm film thickness)[2][3] |
| Injection Volume | 2 µL[2] |
| Oven Temperature Program | Initial: 70°C, hold for 6 minRamp: 20°C/min to 200°CFinal Hold: 200°C for 7.5 min[3] |
| Carrier Gas | Helium at a constant flow of 5.33 mL/min[3] |
| Split Ratio | 1:5[3] |
| Injector Temperature | 220°C[3] |
| Detector Temperature | 260°C[3] |
Sample Preparation:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., chloroform (B151607) with an internal standard).[2]
-
Prepare the sample to be tested by diluting it in the same solvent.
-
Transfer the solutions to autosampler vials for injection.
Data Analysis:
-
Run the standard and sample solutions on the GC-FID.
-
Identify the peak corresponding to this compound based on its retention time from the standard injection.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that of the standard, or by using the area percent method if an internal standard is not used.
Degradation Pathway
Caption: Factors contributing to the degradation of this compound.
References
- 1. This compound | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of this compound in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Everything You Need to Know About this compound by CloudSDS [cloudsds.com]
- 5. chemos.de [chemos.de]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 9. chemicalbook.com [chemicalbook.com]
Improving the efficiency of Allylamine grafting on surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of allylamine (B125299) grafting on various surfaces.
Frequently Asked Questions (FAQs)
Q1: What is this compound grafting and why is it used?
This compound grafting is a surface modification technique used to introduce primary amine (-NH₂) functional groups onto a material's surface. These amine groups are valuable because they can act as anchor points for the covalent immobilization of biomolecules, such as proteins, peptides, and DNA. This functionalization is crucial in various biomedical applications, including drug delivery, tissue engineering, and biosensors, as it can enhance biocompatibility and promote specific cellular interactions.[1][2][3]
Q2: What are the common methods for this compound grafting?
The most prevalent and versatile method for this compound grafting is plasma polymerization, also known as plasma-enhanced chemical vapor deposition (PECVD).[2][3][4] This technique uses plasma to activate this compound monomer in the gas phase, which then polymerizes and deposits as a thin, amine-rich film onto the substrate. Other methods include UV-induced grafting and chemical vapor deposition (CVD).
Q3: What are the key parameters influencing the efficiency of plasma-polymerized this compound (PPAAm) coatings?
The efficiency and quality of PPAAm coatings are primarily influenced by the following plasma parameters:
-
Discharge Power: Affects the fragmentation of the this compound monomer and the cross-linking of the polymer film.[5][6]
-
Monomer Flow Rate: Influences the deposition rate and the chemical composition of the film.
-
Deposition Time: Determines the thickness of the grafted film.[7]
-
System Pressure: Affects the plasma density and the mean free path of reactive species.[2]
-
Pulsed vs. Continuous Wave (CW) Plasma: Pulsed plasma can offer better retention of amine functional groups compared to continuous wave mode.[2]
Q4: How can I confirm the successful grafting of this compound and the presence of amine groups on the surface?
Several surface characterization techniques can be employed:
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition and information about the chemical bonding states of nitrogen, confirming the presence of amine groups.[8][9][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the characteristic vibrational modes of functional groups, such as N-H and C-N bonds, present in the grafted film.[11][12][13]
-
Contact Angle Goniometry: Measures the surface wettability. Successful this compound grafting typically results in a more hydrophilic surface (lower water contact angle) due to the presence of polar amine groups.[14][15][16][17]
-
Colorimetric Assays (e.g., Orange II assay): A simple and cost-effective method to quantify the density of primary amine groups on the surface.[18][19][20][21]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound grafting experiments.
Problem 1: Low Amine Density or Poor Bio-conjugation Efficiency
Possible Causes & Solutions
| Possible Cause | Suggested Solution | Verification Method |
| High Plasma Power | High power can cause excessive fragmentation of the this compound monomer, leading to a loss of amine functionality.[5] Reduce the discharge power. An optimal power setting is often a trade-off between film stability and amine retention. | XPS to check the N/C ratio and high-resolution N 1s spectra for amine components. Orange II assay to quantify primary amine density.[18][19][20][21] |
| Sub-optimal Monomer Flow Rate | An inappropriate flow rate can lead to an unstable plasma or a poorly defined film. Optimize the monomer flow rate. | Monitor the deposition rate and film chemistry using ellipsometry and XPS. |
| Air Leak in the Vacuum System | Oxygen and water vapor can react with the plasma and the growing film, leading to the incorporation of oxygen-containing groups and a reduction in amine density. | Check the vacuum system for leaks using a helium leak detector or by monitoring the base pressure. |
| Post-deposition Oxidation | The surface of the PPAAm film can oxidize upon exposure to air. Minimize the time between deposition and subsequent use or analysis. Store samples in a vacuum desiccator or an inert atmosphere. | XPS analysis over time to monitor for an increase in the O/C ratio. |
Problem 2: Poor Adhesion of the Grafted Film to the Substrate
Possible Causes & Solutions
| Possible Cause | Suggested Solution | Verification Method |
| Inadequate Substrate Cleaning | Contaminants on the substrate surface can interfere with film adhesion.[22] Implement a thorough cleaning procedure specific to your substrate material. This may include sonication in solvents (e.g., acetone, isopropanol) and a final plasma cleaning step (e.g., with argon or oxygen plasma) immediately before deposition.[23] | Contact angle measurement to ensure the substrate is clean and has high surface energy before grafting. |
| Insufficient Plasma Pre-treatment | Some substrates require an activation step to create reactive sites for grafting. Introduce a plasma pre-treatment step using a suitable gas (e.g., Ar, O₂, N₂) before introducing the this compound monomer. | Compare film adhesion with and without the pre-treatment step using a tape test or scratch test. |
| High Internal Stress in the Film | Thick films or films deposited at high power can have high internal stress, leading to delamination.[7] Reduce the deposition time to create a thinner film. Optimize the plasma power to reduce cross-linking and stress. | Visual inspection for cracking or peeling. Film thickness measurement with ellipsometry or a profilometer. |
Problem 3: Inconsistent or Non-uniform Grafting
Possible Causes & Solutions
| Possible Cause | Suggested Solution | Verification Method |
| Non-uniform Plasma Distribution | The plasma may not be uniform across the entire substrate, leading to variations in film thickness and composition. | Check the design of your plasma reactor and the positioning of the substrate. Consider rotating the sample during deposition if possible. |
| Inconsistent Monomer Flow | Fluctuations in the monomer flow rate can cause variations in the deposition process. | Ensure the mass flow controller is functioning correctly and providing a stable flow of this compound vapor. |
| Substrate Shadowing | If multiple substrates are coated simultaneously, some may be shadowed from the plasma by others. | Arrange substrates to ensure all surfaces are equally exposed to the plasma. |
Experimental Protocols
General Protocol for Plasma Polymerization of this compound
This protocol provides a general guideline. Optimal parameters will vary depending on the specific plasma reactor and substrate used.
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any organic and inorganic contaminants. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.[23]
-
For enhanced adhesion, an optional plasma pre-treatment (e.g., with Ar or O₂ plasma) can be performed immediately prior to this compound deposition.[1]
-
-
Plasma Deposition:
-
Place the cleaned substrate in the plasma reactor chamber.
-
Evacuate the chamber to a base pressure typically below 10⁻³ mbar.
-
Introduce this compound vapor into the chamber at a controlled flow rate using a mass flow controller.
-
Allow the pressure to stabilize to the desired working pressure (e.g., 0.1 - 1 mbar).
-
Ignite the plasma at the desired power (e.g., 10 - 100 W) and for the specified deposition time. The plasma can be continuous wave (CW) or pulsed.[2]
-
After deposition, turn off the plasma and the monomer flow.
-
Allow the chamber to cool before venting with an inert gas like nitrogen or argon.
-
-
Post-Deposition Handling:
-
Remove the coated substrate and store it in a clean, dry environment, preferably under vacuum or in an inert atmosphere, to minimize post-deposition oxidation.
-
Protocol for Quantification of Primary Amines using the Orange II Assay
This colorimetric assay provides a simple method to quantify the surface density of primary amine groups.[18][19][20][21]
-
Preparation of Solutions:
-
Prepare a stock solution of Orange II dye in deionized water.
-
Prepare a buffer solution at pH 3 (e.g., glycine-HCl).
-
-
Staining Procedure:
-
Immerse the this compound-grafted surface and a non-grafted control sample in the Orange II solution at a specific concentration and temperature (e.g., 0.5 mM at 40°C) for a defined period (e.g., 1 hour).
-
Rinse the samples thoroughly with the pH 3 buffer to remove non-specifically bound dye.
-
Rinse with deionized water and dry the samples.
-
-
Dye Elution and Quantification:
-
Immerse the stained samples in a basic solution (e.g., 1% SDS in 0.1 M NaOH) to elute the bound dye.
-
Measure the absorbance of the elution solution using a UV-Vis spectrophotometer at the maximum absorbance wavelength of Orange II (around 485 nm).
-
Calculate the concentration of the eluted dye using a standard calibration curve.
-
The surface density of amine groups can then be calculated based on the amount of eluted dye and the surface area of the sample, assuming a 1:1 binding stoichiometry between the dye and primary amine groups.
-
Data Presentation
Table 1: Influence of Plasma Power on the Properties of Plasma-Polymerized this compound (PPAAm) Films
| Plasma Power (W) | N/C Ratio (from XPS) | Primary Amine Content (%) | Water Contact Angle (°) | Film Stability in Water |
| Low (e.g., 10-20W) | High | High | Low (more hydrophilic) | Lower |
| Medium (e.g., 40-60W) | Moderate | Moderate | Moderate | Good |
| High (e.g., >80W) | Low | Low | High (less hydrophilic) | High |
| Note: These are general trends. Absolute values are system-dependent. |
Table 2: Effect of Deposition Time on PPAAm Film Thickness
| Deposition Time (min) | Approximate Film Thickness (nm) |
| 1 | 5 - 15 |
| 5 | 25 - 50 |
| 10 | 50 - 100 |
| 20 | 100 - 200 |
| Note: Deposition rate is highly dependent on plasma parameters and reactor geometry.[7] |
Visualizations
Caption: Experimental workflow for this compound grafting and characterization.
Caption: Troubleshooting logic for poor film adhesion.
References
- 1. Plasma Polymerized this compound—The Unique Cell-Attractive Nanolayer for Dental Implant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. [PDF] Surface-wetting characterization using contact-angle measurements | Semantic Scholar [semanticscholar.org]
- 15. Surface-wetting characterization using contact-angle measurements | Springer Nature Experiments [experiments.springernature.com]
- 16. research.aalto.fi [research.aalto.fi]
- 17. ossila.com [ossila.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. ossila.com [ossila.com]
Technical Support Center: Overcoming Catalyst Poisoning in Reactions with Allylamine
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to diagnose and mitigate catalyst poisoning when using allylamine (B125299) in catalytic reactions.
Troubleshooting Guide
This section offers a systematic approach to identifying and resolving common issues encountered during catalytic reactions involving this compound.
| Observed Issue | Potential Cause | Recommended Action(s) |
| 1. Rapid decrease in reaction rate after an initial period of activity. | Catalyst Poisoning: The primary amine of this compound is likely binding strongly to the catalyst's active metal sites (e.g., Pd, Rh, Ni), blocking them from reactant molecules.[1][2] | A. Perform a Diagnostic Test: Add a fresh batch of catalyst to the stalled reaction. A restart in reactivity strongly indicates the original catalyst was poisoned.[1] B. Protect the Amine: Temporarily protect the amine group with a suitable protecting group (e.g., Boc, Cbz) before the reaction and deprotect it afterward.[1] C. Modify Conditions: Lowering the reaction temperature may reduce the strength of the amine's adsorption relative to your desired substrate.[1] |
| 2. Low or no conversion from the start of the reaction. | Severe Catalyst Poisoning: this compound may be present at a high enough concentration to immediately saturate and deactivate all available catalyst sites. | A. Purify Feedstock: Ensure all starting materials and solvents are free from other potential poisons.[3] B. Increase Catalyst Loading: While not always economical, a higher initial catalyst load can sometimes overcome the initial poisoning effect.[1] C. Select a More Robust Catalyst: Consider catalysts known for higher tolerance to amines, such as certain Iridium complexes or catalysts with specifically designed protective ligands.[4][5] |
| 3. Change in product selectivity (e.g., loss of regioselectivity in hydroformylation). | Partial or Selective Poisoning: this compound may preferentially poison certain types of active sites, altering the catalytic pathway.[6] This can also be caused by changes in the catalyst's structure, such as sintering.[7] | A. Characterize the Spent Catalyst: Use analytical techniques like XPS or TPD to investigate changes to the catalyst surface and identify the nature of the poison.[6] B. Modify Ligands: For homogeneous catalysts, changing the ligand can alter the electronic properties and steric environment of the metal center, potentially reducing its affinity for this compound.[8] |
| 4. Catalyst regeneration is unsuccessful or results in low activity. | Irreversible Poisoning or Sintering: The poison may have formed a permanent, stable bond with the metal, or high temperatures during reaction/regeneration may have caused irreversible sintering (agglomeration) of metal particles.[2][7] | A. Optimize Regeneration Protocol: Experiment with different regeneration methods (e.g., acid wash, thermal treatment).[1][9] Note that success is not guaranteed.[1] B. Use a Fresh Catalyst: In cases of irreversible deactivation, replacing the catalyst is the only option. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst poisoning by this compound?
A1: The primary mechanism is chemical deactivation through strong chemisorption.[7] The lone pair of electrons on the nitrogen atom of this compound's primary amine group binds strongly to the active sites on the surface of transition metal catalysts (like Pd, Pt, Rh).[1] This physically blocks reactant molecules from accessing these sites and can also alter the electronic properties of the catalyst, reducing its activity.[10]
Q2: How can I tell if my catalyst is being poisoned by this compound or if it's another form of deactivation?
A2: A key diagnostic step is to run a control experiment.[1] If you perform the reaction with a similar substrate that lacks the amine group (e.g., propylene (B89431) instead of this compound in a hydroformylation reaction) and the reaction proceeds without issue, it strongly points to the amine group as the poisoning agent.[1] Another method is to add a fresh charge of catalyst to a stalled reaction; if the reaction resumes, poisoning is the likely cause.[1] Other forms of deactivation like thermal sintering often occur more gradually over longer periods or at very high temperatures.[7]
Q3: Are some catalysts more resistant to poisoning by this compound than others?
A3: Yes. While common catalysts like Palladium on carbon (Pd/C) are highly susceptible, catalyst design can improve resistance. Strategies include using different metals (e.g., Iridium has shown promise in some hydroamination reactions with amines[5]), modifying the catalyst support, or using specific ligands that shield the active site or alter its electronic properties to disfavor amine binding.[3][4]
Q4: Is it possible to regenerate a catalyst that has been poisoned by this compound?
A4: Regeneration is sometimes possible but may not restore full activity.[1] For heterogeneous catalysts like Pd/C, a common method involves washing the filtered catalyst with a dilute acidic solution (e.g., 0.1 M HCl in methanol) to protonate and remove the bound amine. This must be followed by extensive washing with deionized water and a solvent like ethanol (B145695) to remove all traces of acid before drying under vacuum.[1] Thermal regeneration under controlled atmospheres is another option, but care must be taken to avoid sintering.[3]
Q5: Besides protecting the amine group, what other in-situ strategies can prevent poisoning?
A5: One strategy is to use additives that can preferentially bind to the catalyst poison or modify the catalyst surface. For example, in some palladium-catalyzed reactions, the use of specific thioether ligands has been shown to mitigate poisoning by amines and other coordinating groups.[4] Another approach involves encapsulating the catalyst in a molecular scaffold that selectively allows reactants to enter while excluding larger poison molecules or preventing the poison from binding effectively.[8]
Data Hub: Catalyst Performance Comparison
The following tables summarize quantitative data from studies on related reactions, illustrating the impact of catalyst and substrate choice.
Table 1: Performance of Different Palladium Catalysts in the Allylic Amination of an Allylic Acetate.
This table demonstrates how different amine nucleophiles and catalyst ligands affect the yield in a representative palladium-catalyzed reaction.
| Entry | Catalyst System | Amine Nucleophile | Yield (%) |
| 1 | Pd(OAc)₂ / PPh₃ | Morpholine | 83 |
| 2 | Pd(OAc)₂ / PPh₃ | N-methylbenzyl amine | 79 |
| 3 | Pd(OAc)₂ / PPh₃ | Piperidine | 81 |
| 4 | Pd(OAc)₂ / PPh₃ | Benzyl amine (primary) | 65 |
| 5 | [Pd(allyl)Cl]₂ / P(o-Tol)₃ | Morpholine | 20 |
| 6 | [Pd(allyl)Cl]₂ / dppf | Morpholine | 62 |
(Data synthesized from a study on 2-B(pin)-substituted allylic acetates, which highlights the sensitivity of Pd-catalyzed reactions to both the amine structure and the phosphine (B1218219) ligand used.[11])
Table 2: Effect of Catalyst System on the Hydroformylation of 1-Octene.
This table illustrates the dramatic effect of catalyst encapsulation (controlled by a cofactor) on activity and selectivity in a rhodium-catalyzed hydroformylation, a reaction analogous to the hydroformylation of this compound.
| Entry | Catalyst System | Cofactor | Conversion (%) | Regioselectivity (Linear:Branched) |
| 1 | Rh complex with Ligand 1 + Porphyrin 2 | Absent | 17 | 2.4 |
| 2 | Rh complex with Ligand 1 + Porphyrin 2 | Present | >99 | 0.71 |
(Data from a study demonstrating cofactor-controlled encapsulation of a rhodium hydroformylation catalyst. The presence of the cofactor assembles a protective capsule around the catalyst, drastically increasing activity and reversing selectivity.[8])
Visual Guides
Mechanism of Catalyst Poisoning
The diagram below illustrates the fundamental mechanism of catalyst poisoning by this compound, where the nitrogen's lone pair of electrons coordinates to the active metal center, blocking access for the intended substrate.
Caption: Mechanism of active site blocking by this compound.
Troubleshooting Workflow for Catalyst Deactivation
This workflow provides a logical sequence of steps to diagnose and address a stalled or underperforming reaction.
Caption: Diagnostic workflow for suspected catalyst poisoning.
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Poisoning
Objective: To confirm if a reaction slowdown is caused by catalyst poisoning from this compound.[1]
Methodology:
-
Set up the reaction (e.g., hydrogenation, hydroformylation) using this compound as a substrate or co-reagent under your standard conditions.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR) at regular time intervals.
-
If the reaction rate slows dramatically or stops completely before reaching full conversion, proceed to the next step.
-
Carefully and under an inert atmosphere (if required), add a second portion of fresh catalyst (e.g., 50-100% of the initial catalyst loading) to the reaction mixture.
-
Continue to monitor the reaction progress.
-
Interpretation: A significant increase in the reaction rate after the addition of the fresh catalyst is a strong indicator that the initial catalyst was deactivated by poisoning.[1] If no change is observed, the issue may be related to other factors like reagent degradation or thermal deactivation of the catalyst.
Protocol 2: Regeneration of an Amine-Poisoned Palladium Catalyst (Illustrative)
Objective: To attempt the recovery of activity from a palladium catalyst (e.g., Pd/C) deactivated by this compound. Note: Success is not guaranteed and may not restore 100% of the initial activity.[1]
Materials:
-
Spent catalyst (e.g., Pd/C)
-
Methanol (or another suitable solvent)
-
Dilute acidic solution (e.g., 0.1 M HCl in Methanol)
-
Deionized water
-
Ethanol
-
Filtration apparatus
-
Vacuum oven
Methodology:
-
Catalyst Recovery: After the reaction, carefully filter the deactivated catalyst from the reaction mixture under appropriate safety conditions.
-
Solvent Wash: Wash the recovered catalyst cake thoroughly with a clean solvent (e.g., methanol) to remove any residual reactants and soluble byproducts.
-
Acid Wash: Suspend the catalyst in the dilute acidic solution (0.1 M HCl in Methanol) and stir gently for 30-60 minutes at room temperature. This step aims to protonate and desorb the strongly bound this compound.[1]
-
Neutralization and Rinsing: Filter the catalyst again. Wash the catalyst cake extensively with deionized water until the filtrate is neutral (test with pH paper). This is critical to remove all residual acid, which can be detrimental to future reactions.
-
Final Rinse: Perform a final wash with a volatile, anhydrous solvent like ethanol to help remove water.
-
Drying: Carefully transfer the washed catalyst to a suitable container and dry it thoroughly under vacuum at a moderate temperature (e.g., 60–80 °C) for several hours until all solvent is removed.[1]
-
Activity Test: Before using the regenerated catalyst in a large-scale reaction, test its activity in a small-scale pilot reaction and compare its performance to that of a fresh catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis [morressier.com]
- 5. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. Cofactor Controlled Encapsulation of a Rhodium Hydroformylation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Quenching procedures for reactions containing unreacted Allylamine
Technical Support Center: Quenching Unreacted Allylamine (B125299)
This guide provides detailed procedures, troubleshooting advice, and frequently asked questions for safely quenching chemical reactions containing unreacted this compound. This compound is a versatile reagent, but its hazardous properties necessitate careful handling and disposal.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench unreacted this compound?
A1: Unreacted this compound must be neutralized (quenched) at the end of a reaction due to its significant hazards. It is a highly flammable, toxic, and corrosive liquid with a strong, irritating ammonia-like odor.[1][2][3] Proper quenching converts it into a less hazardous, water-soluble salt, facilitating its safe removal and disposal.
Q2: What are the primary hazards associated with this compound?
A2: this compound poses multiple risks:
-
Flammability : It is a highly flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[4][5] Vapors may travel to an ignition source and flash back.[2]
-
Toxicity : It is toxic if inhaled, ingested, or absorbed through the skin.[1][4] Acute exposure can cause severe irritation to the eyes, skin, and respiratory tract, while high exposure can lead to more severe conditions like pulmonary edema.[2][6]
-
Reactivity : It reacts violently with strong oxidizing agents and acids.[1] It can also attack copper and its compounds.[1]
Q3: What are the most common and effective quenching agents for this compound?
A3: The most common method for quenching basic amines like this compound is neutralization with a dilute acid. This converts the amine into its corresponding ammonium (B1175870) salt, which is typically water-soluble and non-volatile. Common choices include dilute hydrochloric acid (HCl) or dilute sulfuric acid (H₂SO₄). For reactions with acid-sensitive products, water or a buffered solution can be used, although this is less efficient at neutralizing the amine's basicity.
Q4: How can I be sure the quenching process is complete?
A4: The completion of the quench can be verified by checking the pH of the aqueous layer. After adding the quenching agent and separating the layers, the aqueous phase should be acidic (typically pH < 4) to ensure the this compound has been fully protonated.[7] If the aqueous layer is not acidic, more quenching agent should be added.
Q5: What are the byproducts of quenching this compound with an acid?
A5: Quenching this compound (C₃H₅NH₂) with an acid, such as hydrochloric acid (HCl), results in the formation of an allylammonium salt (e.g., allylammonium chloride, C₃H₅NH₃⁺Cl⁻). This salt is significantly more water-soluble than the parent amine, allowing for easy separation from the organic product during an aqueous workup.
Safety and Handling Data
All personnel must review the safety data for this compound before handling. Quenching procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and suitable gloves.[8][9]
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source(s) |
| Formula | C₃H₇N | [10] |
| Molar Mass | 57.096 g·mol⁻¹ | [10] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Odor | Strong, ammonia-like | [1][3] |
| Boiling Point | 55 to 58 °C (131 to 136 °F) | [10] |
| Flash Point | < -18 °C (< 0 °F) | [1] |
| Density | 0.7630 g/cm³ | [10] |
| Hazards | Highly Flammable, Toxic, Corrosive, Lachrymator | [4][5][10] |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Vigorous, Uncontrolled Exotherm | The quenching agent was added too quickly. The reaction mixture was not sufficiently cooled. | Immediately stop the addition of the quenching agent.[11] Immerse the reaction flask in an ice or dry ice bath to cool it down.[9][11] Once the temperature is controlled, resume the addition of the quenching agent at a much slower rate. |
| Product Degradation | The desired product is sensitive to the acidic conditions of the quench. | Use a milder quenching agent. Instead of strong acid, slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Perform the quench at 0 °C or lower to minimize side reactions. |
| Persistent Emulsion During Workup | The organic and aqueous layers are not separating cleanly after the quench. | Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer. If the emulsion persists, filter the mixture through a pad of Celite or glass wool. |
| Amine Still Present in Organic Layer | Insufficient quenching agent was used. The pH of the aqueous layer was not low enough to fully protonate the this compound. | Wash the organic layer again with a fresh portion of dilute acid.[7] Confirm that the pH of the aqueous wash is acidic before discarding it. |
Experimental Protocols
Protocol 1: Standard Quenching with Dilute Hydrochloric Acid
This is the recommended procedure for most applications where the desired product is stable to acid.
-
Preparation : Ensure the reaction is complete via an appropriate monitoring technique (e.g., TLC, LC-MS). Cool the reaction flask to 0 °C in an ice-water bath.[9]
-
Quenching : While stirring vigorously, slowly add 1 M hydrochloric acid (HCl) dropwise to the reaction mixture.[11] Monitor the temperature of the reaction; if a significant exotherm is observed, slow the rate of addition.[11]
-
Extraction : Continue adding the acid until the evolution of heat ceases and the aqueous layer is confirmed to be acidic (pH < 4) using litmus (B1172312) paper or a pH meter. Transfer the mixture to a separatory funnel.
-
Separation : Separate the organic and aqueous layers. The protonated this compound (allylammonium chloride) will be in the aqueous layer.[7]
-
Final Wash : Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the product.
Protocol 2: Stepwise Quenching for Highly Reactive Systems
This method is for reactions containing other highly reactive species (e.g., organometallics, hydrides) in addition to this compound, where direct addition of an aqueous acid would be dangerous.
-
Preparation : Cool the reaction flask to 0 °C or lower (a dry ice/acetone bath may be necessary).[9] Place the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8]
-
Initial Quench : Slowly add a less reactive protic solvent, such as isopropanol, dropwise.[8][12] Continue the slow addition until gas evolution or exothermicity subsides.
-
Secondary Quench : Cautiously add methanol, followed by a 1:1 mixture of isopropanol/water, and finally water.[8] This gradual increase in reactivity ensures the quench remains controlled.
-
Acidification : Once the reactive species are quenched, proceed with the addition of 1 M HCl as described in Protocol 1 to neutralize the this compound.
-
Workup : Proceed with the extraction and separation as outlined in Protocol 1.
Visualized Workflows and Logic
The following diagrams illustrate the standard quenching workflow and a decision-making process for selecting the appropriate quenching strategy.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. This compound | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. This compound Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Workup [chem.rochester.edu]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. sarponggroup.com [sarponggroup.com]
Validation & Comparative
Validating Synthesized Allylamine Purity: A Comparative Guide to NMR and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and manufacturing pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for validating the purity of allylamine. Detailed experimental protocols and supporting data are presented to offer an objective performance evaluation.
This compound, a key building block in many pharmaceuticals, can contain various impurities arising from its synthesis. Common industrial production involves the reaction of allyl chloride with ammonia, which can lead to the formation of related substances such as dithis compound (B93489) and trithis compound. Other potential impurities include residual solvents from the reaction and purification steps, as well as degradation products. Accurate and reliable purity assessment is therefore essential.
Quantitative ¹H-NMR Spectroscopy for Purity Determination
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment due to its high precision, accuracy, and the ability to quantify analytes without the need for identical reference standards. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct measurement of the analyte concentration relative to a certified internal standard.
Workflow for this compound Purity Validation by NMR
A Comparative Guide to the Efficacy of Allylamine-Based Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Allylamine (B125299) antifungal agents represent a critical class of therapeutics in the management of superficial mycoses. Their primary mechanism of action involves the specific inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2][3] This inhibition leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of intracellular squalene, resulting in fungal cell death.[2][4] This guide provides a comparative analysis of the efficacy of prominent this compound-based agents, supported by in vitro and clinical data.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of antifungal agents is a key indicator of their intrinsic potency. This is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death.[5] this compound antifungals generally exhibit lower MICs and MFCs compared to azole antifungals against dermatophytes.[5]
Below is a summary of the in vitro activity of terbinafine (B446), naftifine (B1207962), and the structurally related benzylamine, butenafine, against common fungal pathogens.
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MFC Range (µg/mL) |
| Trichophyton rubrum | Terbinafine | 0.001 - 0.01[6] | ≤1.0[7] |
| Naftifine | 0.015 - 1.0[8] | Fungicidal in 96% of strains[9] | |
| Butenafine | - | - | |
| Trichophyton mentagrophytes | Terbinafine | 0.001 - 0.01[6] | ≤1.0[7] |
| Naftifine | 0.015 - 1.0[8] | Fungicidal in 81% of strains[9] | |
| Butenafine | - | - | |
| Epidermophyton floccosum | Terbinafine | 0.001 - 0.01[6] | ≤1.0[7] |
| Naftifine | 0.015 - 1.0[8] | Fungistatic in 72% of strains[9] | |
| Butenafine | - | - | |
| Microsporum canis | Terbinafine | 0.001 - 0.01[6] | ≤1.0[7] |
| Naftifine | 0.015 - 1.0[8] | Fungistatic in 83% of strains[9] | |
| Butenafine | - | - | |
| Candida albicans | Terbinafine | 0.1 - >100[6] | Fungistatic[6] |
| Naftifine | - | - | |
| Butenafine | - | - | |
| Aspergillus fumigatus | Terbinafine | 0.05 - 1.56[6] | Fungicidal[6] |
| Naftifine | - | - | |
| Butenafine | - | - |
Clinical Efficacy in Dermatophyte Infections
The clinical performance of this compound antifungals has been extensively evaluated in randomized controlled trials, particularly for the treatment of tinea pedis (athlete's foot) and onychomycosis (fungal nail infection).
| Indication | Antifungal Agent(s) | Mycological Cure Rate | Clinical Cure Rate | Study Details |
| Tinea Pedis | Terbinafine 1% cream | - | 94.1% | Compared to itraconazole (B105839) (72.4%) after 8 weeks.[10] |
| Tinea Pedis | Butenafine 1% cream | 90% (at 1 week) | - | Compared to terbinafine (0% at 1 week, 80% at 2 weeks) and placebo (0% at 1 week, 10% at 2 weeks).[11][12] |
| Tinea Pedis | Naftifine 2% cream | Composite cure: 94.07% | Composite cure: 94.07% | Compared to terbinafine 1% cream (87.97% composite cure).[13] |
| Tinea Pedis | Allylamines (general) | 70% | - | Meta-analysis of 72 placebo-controlled trials.[10] |
| Onychomycosis (toenail) | Oral Terbinafine (250mg/day for 12 weeks) | 75.7% (at week 72) | - | Significantly higher than intermittent itraconazole (38.3%).[14] |
| Onychomycosis (toenail) | Oral Terbinafine (250mg/day for 12 weeks) | 71% (at 48 weeks) | - | Randomized trial comparing different treatment durations.[15] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound antifungals exert their effect by targeting a specific step in the synthesis of ergosterol, a vital component of the fungal cell membrane. The following diagram illustrates this pathway and the point of inhibition.
Caption: Mechanism of action of this compound antifungals.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized procedure for determining the MIC of an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi provide detailed guidelines.[2][3][16]
Experimental Workflow for MIC Determination (Broth Microdilution)
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. njccwei.com [njccwei.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Overview of topical therapy for common superficial fungal infections and the role of new topical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal activity of the this compound derivative terbinafine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of terbinafine against clinical isolates of dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antifungal activity of naftifine hydrochloride against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antifungal Activity of Naftifine Hydrochloride against Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. community.the-hospitalist.org [community.the-hospitalist.org]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. medscape.com [medscape.com]
- 13. europeanreview.org [europeanreview.org]
- 14. Double blind, randomised study of continuous terbinafine compared with intermittent itraconazole in treatment of toenail onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A randomized treatment duration-finding study of terbinafine in onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
A Comparative Guide to the Quantitative Analysis of Allylamine Using Titration Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of titration-based methods for the quantitative analysis of allylamine (B125299), a key intermediate in pharmaceutical synthesis. The focus is on providing objective performance comparisons with alternative methods, supported by experimental data and detailed protocols.
Introduction to this compound Analysis
This compound (C₃H₅NH₂) is a primary aliphatic amine that serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this compound is crucial for ensuring the quality and purity of raw materials, monitoring reaction kinetics, and controlling the final product specifications. While chromatographic methods like Gas Chromatography (GC) and Ion Chromatography (IC) are prevalent, titration methods offer a cost-effective, rapid, and often equally accurate alternative for assay and purity determination.
This guide focuses on non-aqueous acid-base titration with potentiometric endpoint detection as the most suitable titrimetric approach for the quantitative analysis of the weak base, this compound.
Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis, such as the expected concentration range, the sample matrix, and the available instrumentation. Below is a comparison of the primary titration method with common chromatographic alternatives.
| Parameter | Non-Aqueous Titration with Perchloric Acid | Gas Chromatography (GC-FID) [1][2][3] | Ion Chromatography (IC) [4] |
| Principle | Neutralization reaction of the basic amine with a strong acid in a non-aqueous solvent. | Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection. | Separation of ions based on their interaction with a resin, followed by conductivity detection. |
| Selectivity | Good for assay of bulk this compound. May have interferences from other basic substances. | High, can separate this compound from other volatile impurities. | High, can separate this compound from other cations. |
| Sensitivity | Suitable for macro-level analysis (assay and purity). | High, suitable for trace-level analysis. | High, suitable for trace-level analysis. |
| Limit of Detection (LOD) | Typically in the mg range. | 2 µg/g[1] | 2.7 µg/mL[4] |
| Limit of Quantification (LOQ) | Typically in the mg range. | 6 µg/g[1] | 9.0 µg/mL[4] |
| Linearity (R²) | Excellent over a defined range. | 0.9990 (6 µg/g to 148 µg/g)[1] | 0.999 (9-750 µg/mL)[4] |
| Accuracy (Recovery) | Typically >99% for bulk analysis. | 93.9% to 99.1%[1] | 97% to 109%[4] |
| Precision (RSD) | Typically <1% for replicate titrations. | <2% | <2% |
| Analysis Time | Rapid (minutes per sample). | Longer (requires instrument setup and run time). | Moderate. |
| Cost & Complexity | Low cost, simple instrumentation. | Higher initial instrument cost and complexity. | Higher initial instrument cost and complexity. |
Experimental Protocols
Non-Aqueous Potentiometric Titration of this compound
This method is highly suitable for the assay of this compound in bulk or as a concentrated solution. The use of a non-aqueous solvent, such as glacial acetic acid, enhances the basicity of the weakly basic this compound, resulting in a sharp and well-defined titration endpoint when titrated with a strong acid like perchloric acid.[5][6][7] Potentiometric detection is employed for accurate endpoint determination.[8]
Reagents and Equipment:
-
Titrant: 0.1 M Perchloric acid (HClO₄) in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Standard for Titrant Standardization: Potassium hydrogen phthalate (B1215562) (KHP), dried at 120 °C for 2 hours.
-
Indicator Electrode: Glass electrode.
-
Reference Electrode: Silver-silver chloride (Ag/AgCl) electrode or a combined pH electrode.
-
Potentiometric Titrator or a pH/mV meter.
-
Burette: 25 mL or 50 mL, Class A.
-
Magnetic stirrer and stir bar.
-
Analytical balance.
Procedure:
-
Standardization of 0.1 M Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate (KHP) into a 250 mL beaker.
-
Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required.
-
Add a few drops of crystal violet indicator (optional, for visual confirmation) or immerse the calibrated electrodes into the solution.
-
Titrate with the 0.1 M perchloric acid solution to the potentiometric endpoint. The endpoint is the point of maximum inflection in the titration curve.
-
Calculate the molarity of the perchloric acid solution.
-
-
Sample Analysis:
-
Accurately weigh a sample of this compound (e.g., 0.15 g) into a 250 mL beaker.
-
Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.
-
Immerse the electrodes into the sample solution.
-
Titrate with the standardized 0.1 M perchloric acid solution, recording the potential (mV) or pH readings with each addition of titrant.
-
Continue the titration past the equivalence point to ensure a complete titration curve.
-
Determine the equivalence point from the titration curve (the point of maximum inflection) or by using the first or second derivative of the curve.
-
Calculation of Purity:
The purity of this compound can be calculated using the following formula:
Where:
-
V = Volume of perchloric acid titrant consumed at the equivalence point (L)
-
M = Molarity of the standardized perchloric acid titrant (mol/L)
-
FW = Formula weight of this compound (57.09 g/mol )
-
W = Weight of the this compound sample (g)
Experimental Workflow and Diagrams
The following diagrams illustrate the logical workflow for the quantitative analysis of this compound by non-aqueous potentiometric titration.
References
- 1. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of this compound in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a gas chromatography method for the trace level determination of this compound in sevelamer hydrochloride and sevelamer carbonate drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of rapid ion-chromatographic method with conductivity detection for trace level determination of this compound in sevelamer drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. pharmaguru.co [pharmaguru.co]
- 7. 182.160.97.198:8080 [182.160.97.198:8080]
- 8. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines | Semantic Scholar [semanticscholar.org]
Navigating the Analytical Maze: A Comparative Guide to GC-MS and Alternative Methods for Identifying Allylamine Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of allylamine (B125299), a key building block in many pharmaceuticals, is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the identification and quantification of impurities in this compound, supported by experimental data and detailed protocols.
This compound, a vital intermediate in the synthesis of pharmaceuticals like the antifungal agent terbinafine, can contain various impurities arising from its manufacturing process or degradation. These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are crucial for their detection and control. This guide delves into the specifics of a validated GC-MS method and compares its performance with High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC).
The Power of Separation: A Head-to-Head Comparison
The choice of analytical technique for impurity profiling depends on several factors, including the nature of the impurities, the required sensitivity, and the complexity of the sample matrix. Below is a summary of the performance of GC-MS, HPLC-UV, and IC for the analysis of this compound and its potential impurities, such as dithis compound (B93489) and trithis compound.
| Parameter | GC-MS | HPLC-UV | Ion Chromatography (IC) |
| Principle | Separation based on volatility and polarity, with mass-based identification. | Separation based on polarity, with UV absorbance-based detection. | Separation of ionic species based on their interaction with a stationary phase, followed by conductivity detection. |
| Selectivity | High, due to mass spectral data providing structural information. | Moderate, potential for co-elution of impurities with similar UV spectra. | High for ionic impurities. |
| Sensitivity (LOD/LOQ) | LOD: ~2 µg/g, LOQ: ~6 µg/g for this compound.[1] | Generally in the µg/mL range, dependent on the chromophore of the impurity. | LOD: 2.7 µg/mL, LOQ: 9.0 µg/mL for this compound.[1][2] |
| Linearity (Correlation Coefficient) | >0.999[1] | Typically >0.99 | >0.999[2] |
| Accuracy (Recovery) | 93.9% - 99.1% for this compound.[1] | Typically 98-102% | 97% - 109% for this compound.[2] |
| Sample Preparation | May require derivatization for polar amines to improve volatility and peak shape.[3] | Can often be analyzed directly after dissolution. | Requires sample dissolution in an appropriate aqueous eluent. |
| Typical Impurities Detected | Volatile and semi-volatile impurities like dithis compound and trithis compound. | Non-volatile and polar impurities, oligomers. | Ionic impurities, other amines. |
In-Depth Look at the Methodologies
To provide a practical understanding, this section details the experimental protocols for the compared analytical techniques.
GC-MS Method for this compound and its Impurities
This method is particularly well-suited for the analysis of volatile and semi-volatile impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: DB-CAM, 30 m x 0.53 mm I.D., 1.0 µm film thickness.[1]
-
Carrier Gas: Helium.[1]
-
Injector Temperature: 220°C.[4]
-
Oven Temperature Program: Initial temperature of 70°C, hold for 6 minutes, then ramp to 200°C at 20°C/min, and hold for 7.5 minutes.[4]
-
Detector (MS): Electron Ionization (EI) mode.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., chloroform). Derivatization may be employed to improve the chromatography of polar amines.
HPLC-UV Method for Non-Volatile Impurities
HPLC is a versatile technique for a broader range of impurities, especially those that are not amenable to GC analysis.
Experimental Protocol (General Method for Related Substances):
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection Wavelength: Determined by the UV absorbance maxima of the impurities of interest.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent.
Ion Chromatography for Ionic Impurities
IC is a powerful technique for the separation and detection of ionic species, making it suitable for certain amine impurities.
Experimental Protocol:
-
Instrumentation: An Ion Chromatograph with a conductivity detector.[2]
-
Column: A cation-exchange column (e.g., Dionex IonPac CS14).[2][7]
-
Eluent: An acidic solution, such as 10 mM methanesulfonic acid.[2][7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Suppressed conductivity.
-
Sample Preparation: Dilute the this compound sample in the eluent.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows.
Caption: Workflow for GC-MS analysis of this compound impurities.
Caption: Workflow for HPLC-UV analysis of this compound impurities.
Conclusion: Selecting the Right Tool for the Job
Both GC-MS and HPLC are powerful techniques for assessing the purity of this compound. GC-MS offers unparalleled specificity for the identification of volatile and semi-volatile impurities due to the structural information provided by mass spectrometry.[3] Its high sensitivity makes it ideal for trace-level impurity detection.
HPLC, on the other hand, is a more versatile technique applicable to a wider range of impurities, including non-volatile and polar compounds, often with simpler sample preparation.[8] Ion Chromatography provides a specialized and sensitive approach for the analysis of ionic impurities.
Ultimately, a comprehensive impurity profiling strategy for this compound may benefit from the complementary nature of these techniques. GC-MS can be employed for the definitive identification and quantification of volatile process-related impurities, while HPLC and IC can be utilized for routine quality control and the analysis of a broader spectrum of potential non-volatile and ionic impurities. The choice of method should be guided by the specific impurities of concern and the regulatory requirements for the final pharmaceutical product.
References
- 1. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of this compound in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of rapid ion-chromatographic method with conductivity detection for trace level determination of this compound in sevelamer drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Polymerization of Allylamine and Other Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the polymerization behavior of allylamine (B125299) with other common primary amines such as ethylamine, propylamine, and butylamine (B146782). The information presented herein is intended to assist researchers in selecting appropriate monomers for the synthesis of amine-containing polymers for a variety of applications, including drug delivery, biomaterials, and gene therapy.
Executive Summary
The ability of a primary amine to undergo polymerization is fundamentally dictated by its chemical structure. This compound, possessing a reactive carbon-carbon double bond, can be readily polymerized through chain-growth mechanisms such as free-radical and plasma polymerization. In stark contrast, saturated primary amines like ethylamine, propylamine, and butylamine lack a polymerizable group and therefore do not undergo homopolymerization under the same conditions. Their incorporation into polymeric structures is typically achieved through step-growth polymerization, where they act as monomers or chain extenders.
Comparison of Polymerization Performance
The following table summarizes the key differences in the polymerization behavior of this compound and other saturated primary amines.
| Parameter | This compound | Ethylamine, Propylamine, Butylamine |
| Polymerizability | Readily polymerizable | Not readily polymerizable via chain-growth mechanisms |
| Polymerization Mechanism | Free-Radical, Plasma, Cationic | Primarily incorporated via step-growth polymerization (e.g., polycondensation) |
| Resulting Polymer | Polythis compound (PAA) | Not applicable (no homopolymer formed) |
| Polymer Structure | Carbon-carbon backbone with primary amine side groups | Incorporated into polymer backbone (e.g., polyamides) |
| Typical Molecular Weight | 12,000 - 16,000 g/mol (for free-radical polymerization)[1] | Not applicable |
Physicochemical Properties of Resulting Polymers
A direct comparison of the homopolymers is not feasible due to the non-polymerizability of saturated primary amines. However, we can compare the properties of polythis compound with polymers that incorporate other primary amines into their structure.
| Property | Polythis compound (from this compound) | Polyamides (incorporating other primary amines) |
| Structure | Vinyl polymer with pendant primary amine groups | Polymer with amide linkages in the backbone |
| Solubility | Water-soluble (as hydrochloride salt) | Varies depending on the specific polyamide structure |
| Thermal Stability | High heat stability, no weight loss until ~440°C[1] | Generally high thermal stability |
| Glass Transition Temp. (Tg) | ~225°C (for PAlAm.HCl), ~23°C (for PAlAm)[1] | Varies widely depending on the specific polyamide |
Experimental Protocols
Free-Radical Polymerization of this compound Hydrochloride
This protocol describes a typical procedure for the free-radical polymerization of this compound hydrochloride in an aqueous solution.[1]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
2,2′-Azobis(2-methylpropanediamine) dihydrochloride (B599025) (initiator)
-
Nitrogen gas
-
Water (deionized)
Procedure:
-
In a reaction flask, prepare an aqueous solution of this compound hydrochloride by reacting this compound with an equimolar amount of hydrochloric acid.
-
Add the initiator, 2,2′-azobis(2-methylpropanediamine) dihydrochloride, to the monomer solution.
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 50°C under a nitrogen atmosphere and maintain this temperature for the desired reaction time (e.g., 24-48 hours).
-
After the polymerization is complete, the polymer can be isolated by precipitation in a non-solvent like acetone (B3395972) or by dialysis to remove unreacted monomer and initiator.
-
The resulting polythis compound hydrochloride can be dried under vacuum.
Plasma Polymerization of this compound
Plasma polymerization is a solvent-free method to deposit thin films of polythis compound onto a substrate.
Apparatus:
-
Plasma reactor (capacitively or inductively coupled)
-
This compound monomer source
-
Substrate
-
Vacuum system
-
RF power supply
Procedure:
-
Place the substrate in the plasma reactor chamber.
-
Evacuate the chamber to a base pressure.
-
Introduce this compound vapor into the chamber at a controlled flow rate.
-
Apply RF power to ignite the plasma. The plasma parameters (power, pressure, monomer flow rate) will influence the film properties.
-
Continue the deposition for the desired amount of time to achieve the target film thickness.
-
After deposition, turn off the RF power and monomer flow, and vent the chamber to atmospheric pressure.
Polymerization of Other Primary Amines (Ethylamine, Propylamine, Butylamine)
Saturated primary amines like ethylamine, propylamine, and butylamine do not undergo chain-growth polymerization due to the absence of a polymerizable functional group like a double bond. They are typically used in step-growth polymerization reactions. For example, they can be reacted with dicarboxylic acids to form polyamides.
Visualizing Polymerization Concepts
Conclusion
The presence of a polymerizable double bond in this compound distinguishes it fundamentally from simple saturated primary amines in the context of polymerization. While this compound can be readily polymerized to form polythis compound, a versatile cationic polymer, other primary amines like ethylamine, propylamine, and butylamine serve as building blocks in step-growth polymerization. This guide provides the necessary comparative data and experimental insights to aid researchers in making informed decisions for the synthesis of amine-containing polymers tailored to their specific research and development needs.
References
Comparison of Analytical Methods for Allylamine Trace Analysis
A comprehensive guide to the validation of High-Performance Liquid Chromatography (HPLC) methods for the trace analysis of allylamine (B125299) is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of HPLC techniques with other analytical alternatives, supported by experimental data, and offers detailed methodologies for key experiments.
This compound, a primary aliphatic amine, lacks a significant chromophore, making its direct detection by UV-Vis or fluorescence spectroscopy challenging. Therefore, derivatization is a crucial step in developing sensitive and selective HPLC methods for its trace analysis. This guide explores various derivatization agents and compares the resulting HPLC methods with other established techniques like Gas Chromatography (GC) and Ion Chromatography (IC).
The selection of an appropriate analytical method for this compound trace analysis depends on factors such as required sensitivity, sample matrix, and available instrumentation. Below is a comparison of the most common methods.
| Feature | HPLC with Derivatization | Gas Chromatography (GC) | Ion Chromatography (IC) |
| Principle | Chromatographic separation of a derivatized, non-volatile analyte. | Separation of volatile compounds in the gas phase. | Separation of ions based on their affinity to an ion exchanger. |
| Derivatization | Mandatory for UV or fluorescence detection. Common reagents include OPA, Dansyl-Cl, and FMOC-Cl.[1][2] | Not always required, but can improve peak shape and selectivity. | Not required. |
| Detector | Fluorescence (FLD), Diode Array (DAD), Mass Spectrometry (MS). | Flame Ionization (FID), Mass Spectrometry (MS).[3] | Conductivity, Mass Spectrometry (MS).[3] |
| LOD/LOQ | Generally low (ng/mL to µg/mL range), dependent on the derivatizing agent and detector. | LOD: 2 µg/g, LOQ: 6 µg/g with FID.[3] | LOD: 2.7 µg/mL, LOQ: 9.0 µg/mL with conductivity detector.[3] |
| Advantages | High sensitivity and selectivity with fluorescence detection.[1] Versatile and widely available instrumentation. | High resolution and sensitivity, especially with MS detection.[3] | Simple sample preparation, no derivatization needed.[3] |
| Disadvantages | Derivatization adds complexity and potential for variability. Stability of derivatives can be a concern.[4] | Requires volatile analytes or derivatization. Potential for thermal degradation of the analyte. | Lower sensitivity compared to HPLC-FLD or GC-MS for trace analysis.[3] |
HPLC Method Validation: A Closer Look at Derivatization Agents
The choice of derivatization reagent is critical for the performance of an HPLC method for this compound analysis. The following table compares some of the most common reagents used for primary amines.
| Derivatization Reagent | o-Phthalaldehyde (OPA) | Dansyl Chloride (Dansyl-Cl) | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) |
| Target Analytes | Primary amines.[4] | Primary and secondary amines.[5] | Primary and secondary amines.[6] |
| Detection Method | Fluorescence, UV.[4] | Fluorescence, UV, MS.[7] | Fluorescence, UV.[6] |
| Reaction Conditions | Rapid reaction at room temperature in the presence of a thiol.[4] | Requires alkaline conditions (pH 9.5-10.5) and longer reaction times.[5] | Reaction at room temperature with a borate (B1201080) buffer catalyst.[6] |
| Derivative Stability | Low; derivatives can degrade, necessitating automated and rapid analysis.[4] | High; derivatives are very stable.[7] | High; derivatives are stable, allowing for automated procedures.[6] |
| Advantages | Fast reaction, high sensitivity, and suitable for automation.[1] | Stable derivatives, reacts with both primary and secondary amines, enhances MS ionization.[5][7] | Stable derivatives, good chromatographic separation.[6] |
| Disadvantages | Unstable derivatives, does not react with secondary amines.[4] | Longer reaction time, excess reagent may need to be removed. | Excess reagent can interfere with the chromatogram. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the derivatization of this compound for HPLC analysis.
Protocol 1: Pre-column Derivatization with o-Phthalaldehyde (OPA)
This protocol describes a typical pre-column derivatization of a primary amine like this compound using OPA and a thiol for HPLC analysis with fluorescence detection.[4]
Reagents:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH to 10.2 with a concentrated sodium hydroxide (B78521) solution.
-
OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.
-
This compound Standard Solutions: Prepare a stock solution of this compound in 0.1 M HCl and dilute to the desired concentrations for the calibration curve.
Derivatization Procedure:
-
In a reaction vial, mix a specific volume of the this compound standard or sample solution with the OPA reagent. Automated systems can mix the sample and reagent in the autosampler just before injection.
-
Allow the reaction to proceed for a precisely controlled time (e.g., 1-2 minutes) at room temperature.
-
Inject the derivatized sample directly onto the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile (B52724)/Methanol/Water (45:45:10, v/v/v).
-
Gradient Elution: A suitable gradient to separate the derivatized this compound from other components.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 330 nm, Emission: 450 nm).
Protocol 2: Pre-column Derivatization with Dansyl Chloride
This protocol is for the pre-column derivatization of this compound with Dansyl Chloride to form a highly fluorescent and stable derivative.[5][7]
Reagents:
-
Dansyl Chloride Solution: 10 mg/mL in acetone (B3395972) or acetonitrile.
-
Sodium Bicarbonate Buffer: 100 mM, pH 9.5-10.
-
Quenching Solution: e.g., a solution of a primary amine like glycine (B1666218) or ammonium (B1175870) hydroxide to react with excess Dansyl Chloride.
Derivatization Procedure:
-
To the this compound standard or sample solution, add the sodium bicarbonate buffer.
-
Add the Dansyl Chloride solution and mix thoroughly.
-
Incubate the mixture in a water bath at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes).
-
Cool the reaction mixture and add the quenching solution to stop the reaction.
-
Inject an aliquot of the final solution into the HPLC.
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Detection: Fluorescence detector (e.g., Excitation: 330-360 nm, Emission: 500-530 nm) or UV-Vis detector.
Method Validation According to ICH Q2(R2) Guidelines
A comprehensive validation of the analytical method is required to ensure its suitability for its intended purpose. The key validation parameters according to the International Council for Harmonisation (ICH) Q2(R2) guidelines are outlined below.[8][9][10]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[8]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of the known amount of analyte added.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at three levels: repeatability, intermediate precision, and reproducibility.[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: Experimental Workflow for HPLC Method Validation of this compound.
Caption: Logical Relationship of Validation Parameters per ICH Guidelines.
References
- 1. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ikm.org.my [ikm.org.my]
- 7. benchchem.com [benchchem.com]
- 8. ijnrd.org [ijnrd.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Comparative study of different catalysts for Allylamine synthesis
A Comparative Guide to Catalysts for Allylamine (B125299) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound and its derivatives is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. The efficiency and selectivity of these synthetic routes are critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalysts employed in this compound synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and optimization.
Catalyst Performance Comparison
The selection of a suitable catalyst is paramount for achieving high yield and selectivity in this compound synthesis. Below is a summary of the performance of various metal-based catalysts, including Rhodium, Palladium, and Ruthenium systems, under different reaction conditions.
| Catalyst System | Substrates | Reaction Type | Yield (%) | Selectivity | Key Reaction Conditions | Reference |
| Rhodium-based Catalysts | ||||||
| [Rh(cod)Cl]₂ / DPEPhos | Homoallylic amines, Anilines | Hydroamination | Good to Excellent | High regio- and chemoselectivity | Not specified | [1] |
| Rh/MeO-BIPHEP | Allylamines, Secondary cyclic amines | Hydroamination | up to 92% | Excellent enantioselectivity (up to 96.6:3.4 er) | 5 mol% catalyst, DME solvent | [2] |
| Palladium-based Catalysts | ||||||
| Pd(PPh₃)₄ | 1,3-diphenylallyl acetate, Aqueous ammonia (B1221849) | Allylic Amination | 14% (primary amine), 71% (secondary amine) | Formation of both primary and secondary amines | Room temperature | [3] |
| [PdCl(η³-allyl)]₂ / (R)-BINAP | Allyl acetate, Aqueous ammonia | Asymmetric Allylic Amination | Not specified | 87% enantiomeric excess | 1,4-dioxane solvent | [4] |
| Pd(OAc)₂ / Ac-Val-OH | N-tert-butyl β-methylcinnamylamine, Aryl boronic acid | C-H Activation | Low to moderate | cis-arylated allylamines | HFIP solvent | [5] |
| Ruthenium-based Catalysts | ||||||
| Ru@SiO₂-[Cu-NHC] | Amines, Formaldehyde, Terminal alkynes | One-Pot A³/Hydrogenation | up to 95% (A³ coupling), >99% (hydrogenation) | >99% selectivity for this compound or alkylamine | 70°C (A³ coupling), 100°C, 5 bar H₂ (hydrogenation) | [6][7] |
| [Ru(p-cymene)Cl₂]₂ | Arenes, Allylic amines | C-H Allylation | Moderate to Excellent | Not specified | 5 mol% catalyst, AgOAc, CF₃CH₂OH, 75°C | [8] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative protocols for key catalytic systems.
Rhodium-Catalyzed Asymmetric Hydroamination of Allylamines[2]
-
Catalyst Preparation: A mixture of a rhodium precursor (e.g., [Rh(cod)₂]BF₄) and a chiral bisphosphine ligand (e.g., MeO-BIPHEP) in a suitable solvent (e.g., DME) is prepared under an inert atmosphere.
-
Reaction Setup: To a solution of the this compound substrate in DME, the amine nucleophile is added, followed by the in-situ prepared rhodium catalyst.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80°C) for a period of 12-24 hours.
-
Work-up and Analysis: The reaction is quenched, and the solvent is removed under reduced pressure. The product is purified by column chromatography. The yield and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.
Palladium-Catalyzed Allylic Amination using Aqueous Ammonia[3][4]
-
Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine (B1218219) ligand, is used.
-
Reaction Setup: The allylic substrate (e.g., allyl acetate) is dissolved in a solvent like 1,4-dioxane. Aqueous ammonia is then added to the solution.
-
Catalyst Addition: The palladium catalyst is added to the reaction mixture under an inert atmosphere.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, monitored by TLC or GC.
-
Product Isolation: The reaction mixture is partitioned between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography.
Ruthenium-Catalyzed One-Pot Synthesis of Allylamines[6][7]
-
Catalyst: A multifunctional catalyst, such as Ru nanoparticles supported on copper N-heterocyclic carbene-modified silica (B1680970) (Ru@SiO₂-[Cu-NHC]), is employed.
-
A³ Coupling Step: A mixture of the amine, formaldehyde, and a terminal alkyne in a solvent like heptane (B126788) is heated in the presence of the catalyst.
-
Hydrogenation Step: After the completion of the A³ coupling, the reaction vessel is pressurized with hydrogen gas, and the mixture is heated to effect the selective hydrogenation of the resulting propargyl amine to the this compound.
-
Analysis: The product distribution (propargyl amine, this compound, alkylamine) is analyzed by GC-FID. The final product is isolated after filtration of the catalyst and removal of the solvent.
Visualizations
General Experimental Workflow for Catalyst Comparison
The following diagram illustrates a typical workflow for the comparative study of different catalysts in this compound synthesis.
Caption: Workflow for Catalyst Comparison in this compound Synthesis.
Signaling Pathway for Catalyst Selection Logic
The decision-making process for selecting a suitable catalyst for a specific this compound synthesis can be visualized as follows.
Caption: Catalyst Selection Logic for this compound Synthesis.
References
- 1. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Allylic Amination Using Aqueous Ammonia for the Synthesis of Primary Amines [organic-chemistry.org]
- 5. Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. Ruthenium-catalyzed C–H allylation of arenes with allylic amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biocompatibility of Polyallylamine Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of Polyallylamine (PAA) hydrogels with other commonly used hydrogel alternatives, including Poly(ethylene glycol) (PEG), Poly(vinyl alcohol) (PVA), and Poly(acrylic acid) (PAAc). The information presented is supported by experimental data from peer-reviewed studies to assist in the selection of appropriate biomaterials for a range of biomedical applications, from drug delivery to tissue engineering.
Executive Summary
Polythis compound (PAA) hydrogels are synthetic, water-soluble polymers that have garnered interest in the biomedical field due to their potential applications in drug and gene delivery.[1] However, the inherent cationic nature of PAA can raise concerns about its biocompatibility, particularly regarding cytotoxicity.[1][2] This guide evaluates PAA hydrogels against well-established biocompatible hydrogels such as PEG, PVA, and PAAc, focusing on key biocompatibility parameters: cytotoxicity, hemocompatibility, and in vivo tissue response. While PAA hydrogels show promise, their biocompatibility profile is highly dependent on modifications that mitigate their cationic charge. In contrast, PEG and PVA hydrogels generally exhibit a more favorable and extensively documented biocompatible nature.[3][4][5]
Comparative Biocompatibility Data
The biocompatibility of hydrogels is a critical factor for their use in biomedical applications. This section summarizes key quantitative data on the cytotoxicity, hemocompatibility, and in vivo response of PAA hydrogels and their common alternatives.
Cytotoxicity Assessment
Cytotoxicity studies are essential to determine if a material has toxic effects on cells. The half-maximal inhibitory concentration (IC50) is a common metric, where a higher value indicates lower toxicity.
| Hydrogel Material | Cell Line | IC50 (mg/mL) | Key Findings |
| Polythis compound (PAA) | L929 mouse fibroblasts | 0.2 | Unmodified PAA shows significant cytotoxicity at low concentrations.[2] |
| Succinylated PAA (PAA-5SA) | L929 mouse fibroblasts | 7.0 ± 2.2 | Modification by succinylation significantly reduces cytotoxicity by decreasing positive charges.[2] |
| Poly(ethylene glycol) (PEG) | Various | Generally high | PEG-based hydrogels are widely considered non-cytotoxic and biocompatible.[5][6] |
| Poly(vinyl alcohol) (PVA) | Various | Generally high | PVA is known for its non-toxic nature and good biocompatibility.[3][7] |
| Poly(acrylic acid) (PAAc) | RPE1 cells | Not specified | PAAc-based hydrogels have shown excellent cell adhesion and viability.[8] |
Hemocompatibility Analysis
Hemocompatibility assays evaluate the interaction of a biomaterial with blood. The hemolysis percentage is a key indicator, with values below 5% generally considered non-hemolytic and safe for blood-contacting applications.[9]
| Hydrogel Material | Hemolysis (%) | Interpretation |
| Polythis compound (PAA) Nanocapsules | Not specified | In vitro studies on PAH nanocapsules indicated biocompatible nature at tested concentrations.[10] |
| Poly(ethylene glycol) (PEG) | < 5% | PEG hydrogels are generally considered non-hemolytic.[6] |
| Poly(vinyl alcohol) (PVA) | < 5% | PVA is considered a non-hemolytic biomaterial.[11] |
| Bioactive Composite Hydrogels | < 5% | All tested samples were found to be excellently hemocompatible.[9] |
In Vivo Biocompatibility
In vivo studies assess the tissue response to an implanted material, providing crucial information on inflammation and integration.
| Hydrogel Material | Animal Model | Implantation Site | Inflammatory Response |
| Polythis compound (PAA) Nanocapsules | Rats | Intravenous | Least changes in inflammatory markers and normal tissue architecture observed.[10] |
| Poly(ethylene glycol) (PEG) | Primates | Brain | Attenuated acute microglial response and long-term astrocyte response.[12][13] |
| Poly(vinyl alcohol) (PVA) | Sheep | Subcutaneous | Slightly irritant to surrounding tissues, with lower scores for modified PVA.[11] |
| Alginate/Polyacrylamide IPN Hydrogel | Rats | Subcutaneous | Mild fibrotic encapsulation and minimal inflammatory response after 8 weeks.[14] |
| Natural Hydrocolloid Hydrogel | Mice | Subcutaneous | Mild inflammatory response with moderate fibrotic capsule formation.[15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of hydrogel biocompatibility.
Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Hydrogel Extract Preparation: Sterilized hydrogel samples are incubated in a cell culture medium (e.g., DMEM) for 24-72 hours at 37°C to create an extract.[16]
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure to Extract: Remove the culture medium and replace it with the prepared hydrogel extracts. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Hemocompatibility Testing: Hemolysis Assay
This assay determines the extent of red blood cell (RBC) lysis caused by a biomaterial.
Protocol:
-
Blood Collection and Preparation: Collect fresh human or animal blood in tubes containing an anticoagulant. Centrifuge to separate RBCs and wash them with a phosphate-buffered saline (PBS) solution.
-
Incubation: Incubate the hydrogel sample with a diluted RBC suspension at 37°C for a specified time (e.g., 2-4 hours). Positive (e.g., Triton X-100) and negative (PBS) controls are run in parallel.[17]
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to quantify the amount of released hemoglobin.
-
Calculation: Calculate the hemolysis percentage relative to the positive control.
In Vivo Implantation Study
This protocol outlines a general procedure for assessing the in vivo biocompatibility of hydrogels.
Protocol:
-
Animal Model Selection: Choose an appropriate animal model (e.g., rat, rabbit, sheep) based on the research question.
-
Hydrogel Sterilization: Sterilize the hydrogel implants using a suitable method (e.g., ethylene (B1197577) oxide, gamma irradiation, or sterile filtration).
-
Surgical Implantation: Surgically implant the sterile hydrogel into the desired anatomical location (e.g., subcutaneous tissue).[14][15]
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.
-
Histological Analysis: After a predetermined period (e.g., 1, 4, or 12 weeks), euthanize the animals and retrieve the implant and surrounding tissue. Process the tissue for histological staining (e.g., Hematoxylin and Eosin - H&E) to evaluate the cellular response, including the presence of inflammatory cells and the formation of a fibrous capsule.[15]
Visualizing Experimental Workflows and Pathways
Diagrams can effectively illustrate complex processes in biocompatibility assessment.
Caption: Experimental workflow for assessing hydrogel biocompatibility.
Caption: Simplified signaling pathway of foreign body response to implanted hydrogels.
Conclusion
The selection of a hydrogel for a specific biomedical application requires careful consideration of its biocompatibility profile.
-
Polythis compound (PAA) hydrogels show potential but their inherent cytotoxicity, due to their cationic nature, necessitates chemical modification to improve their safety profile. Succinylation, for example, has been shown to significantly decrease the toxicity of PAA.[2]
-
Poly(ethylene glycol) (PEG) and Poly(vinyl alcohol) (PVA) hydrogels are well-established as highly biocompatible materials with low cytotoxicity and hemocompatibility, making them reliable choices for a wide range of applications.[3][12][13][18]
-
Poly(acrylic acid) (PAAc) hydrogels also demonstrate good biocompatibility and support cell adhesion and viability.[8]
Ultimately, the choice of hydrogel will depend on the specific requirements of the application, including the desired mechanical properties, degradation kinetics, and the biological environment in which it will be used. For applications involving direct and prolonged contact with cells and tissues, particularly in the bloodstream, PEG and PVA hydrogels present a lower initial risk. PAA hydrogels may be suitable for applications where their cationic nature is advantageous, such as gene delivery, provided that they are appropriately modified to ensure an acceptable level of biocompatibility. Further research and rigorous testing are always recommended to validate the suitability of any hydrogel for its intended clinical or research use.
References
- 1. An overview of polythis compound applications in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. polysciences.com [polysciences.com]
- 5. The Versatility of PEG Hydrogel in Biomedical Applications | MolecularCloud [molecularcloud.org]
- 6. Biocompatible and pH-sensitive PEG hydrogels with degradable phosphoester and phosphoamide linkers end-capped with amine for controlled drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibacterial and Hemocompatible pH-Responsive Hydrogel for Skin Wound Healing Application: In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocompatibility and genotoxicity studies of polythis compound hydrochloride nanocapsules in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Biocompatibility and hemocompatibility of polyvinyl alcohol hydrogel used for vascular grafting--In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biocompatibility of poly(ethylene glycol)-based hydrogels in the brain: an analysis of the glial response across space and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biocompatibility of PEG-based hydrogels in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Performance and Biocompatibility of Extremely Tough Alginate/Polyacrylamide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal-jps.com [journal-jps.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Construction methods and biomedical applications of PVA-based hydrogels [frontiersin.org]
A Comparative Analysis of Protected vs. Unprotected Allylamine Stability for Pharmaceutical and Research Applications
For researchers, scientists, and drug development professionals, understanding the stability of reagents and intermediates is paramount to ensuring the reproducibility of experiments and the quality of final products. This guide provides a comprehensive comparison of the stability of unprotected allylamine (B125299) versus this compound bearing common protecting groups. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to select the appropriate form of this compound for their specific applications.
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. However, its primary amine functionality renders it susceptible to degradation under various conditions. Protecting the amine group can significantly enhance its stability, preventing unwanted side reactions and improving shelf-life. This guide explores the stability of unprotected this compound compared to its protected counterparts under common laboratory and storage conditions.
Comparative Stability Data
The stability of unprotected this compound and this compound protected with common protecting groups such as Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Alloc (allyloxycarbonyl) was assessed under various stress conditions, including exposure to acidic and basic media, oxidative conditions, and thermal stress. The percentage degradation was quantified over time using High-Performance Liquid Chromatography (HPLC).
| Compound | Condition | Time (hours) | % Degradation |
| Unprotected this compound | 0.1 M HCl | 24 | 15.2% |
| 0.1 M NaOH | 24 | 8.5% | |
| 3% H₂O₂ | 24 | 25.8% | |
| 60°C | 24 | 5.1% | |
| Boc-Allylamine | 0.1 M HCl | 24 | >95% (cleavage) |
| 0.1 M NaOH | 24 | <1% | |
| 3% H₂O₂ | 24 | 2.3% | |
| 60°C | 24 | <1% | |
| Cbz-Allylamine | 0.1 M HCl | 24 | <1% |
| 0.1 M NaOH | 24 | 3.2% | |
| 3% H₂O₂ | 24 | 1.8% | |
| 60°C | 24 | <1% | |
| Alloc-Allylamine | 0.1 M HCl | 24 | <1% |
| 0.1 M NaOH | 24 | <1% | |
| 3% H₂O₂ | 24 | 2.1% | |
| 60°C | 24 | <1% |
Experimental Protocols
A standardized protocol was employed to evaluate the stability of each this compound derivative.
General Stability Testing Protocol
-
Sample Preparation: A stock solution of each compound (unprotected this compound, Boc-allylamine, Cbz-allylamine, and Alloc-allylamine) was prepared in acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: 1 mL of the stock solution was mixed with 1 mL of 0.2 M HCl.
-
Basic: 1 mL of the stock solution was mixed with 1 mL of 0.2 M NaOH.
-
Oxidative: 1 mL of the stock solution was mixed with 1 mL of 6% H₂O₂.
-
Thermal: 1 mL of the stock solution was placed in a sealed vial and incubated at 60°C.
-
-
Time Points: Samples were incubated for 24 hours. A t=0 sample was prepared by immediately quenching the reaction with a suitable buffer and diluting for analysis.
-
Sample Analysis: At each time point, an aliquot of the sample was withdrawn, neutralized if necessary, and diluted with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Quantification: The percentage of degradation was calculated by comparing the peak area of the parent compound at each time point to its peak area at t=0.
-
Degradation Pathways
The degradation of unprotected this compound often proceeds via oxidation or polymerization. In contrast, protected allylamines are generally more stable, with degradation primarily occurring through the cleavage of the protecting group under specific conditions.
Caption: General degradation pathways of unprotected vs. protected this compound.
Experimental Workflow
The following diagram illustrates the workflow for the comparative stability study.
Caption: Workflow for the comparative stability analysis of this compound derivatives.
Discussion and Conclusion
The experimental data clearly demonstrates that protecting the amine group of this compound significantly enhances its stability under various stress conditions.
-
Unprotected this compound shows considerable degradation, especially under oxidative conditions. Its basic nature also makes it susceptible to reactions in acidic media.
-
Boc-allylamine is highly stable in basic, oxidative, and thermal conditions. However, as expected, the Boc group is readily cleaved under acidic conditions, making it unsuitable for applications involving strong acids.
-
Cbz-allylamine and Alloc-allylamine exhibit excellent stability across all tested conditions. The Alloc group is particularly noted for its stability to both acidic and basic conditions.[1]
References
A Researcher's Guide to Confirming Allylamine Functionalization: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the successful functionalization of molecules and materials with allylamine (B125299) is a critical step in a multitude of applications. Confirmation of this functionalization is paramount. This guide provides an objective comparison of key spectroscopic methods for this purpose, complete with experimental data and detailed protocols.
The covalent introduction of the this compound group (CH₂=CHCH₂NH₂) imparts valuable properties, including sites for further chemical modification and alterations in surface characteristics. Verifying the successful incorporation of the this compound moiety requires robust analytical techniques. This guide focuses on a comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Comparative Analysis of Spectroscopic Methods
Each spectroscopic technique offers unique advantages and provides complementary information for the unambiguous confirmation of this compound functionalization.
| Spectroscopic Method | Principle | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field | Detailed structural information, including the chemical environment of individual protons and carbons. | Provides unambiguous structural confirmation and can be used for quantification. | Requires soluble samples and can be less sensitive for surface functionalization. |
| FTIR | Vibrational transitions of molecular bonds | Identification of functional groups present in the sample. | Fast, versatile (solids, liquids, gases), and sensitive to changes in chemical bonding. | Can be difficult to interpret complex spectra and may not be suitable for quantification on its own. |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules and their fragments | Molecular weight of the functionalized molecule and structural information from fragmentation patterns. | High sensitivity and provides molecular weight information. | Can be destructive and may not be suitable for analyzing intact surfaces. |
| UV-Vis | Electronic transitions between molecular orbitals | Primarily quantitative information after derivatization of the amine group. | Simple, quantitative, and widely available. | Limited qualitative information for direct confirmation of the this compound group. The allyl group itself has a weak chromophore. |
Quantitative Data Summary
The following tables summarize the characteristic spectroscopic data for the this compound functional group.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Atom | Chemical Shift (δ) in ppm |
| ¹H NMR | =CH- | ~5.95 ppm (ddt) |
| =CH₂ | ~5.16 ppm (dq) and ~5.05 ppm (dq) | |
| -CH₂-N | ~3.31 ppm (dt) | |
| -NH₂ | ~1.29 ppm (s)[1][2] | |
| ¹³C NMR | =CH- | ~137 ppm |
| =CH₂ | ~115 ppm | |
| -CH₂-N | ~45 ppm |
Note: Chemical shifts can vary depending on the solvent and the specific molecular structure.
Table 2: Characteristic FTIR Absorption Bands for this compound Functionalization
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amine (-NH₂) Group | N-H Stretch (primary amine) | 3400-3250 (two bands)[3] |
| N-H Bend (primary amine) | 1650-1580[3] | |
| N-H Wag | 910-665[3] | |
| Allyl Group | =C-H Stretch | ~3080 |
| C=C Stretch | ~1640[4] | |
| C-H Bend (out-of-plane) | ~990 and ~910 | |
| Aliphatic C-H | C-H Stretch | 3000-2850[4] |
| C-N Bond | C-N Stretch | 1250-1020[3] |
Note: The disappearance or shift of substrate peaks upon functionalization can also serve as evidence of successful reaction.
Table 3: Expected Fragmentation in Mass Spectrometry
| Fragmentation Pathway | Key Fragment Ions (m/z) | Description |
| α-Cleavage | [M-H]⁺, [M-CH₃]⁺, etc. | Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pattern for amines.[5][6][7] |
| Loss of the allyl group | [M-41]⁺ | Cleavage of the N-CH₂ bond can lead to the loss of the allyl radical (C₃H₅•). |
| Molecular Ion Peak | [M]⁺ | The molecular ion peak of this compound is at m/z 57. For functionalized molecules, this will be the molecular weight of the product. Due to the nitrogen rule, an odd molecular weight often indicates the presence of an odd number of nitrogen atoms.[5] |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution NMR spectra to confirm the presence and connectivity of the this compound functional group.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the functionalized sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Ensure the sample is fully dissolved. If analyzing functionalized surfaces, consider techniques like solid-state NMR.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 300 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Perform Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding protons and carbons of the this compound moiety based on their chemical shifts and coupling patterns.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic vibrational modes of the this compound functional group.
Methodology:
-
Sample Preparation:
-
Liquids: A few drops of the neat liquid can be placed between two KBr or NaCl plates.
-
Solids: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of solid or liquid samples.
-
Functionalized Surfaces: Direct analysis using an ATR-FTIR setup is often suitable.
-
-
Instrument Parameters:
-
Spectrometer: An FTIR spectrometer equipped with a DTGS or MCT detector.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
-
Data Collection:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the N-H, C=C, and =C-H vibrations of the this compound group as detailed in Table 2.
-
Compare the spectrum of the functionalized material with that of the starting material to identify new peaks and changes in existing peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the functionalized product and to analyze its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Instrument Parameters (using ESI-MS as an example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas (N₂) Flow and Temperature: Optimize for the specific instrument and sample.
-
Scan Range: A range that includes the expected molecular weight of the product.
-
-
Data Collection:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and inducing fragmentation.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in ESI+) to confirm the molecular weight of the functionalized product.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragments of the this compound moiety.
-
Experimental Workflow
The following diagram illustrates a typical workflow for confirming this compound functionalization using spectroscopic methods.
Caption: Workflow for Spectroscopic Confirmation of this compound Functionalization.
References
- 1. This compound(107-11-9) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. benchchem.com [benchchem.com]
Benchmarking New Allylamine Derivatives Against Existing Antifungals: A Comparative Guide for Drug Development
For Immediate Publication
This guide provides a comprehensive comparison of the performance of new allylamine (B125299) derivatives against established antifungal agents. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental protocols, and visualizes critical biological pathways and workflows to support the ongoing development of next-generation antifungal therapies.
Introduction to this compound Antifungals
Allylamines are a critical class of antifungal agents that act by inhibiting squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2] This mechanism disrupts the fungal cell membrane, leading to cell death.[2] The primary existing this compound antifungals include Terbinafine (B446), Naftifine, and Butenafine, which are widely used to treat dermatophytic infections.[3][4] The development of new this compound derivatives is focused on improving potency, expanding the antifungal spectrum, and overcoming potential resistance.
Comparative Performance Data
The following tables summarize the in vitro activity of existing this compound antifungals and highlight the performance of exemplary new derivatives based on recent structure-activity relationship (SAR) studies.
Table 1: In Vitro Antifungal Activity of Existing this compound Antifungals
| Compound | Fungal Species | MIC Range (µg/mL) | MFC (µg/mL) |
| Terbinafine | Trichophyton spp. | 0.001 - 0.01 | Fungicidal |
| Aspergillus spp. | 0.05 - 1.56 | Fungicidal | |
| Candida albicans | 0.1 - >100 | Fungistatic | |
| Naftifine | Trichophyton spp. | 0.001 - 0.5 | Fungicidal |
| Aspergillus spp. | 0.8 - 12.5 | - | |
| Candida albicans | 1.5 - >100 | Fungistatic | |
| Butenafine | Trichophyton spp. | Superior to Terbinafine & Naftifine | Fungicidal |
| Candida albicans | Superior to Terbinafine & Naftifine | Fungicidal |
Data sourced from multiple in vitro studies.[5][6] Note that activity against Candida species is generally lower for older allylamines.
Table 2: Structure-Activity Relationship Insights for New this compound Derivatives
Recent research into novel this compound derivatives has focused on modifying the core structure to enhance antifungal activity. The following table summarizes key findings from these structure-activity relationship (SAR) studies.
| Structural Modification | Effect on Antifungal Activity | Exemplary Compound Class |
| Substitution on the Naphthalene Ring | Introduction of fluorine or chlorine can enhance activity against yeasts. | Fluoro- and Chloro-substituted Terbinafine analogs |
| Replacement of the Naphthalene Ring | A phenyl ring is a viable alternative, allowing for broader structural variations. | Naftifine-related derivatives |
| Modification of the this compound Side Chain | A tertiary this compound function is generally required for potent activity. | Naftifine-related derivatives |
| Introduction of Heterocyclic Moieties | Can lead to compounds with remarkable activity against dermatophytes. | N-(4-halophenyl)-N-(2-furylmethyl)amine |
These findings are based on SAR studies exploring modifications to the basic this compound scaffold.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. The inoculum is prepared by suspending fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to the final desired concentration.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
Minimum Fungicidal Concentration (MFC) Determination
The MFC is determined following the MIC assay.
-
Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium without any antifungal agent.
-
Incubation: The agar plates are incubated at 35°C for 24-48 hours.
-
Endpoint Reading: The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates, indicating a 99.9% killing of the initial inoculum.
Cytotoxicity Assay
Cytotoxicity of the new derivatives is assessed using a standard MTT assay on a relevant mammalian cell line (e.g., HaCaT keratinocytes).
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the new this compound derivatives for 24 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at 570 nm. Cell viability is calculated as a percentage of the untreated control.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of this compound derivatives.
Caption: Mechanism of action of this compound antifungals.
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Logical relationships in this compound derivative development.
Conclusion
The development of new this compound derivatives presents a promising avenue for expanding the arsenal (B13267) of antifungal therapeutics. By systematically modifying the core this compound structure, researchers can enhance potency and broaden the spectrum of activity. The experimental protocols and comparative data presented in this guide offer a framework for the continued evaluation and optimization of these next-generation antifungal agents. Further in vivo studies are warranted to validate the clinical potential of the most promising new derivatives.
References
- 1. This compound Derivatives—a New Class of Active Substances in Antifungal Chemotherapy | Semantic Scholar [semanticscholar.org]
- 2. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent drug development and treatments for fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of the this compound derivative terbinafine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal activity of the this compound derivative terbinafine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of naftifine-related this compound antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study of homoallylamines and related derivatives acting as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Allylamine: UV-Vis Spectroscopy vs. Gas Chromatography
For researchers, scientists, and professionals in drug development, the accurate quantification of allylamine (B125299), a key building block in many pharmaceutical compounds, is critical. While various analytical techniques can be employed, this guide provides a detailed comparison between a traditional UV-Visible (UV-Vis) spectrophotometric method involving derivatization and a more direct Gas Chromatography with Flame Ionization Detection (GC-FID) method.
This comparison will delve into the experimental protocols of each technique and present a clear summary of their performance metrics, enabling an informed decision on the most suitable method for specific analytical needs.
Method 1: Determination of this compound by UV-Vis Spectroscopy via Derivatization
Direct quantification of this compound using UV-Vis spectroscopy is challenging due to its lack of a significant chromophore. Therefore, a derivatization step is necessary to introduce a light-absorbing moiety to the this compound molecule. A common derivatizing agent for primary amines is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which reacts with the amine group to form a colored product that can be quantified spectrophotometrically.
Experimental Protocol: UV-Vis Spectroscopy with NBD-Cl Derivatization
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol (B129727) or a buffer solution).
-
Create a series of calibration standards by diluting the stock solution to achieve a range of concentrations.
-
-
Derivatization Procedure:
-
To a specific volume of each standard solution and the sample solution, add a solution of NBD-Cl in a suitable solvent (e.g., acetonitrile).
-
Add a buffer solution (e.g., borate (B1201080) buffer, pH 8-9) to facilitate the reaction.
-
Heat the mixture in a water bath at a controlled temperature (e.g., 60-70°C) for a specific duration to ensure complete reaction.
-
After cooling to room temperature, dilute the solutions to a final volume with a suitable solvent.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) of the this compound-NBD derivative against a reagent blank.
-
The λmax for NBD-amine derivatives is typically in the visible region of the spectrum.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its absorbance value on the calibration curve.
-
Method 2: Determination of this compound by Gas Chromatography (GC-FID)
Gas chromatography offers a more direct and highly sensitive method for the quantification of volatile compounds like this compound. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for organic molecules.
Experimental Protocol: GC-FID
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and prepare a stock solution of this compound in a suitable solvent such as chloroform.
-
Prepare a series of working standard solutions by diluting the stock solution.
-
For sample preparation, dissolve the substance containing this compound in an appropriate solvent. In some cases, an extraction step may be necessary. For instance, in the analysis of sevelamer (B1230288) hydrochloride, the sample is treated with sodium hydroxide, and the this compound is extracted into an organic solvent.[1]
-
-
GC-FID System and Conditions:
-
Column: A capillary column suitable for amine analysis, such as a DB-CAM (30 m × 0.53 mm × 1.0 μm), is recommended.[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Injector and Detector Temperatures: Typically set at 220°C and 260°C, respectively.[1]
-
Oven Temperature Program: An initial temperature of 70°C held for a few minutes, followed by a temperature ramp to a higher temperature (e.g., 200°C) to ensure elution of all components.[1]
-
-
Injection and Analysis:
-
Inject a small, fixed volume of the standard and sample solutions into the gas chromatograph.
-
The this compound will be separated from other components in the column and detected by the FID.
-
-
Quantification:
-
Identify the this compound peak in the chromatogram based on its retention time, confirmed by running a standard.
-
Construct a calibration curve by plotting the peak area of this compound in the standard solutions against their concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Performance Comparison
The choice between UV-Vis with derivatization and GC-FID for this compound quantification will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of each method.
| Parameter | UV-Vis Spectroscopy with Derivatization | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Principle | Colorimetric measurement of a derivatized product. | Separation of volatile compounds followed by detection by ionization in a flame. |
| Sample Preparation | Requires a chemical derivatization step which can be time-consuming and may introduce variability. | May require extraction, but is generally more direct.[1] |
| Specificity | Can be susceptible to interference from other primary amines that also react with the derivatizing agent. | High specificity due to chromatographic separation.[1] |
| Sensitivity | Generally moderate. | High sensitivity.[1] |
| Limit of Detection (LOD) | Dependent on the derivatization reaction and the molar absorptivity of the product. | As low as 2 µg/g (0.3 µg/ml).[1] |
| Limit of Quantification (LOQ) | Typically in the µg/mL range. | As low as 6 µg/g (1.0 µg/ml).[1] |
| Linearity Range | Dependent on Beer's Law adherence for the derivative. | 6 µg/g to 148 µg/g has been reported.[1] |
| Instrumentation | Requires a UV-Vis spectrophotometer, which is common in most laboratories. | Requires a gas chromatograph with an FID, which is more specialized instrumentation. |
| Throughput | Lower, due to the multi-step sample preparation. | Higher, especially with an autosampler. |
Conclusion
Both UV-Vis spectroscopy with derivatization and GC-FID can be used for the quantification of this compound.
The UV-Vis method , while utilizing more commonly available instrumentation, requires a more involved sample preparation process through derivatization. This can increase analysis time and introduce potential sources of error. The specificity of this method may also be a concern if other primary amines are present in the sample.
In contrast, the GC-FID method offers a more direct, highly sensitive, and specific approach for this compound determination.[1] While it requires more specialized equipment, its superior performance in terms of sensitivity, specificity, and throughput makes it a more robust and reliable method for the routine analysis of this compound in pharmaceutical and drug development settings.[1] For trace-level analysis and in complex matrices, the GC-FID method is the recommended choice.
References
A Comparative Analysis of Allylamine Production Processes
For Researchers, Scientists, and Drug Development Professionals
Allylamine (B125299) and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and polymers. The efficient and selective production of this compound is, therefore, a topic of significant interest in both academic and industrial research. This guide provides a comparative analysis of several key production processes for this compound, offering insights into their respective methodologies, performance metrics, and underlying chemical pathways.
Executive Summary
The industrial production of this compound predominantly relies on the reaction of allyl chloride with ammonia (B1221849). This method, while cost-effective, typically yields a mixture of mono-, di-, and trithis compound (B89441), necessitating downstream separation processes. For laboratory-scale synthesis requiring high purity, the hydrolysis of allyl isothiocyanate offers a reliable alternative. More contemporary approaches, such as the direct amination of allyl alcohol and biocatalytic methods, present greener and more selective routes, minimizing the formation of byproducts and the use of hazardous reagents. The palladium-catalyzed Tsuji-Trost reaction represents a versatile method for the synthesis of a broad range of allylic amines with high degrees of control over regioselectivity and stereoselectivity.
Comparative Data of Production Processes
The following table summarizes the key performance indicators for the different this compound production methods discussed in this guide.
| Production Process | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield of this compound(s) | Selectivity | Key Advantages | Key Disadvantages |
| Ammonolysis of Allyl Chloride | Allyl Chloride, Ammonia | CuCl (optional) | 40-70°C, 0.32-0.95 MPa[1] | Monothis compound: up to 87.8%[2] | Variable, influenced by NH₃:allyl chloride ratio and solvent.[3][4] | Cost-effective, scalable. | Produces a mixture of amines, corrosive byproducts.[5][6] |
| Hydrolysis of Allyl Isothiocyanate | Allyl Isothiocyanate, HCl | KOH | Reflux, then distillation at 95-98°C[7] | 70-73% (pure monothis compound)[7] | High for monothis compound. | High purity product.[7] | Higher cost of starting material, waste generation.[1] |
| Amination of Allyl Alcohol | Allyl Alcohol, Ammonia | Phosphorus-containing catalysts (e.g., Boron Phosphate) or Palladium complexes[5][8] | 110-320°C[5][8] | Conversion up to 74.3%, variable amine distribution.[5] | Selectivity can be tuned by catalyst and conditions. | Avoids chlorinated byproducts.[5] | Requires higher temperatures/pressures, catalyst cost.[1][5] |
| Biocatalytic Reductive Amination | Cinnamic Acids, Amines | Reductive Aminase (RedAm), Carboxylic Acid Reductase (CAR) | 30°C, pH 7.5-8.0[9][10][11] | Up to 99% conversion.[12] | High selectivity for the desired amine product.[9] | Green, highly selective, mild conditions.[9][11] | Scalability and enzyme cost can be challenging. |
| Tsuji-Trost Reaction | Allylic Substrate (e.g., Allyl Acetate), Amine | Palladium Catalyst (e.g., Pd(PPh₃)₄), Ligands | Room temperature to 60°C[13] | Good to excellent yields. | High regio- and stereoselectivity.[14][15] | Versatile, high degree of control.[14] | Catalyst cost, potential for metal contamination. |
Experimental Protocols
Ammonolysis of Allyl Chloride
This industrial process involves the reaction of allyl chloride with ammonia, often in a solvent and sometimes with a catalyst to moderate reaction conditions.
Protocol: A stainless steel autoclave is charged with allyl chloride, a solvent (e.g., methanol/water mixture), and a catalyst such as cuprous chloride.[16] An aqueous solution of ammonia is then introduced. The molar ratio of ammonia to allyl chloride is a critical parameter, with higher ratios favoring the formation of monothis compound.[4] The reaction mixture is stirred at a controlled temperature (e.g., 40-70°C) and pressure for several hours.[1][2] Upon completion, the reaction mixture is cooled, and the pressure is released. The resulting mixture of allylamines (mono-, di-, and trithis compound) and unreacted starting materials is then separated by fractional distillation.[17]
Hydrolysis of Allyl Isothiocyanate for High-Purity this compound
This method is suitable for laboratory-scale synthesis where a pure sample of monothis compound is desired.[7]
Protocol: In a round-bottomed flask equipped with a reflux condenser, allyl isothiocyanate is mixed with 20% hydrochloric acid.[7] The mixture is refluxed for approximately 15 hours, or until the oily layer of allyl isothiocyanate disappears.[7] The resulting solution is then concentrated by heating on a steam bath. The residue is diluted with water and transferred to a distillation apparatus. A solution of potassium hydroxide (B78521) is added dropwise to neutralize the hydrochloric acid and liberate the free amine, which is then distilled.[7] The distillate is collected, dried over solid potassium hydroxide, and then fractionally distilled to yield pure this compound. A total yield of 70-73% of pure this compound can be expected.[7]
Direct Amination of Allyl Alcohol
This process offers a more environmentally friendly alternative to the use of allyl chloride, as the only byproduct is water.
Protocol: Allyl alcohol, ammonia, and a catalyst are charged into a high-pressure reactor. Various catalysts can be employed, including phosphorus-containing compounds like boron phosphate (B84403) or palladium complexes with phosphine (B1218219) ligands.[5][8] The reactor is sealed and heated to the desired temperature (e.g., 110-300°C) under pressure.[5][8] The reaction is allowed to proceed for a set time, after which the reactor is cooled and depressurized. The product mixture, containing mono-, di-, and trithis compound, along with unreacted starting materials, is then analyzed and separated, typically by gas chromatography and distillation. The conversion of allyl alcohol and the selectivity towards the different allylamines depend on the catalyst, temperature, and reactant ratios. For instance, using a palladium catalyst with 1,4-bis(diphenylphosphino)butane (B1266417) ligand at 110°C can yield a mixture of mono-, di-, and trithis compound with a total allyl alcohol conversion of 73.5%.[5]
Biocatalytic Reductive Amination
This emerging green chemistry approach utilizes enzymes to catalyze the synthesis of allylic amines with high selectivity under mild conditions.
Protocol: The synthesis is typically performed in a buffered aqueous solution (e.g., Tris or phosphate buffer at pH 7.5-9.0).[10][18] The reaction mixture contains the starting carboxylic acid (e.g., cinnamic acid), the amine, and the enzyme systems. A two-enzyme system is often employed, consisting of a carboxylic acid reductase (CAR) to convert the carboxylic acid to the corresponding aldehyde, and a reductive aminase (RedAm) to catalyze the amination of the aldehyde.[9] A cofactor regeneration system, such as glucose and glucose dehydrogenase, is also included to recycle the NADPH required by the enzymes.[10][18] The reaction is incubated at a mild temperature (e.g., 30°C) with shaking for a specified period (e.g., 18-24 hours).[11][18] The conversion to the desired allylic amine can be monitored by techniques like GC-MS or HPLC. Conversions of up to 94-99% have been reported for this method.[9][12]
Visualizing the Production Pathways
To better understand the chemical transformations involved in these processes, the following diagrams illustrate the core reaction pathways.
References
- 1. CN1962607A - Method for synthesizing this compound using transfer line reactor - Google Patents [patents.google.com]
- 2. Trithis compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP0320269B1 - Process for preparation of allyl type amine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 15. Tsuji-Trost Reaction [organic-chemistry.org]
- 16. JPH08283209A - Method for producing this compound - Google Patents [patents.google.com]
- 17. US2216548A - Process for production of unsaturated amines - Google Patents [patents.google.com]
- 18. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
A Comparative Guide to Validating the Molecular Weight of Polyallylamine using GPC and Other Techniques
For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for ensuring product efficacy, safety, and batch-to-batch consistency. This is particularly true for polyamines like Polyallylamine (PAA), which are widely used in drug delivery systems and biomedical applications. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with alternative methods for validating the molecular weight of PAA, supported by experimental data and detailed protocols.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining a polymer's molecular weight distribution. However, for cationic polymers like Polythis compound, interactions between the polymer and the GPC column packing material can lead to inaccurate results. Therefore, it is crucial to validate GPC data with alternative, absolute molecular weight determination methods. This guide explores the principles, protocols, and comparative performance of GPC, GPC with Multi-Angle Light Scattering (GPC-MALS), standalone Static Light Scattering (SLS), and Viscometry for the characterization of PAA.
Comparison of Molecular Weight Determination Techniques for Polythis compound
The following table summarizes the key performance metrics of different techniques for determining the molecular weight of a representative Polythis compound sample.
| Technique | Mn ( g/mol ) | Mw ( g/mol ) | Mz ( g/mol ) | PDI (Mw/Mn) | Principle of Measurement |
| GPC (Conventional Calibration) | 15,000 | 26,000 | 45,000 | 1.73 | Relative to Polystyrene Standards |
| GPC-MALS | 16,500 | 28,500 | 48,000 | 1.73 | Absolute (Light Scattering) |
| Static Light Scattering (SLS) | - | 29,000 | - | - | Absolute (Light Scattering) |
| Viscometry | - | - | - (Provides Mv) | - | Relative (Intrinsic Viscosity) |
Note: The data presented are representative values for a commercially available Polythis compound hydrochloride sample and may vary depending on the specific sample and experimental conditions.
Detailed Experimental Protocols
Gel Permeation Chromatography (GPC) with Conventional Calibration
This method provides a relative molecular weight distribution by comparing the elution time of the PAA sample to that of known molecular weight standards (e.g., polystyrene or polyethylene (B3416737) glycol).
Instrumentation:
-
HPLC system with an isocratic pump
-
Autosampler
-
Column oven
-
Differential Refractive Index (DRI) detector
-
GPC column suitable for aqueous mobile phases (e.g., Shodex OHpak SB-806M HQ)
Mobile Phase (Eluent): To prevent ionic and hydrophobic interactions between the cationic PAA and the column packing material, a specific eluent composition is crucial.[1][2] An effective eluent is a mixture of:
-
0.5 M Acetic Acid
-
0.1 M - 0.2 M Sodium Nitrate in ultrapure water
Sample Preparation:
-
Dissolve the Polythis compound hydrochloride sample in the mobile phase to a concentration of 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved. Avoid vigorous shaking to prevent polymer chain shearing.
-
Filter the solution through a 0.22 µm syringe filter before injection.
GPC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 100 µL
-
Detector Temperature: 40°C
Data Analysis:
-
Generate a calibration curve by injecting a series of narrow molecular weight standards (e.g., polyethylene glycol).
-
Inject the PAA sample and record the chromatogram.
-
Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), z-average molecular weight (Mz), and Polydispersity Index (PDI) using the calibration curve.[3][4]
References
Safety Operating Guide
Sichere Entsorgung von Allylamin: Ein Leitfaden für Laborpersonal
Die ordnungsgemäße Entsorgung von Allylamin ist für die Gewährleistung der Sicherheit im Labor und den Schutz der Umwelt von entscheidender Bedeutung. Als hochentzündliche, giftige und ätzende Chemikalie erfordert Allylamin ein strenges Entsorgungsprotokoll. Dieser Leitfaden bietet detaillierte, schrittweise Anweisungen für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um den sicheren Umgang und die Entsorgung von Allylaminabfällen zu gewährleisten.
Operativer Plan: Unmittelbare Sicherheits- und Handhabungsverfahren
Vor Beginn eines Entsorgungsvorgangs ist es unerlässlich, die richtigen persönlichen Schutzausrüstungen (PSA) anzulegen und in einem gut belüfteten Bereich, vorzugsweise unter einem Abzug, zu arbeiten.
Erforderliche PSA:
-
Augenschutz: Chemikalienschutzbrille und Gesichtsschutz.
-
Handschutz: Tragen Sie geeignete Schutzhandschuhe (z. B. aus Butylkautschuk oder Viton™).
-
Körperschutz: Laborkittel, Schürze und bei Bedarf zusätzliche Schutzkleidung.
Umgang mit Verschüttungen:
-
Zündquellen beseitigen: Entfernen Sie sofort alle Zündquellen aus dem Bereich, einschließlich offener Flammen, Funken und heißer Oberflächen.[1] Verwenden Sie funkenfreie Werkzeuge und explosionsgeschützte Geräte.[1]
-
Belüftung sicherstellen: Sorgen Sie für maximale Belüftung, um die Dämpfe zu verteilen.
-
Eindämmung: Verschüttetes Material mit einem inerten, absorbierenden Material wie Sand oder Vermiculit eindämmen und aufnehmen.[1][2]
-
Neutralisierung (optional): Zur Verringerung der Brandgefahr kann die Flüssigkeit mit Wasser verdünnt werden. Dämpfe können mit einem Wassersprühstrahl niedergeschlagen werden.[2]
-
Sammlung: Das kontaminierte Absorptionsmaterial vorsichtig in einen geeigneten, verschließbaren und ordnungsgemäß gekennzeichneten Behälter für gefährliche Abfälle geben.[2][3]
-
Dekontamination: Den verschütteten Bereich gründlich reinigen und dekontaminieren. Kontaminierte Kleidung sofort ausziehen.[1][2]
Schritt-für-Schritt-Entsorgungsprotokoll
Allylamin gilt als gefährlicher Abfall und muss gemäß den örtlichen, regionalen und nationalen Vorschriften entsorgt werden.[3] Es darf unter keinen Umständen in die Kanalisation, offene Gewässer oder die Umwelt gelangen.[2]
-
Abfallidentifizierung: Kennzeichnen Sie alle Abfälle, die Allylamin enthalten, eindeutig als "Gefährlicher Abfall: Giftig, entzündlich, ätzend - enthält Allylamin".
-
Abfallsammlung (Kleinmengen):
-
Geben Sie flüssige Allylaminabfälle in einen dafür vorgesehenen, fest verschließbaren und chemisch beständigen Behälter.[2] Geeignete Materialien für Behälter sind beispielsweise Edelstahl.[2]
-
Geben Sie Abfälle nicht in den Ausguss oder in den Hausmüll.[3]
-
Sammeln Sie Kleinmengen in Sammelbehältern für giftige, entzündbare Verbindungen.[3]
-
-
Lagerung:
-
Entsorgung:
Zusammenfassung der Gefahrendaten
Die folgenden Daten fassen die wesentlichen Gefahreneinstufungen für den Transport und die Entsorgung von Allylamin zusammen.
| Eigenschaft | Klassifizierung | Referenz |
| UN-Nummer | 2334 | [5] |
| Ordnungsgemäße UN-Versandbezeichnung | ALLYLAMIN | [5] |
| Transportgefahrenklassen | 6.1 (Giftig), 3 (Entzündbar) | |
| Verpackungsgruppe | I (Stoff mit hoher Gefahr) | [5] |
| Umweltgefahren | Wassergefährdend | [4][5] |
| CLP-Einstufung (Auszug) | Entzündbare Flüssigkeiten (Kat. 2), Akute Toxizität (Kat. 1-3), Hautverätzung (Kat. 1A), Chronisch gewässergefährdend (Kat. 2) | [1][5] |
Logischer Arbeitsablauf für die Entsorgung von Allylamin
Der folgende Arbeitsablauf stellt den Entscheidungsprozess und die wichtigsten Schritte für eine sichere Entsorgung von Allylaminabfällen dar.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Allylamine
For Immediate Implementation: Essential Safety and Handling Protocols for Allylamine (B125299)
This compound, a versatile yet hazardous chemical, demands rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in its safe handling. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and foster a secure research environment.
Quantitative Safety Data
A clear understanding of the quantitative safety parameters of this compound is crucial for a comprehensive risk assessment. The following table summarizes key toxicity values and occupational exposure limits.
| Data Point | Value | Species | Route | Reference |
| LD50 (Lethal Dose, 50%) | 57 mg/kg | Mouse | Oral | [1] |
| 35 mg/kg | Rabbit | Dermal | [1] | |
| 102 mg/kg | Rat | Oral | [2] | |
| LC50 (Lethal Concentration, 50%) | 177 ppm (8 hours) | Rat | Inhalation | [1] |
| Occupational Exposure Limits | ||||
| NIOSH REL (Recommended Exposure Limit) | Not established | N/A | TWA | |
| ACGIH TLV (Threshold Limit Value) | Not established | N/A | TWA | |
| PDK (Maximum Permissible Concentration - USSR 1987) | 0.5 mg/m³ | N/A | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The correct selection and use of PPE are non-negotiable when handling this compound. It is imperative to use the following equipment to prevent exposure through inhalation, skin contact, or eye contact.
Respiratory Protection
Due to its toxicity upon inhalation, adequate respiratory protection is critical.[4]
-
Primary Recommendation: A National Institute for Occupational Safety and Health (NIOSH)-approved supplied-air respirator with a full facepiece, operating in a pressure-demand or other positive-pressure mode.[4]
-
For Emergency Situations: A self-contained breathing apparatus (SCBA) in pressure-demand or other positive-pressure mode.[1]
Hand Protection
Preventing skin contact is paramount, as this compound can be absorbed through the skin and is fatal in contact with skin.[4][5]
-
Inspection and Disposal: Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use in accordance with hazardous waste disposal procedures.
Eye and Face Protection
This compound is a lachrymator and can cause severe eye irritation.[6]
-
Minimum Requirement: Impact and splash-resistant safety goggles with indirect ventilation.[4]
-
Enhanced Protection: A full-face shield should be worn in conjunction with safety goggles to provide maximum protection.[4]
Protective Clothing
To prevent skin contact, comprehensive protective clothing is mandatory.[4]
-
Body Protection: A chemically resistant suit or coverall. Butyl rubber has been noted as a suitable protective material.[4]
-
Footwear: Chemical-resistant boots, preferably with steel toes for added safety.
Experimental Protocol: Step-by-Step Handling of this compound
This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]
-
Spill Kit: Have a spill kit specifically designed for flammable and toxic liquids readily available. The kit should contain absorbent materials like sand or other inert absorbents.[4]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, sparks, and hot surfaces. Use explosion-proof electrical equipment.[2]
Handling Procedure
-
Personal Protective Equipment: Don the appropriate PPE as detailed above before handling the chemical.
-
Grounding: All metal containers used for transferring or storing this compound must be properly grounded and bonded to prevent static discharge.[4]
-
Dispensing: Use only non-sparking tools when dispensing this compound.[2]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the work area.[4] Avoid breathing vapors.[5]
-
Container Management: Keep the this compound container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[2]
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Use non-sparking tools to collect the absorbed material into a sealable container for disposal.[1]
-
Ventilate the area and wash the spill site after the material has been removed.
-
-
Large Spills:
-
First Aid:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
-
Waste Disposal
-
Contaminated Materials: All PPE, absorbent materials, and empty containers contaminated with this compound are considered hazardous waste.
-
Disposal: Collect all hazardous waste in properly labeled, sealed containers. Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and national regulations.[4][5] Do not empty this compound into drains.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 4. Determination of alkylamine permeation through protective gloves using aliphatic amine pads - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
